gsk2830371
Description
Propriétés
IUPAC Name |
5-[[(5-chloro-2-methylpyridin-3-yl)amino]methyl]-N-[(2S)-3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O2S/c1-14-19(11-16(24)12-25-14)26-13-18-8-9-21(31-18)23(30)28-20(10-15-4-2-3-5-15)22(29)27-17-6-7-17/h8-9,11-12,15,17,20,26H,2-7,10,13H2,1H3,(H,27,29)(H,28,30)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDUVEGCMXCMSO-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)NC(CC3CCCC3)C(=O)NC4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)N[C@@H](CC3CCCC3)C(=O)NC4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK2830371: A Technical Guide to its Mechanism of Action as a Wip1 Phosphatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2830371 is a first-in-class, orally active, and highly selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D).[1][2] Wip1 is a critical negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[1][3] By inhibiting Wip1, this compound promotes the phosphorylation and activation of key proteins in these pathways, leading to cell cycle arrest and apoptosis in cancer cells, particularly those with wild-type p53.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Allosteric Inhibition of Wip1
This compound functions as an allosteric inhibitor of Wip1 phosphatase.[1] It binds to a flap subdomain located near the catalytic site of the enzyme, which locks Wip1 into an inactive conformation.[1] This prevents Wip1 from dephosphorylating its various substrates, thereby amplifying and sustaining the cellular response to stress signals like DNA damage.[1]
The Wip1-p53 Signaling Pathway
Under normal cellular conditions, the tumor suppressor protein p53 is kept at low levels. In response to cellular stress, such as DNA damage, p53 is stabilized and activated through phosphorylation. Activated p53 can then induce the transcription of genes involved in cell cycle arrest, DNA repair, and apoptosis.[1]
Wip1 is a key negative regulator in this pathway, creating a negative feedback loop.[1] It directly dephosphorylates and inactivates p53 at serine 15 (Ser15) and also dephosphorylates upstream kinases such as ATM and Chk2, which are responsible for p53 activation.[3][4] By inhibiting Wip1, this compound disrupts this negative feedback, leading to the sustained phosphorylation and activation of the p53 pathway.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound from biochemical and cell-based assays.
Table 1: Biochemical Activity of this compound
| Target | Assay | IC₅₀ (nM) | Reference |
| Wip1 Phosphatase | Cell-free FDP dephosphorylation | 6 | [4][5] |
| Wip1 Phosphatase | Dephosphorylation of phospho-p38 MAPK (T180) | 13 | [5] |
| Panel of 21 other phosphatases | Biochemical activity | >30,000 | [6] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | Value | Reference |
| MCF-7 (PPM1D-amplified, p53 wild-type) | Cell Growth | GI₅₀ | 2.65 µM | [5] |
| Various hematological cell lines | Cell Growth | Recommended concentration | up to 10 µM | [6] |
Table 3: In Vivo Activity of this compound
| Tumor Model | Dosing Regimen | Endpoint | Result | Reference |
| DOHH2 tumor xenografts | 150 mg/kg p.o. BID for 14 days | Tumor Growth Inhibition | 41% | [5] |
| DOHH2 tumor xenografts | 150 mg/kg p.o. TID for 14 days | Tumor Growth Inhibition | 68% | [5] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below.
Wip1 Phosphatase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of Wip1.
-
Principle: A fluorogenic phosphatase substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) or a fluorescein (B123965) diphosphate (B83284) (FDP) substrate, is used.[4] Wip1 dephosphorylates the substrate, producing a fluorescent signal. The reduction in fluorescence in the presence of an inhibitor corresponds to the level of inhibition.
-
Protocol:
-
Recombinant Wip1 enzyme (e.g., 10 nM) is incubated in an assay buffer (e.g., 50 mM TRIS, pH 7.5, 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA).[4]
-
This compound is added at various concentrations.
-
The reaction is initiated by the addition of the FDP substrate (e.g., 50 µM).[4]
-
The mixture is incubated at room temperature.
-
Fluorescent signal is measured using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).[4]
-
IC₅₀ values are calculated from the dose-response curves.
-
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
-
Principle: A reagent such as CellTiter-Glo® is used, which measures the amount of ATP present, an indicator of metabolically active cells.[4]
-
Protocol:
-
Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 200–400 cells per well.[4]
-
After 24 hours, cells are treated with a dilution series of this compound.
-
The plates are incubated for a specified period (e.g., 7 days).[4]
-
The CellTiter-Glo® reagent is added to each well, and the plate is incubated according to the manufacturer's instructions.
-
Luminescence is measured using a microplate reader.
-
GI₅₀ (50% growth inhibition) values are determined from the dose-response curves.
-
Immunoblotting (Western Blot) for Phospho-proteins
This technique is used to detect the changes in the phosphorylation status of Wip1 substrates following treatment with this compound.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the total and phosphorylated forms of the proteins of interest.
-
Protocol:
-
Cells are treated with this compound or a vehicle control for a specified time.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are loaded and separated on an SDS-PAGE gel.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for p-p53 (Ser15), p-Chk2 (T68), γH2AX (S139), p-ATM (S1981), and their respective total protein counterparts.[4]
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate.
-
Synergistic Anti-cancer Effects
This compound has demonstrated synergistic or potentiating effects when combined with other anti-cancer agents.
Combination with DNA Damaging Agents
By inhibiting Wip1, this compound prevents the dephosphorylation of key DDR proteins, thereby enhancing the cytotoxic effects of DNA damaging agents like doxorubicin.[4] This combination leads to a more robust and sustained activation of the p53 pathway in response to chemotherapy-induced DNA damage.[3]
Combination with MDM2 Inhibitors
MDM2 is an E3 ubiquitin ligase that targets p53 for degradation. Inhibitors of the MDM2-p53 interaction (e.g., RG7388, nutlin-3) stabilize p53.[3][7] When combined with this compound, not only is p53 stabilized, but its activation through phosphorylation is also enhanced.[7][8] This dual approach of stabilizing and activating p53 has been shown to result in profound growth inhibition and cytotoxicity in cancer cells with wild-type p53.[7][9]
Conclusion
This compound is a potent and selective allosteric inhibitor of Wip1 phosphatase. Its mechanism of action is centered on the disruption of a key negative feedback loop in the DNA damage response and p53 signaling pathways. By preventing the dephosphorylation of Wip1 substrates, this compound leads to the sustained activation of p53, resulting in anti-proliferative effects in cancer cells. The synergistic potential of this compound with DNA damaging agents and MDM2 inhibitors highlights its promise as a component of combination therapies for cancers with a wild-type p53 status.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. oncotarget.com [oncotarget.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. In vitro and in vivo study of this compound and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WIP1 Inhibition by this compound Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tipping Growth Inhibition into Apoptosis by Combining Treatment with MDM2 and WIP1 Inhibitors in p53WT Uterine Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GSK2830371 in the Modulation of the p53 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2830371 is a potent, selective, and orally active allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.[1][2] Wip1 is a critical negative regulator of the p53 tumor suppressor pathway.[1][3] By inhibiting Wip1, this compound enhances the phosphorylation and activation of p53 and its upstream kinases, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data from key experiments, detailed experimental protocols, and visualizations of the affected signaling pathways and experimental workflows.
Introduction: The Wip1-p53 Axis and this compound
The tumor suppressor protein p53 is a crucial component in maintaining genomic stability by orchestrating cellular responses to stress signals such as DNA damage.[1] Activated p53 can trigger cell cycle arrest, senescence, or apoptosis to prevent the proliferation of damaged cells.[1] The function of p53 is tightly controlled by a network of regulatory proteins, including its negative regulators, MDM2 and Wip1 phosphatase.[1]
Wip1, encoded by the PPM1D gene, is a serine/threonine phosphatase that is transcriptionally induced by p53, creating a negative feedback loop.[1] Wip1 negatively regulates the p53 pathway by dephosphorylating p53 at Serine 15 (Ser15) and other key proteins in the DNA damage response (DDR) pathway.[1][2] this compound is a first-in-class allosteric inhibitor of Wip1.[1] It binds to a flap subdomain near the catalytic site of Wip1, locking it in an inactive conformation and preventing it from dephosphorylating its substrates.[1] This inhibition leads to the sustained phosphorylation and activation of p53 and other DDR proteins, thereby restoring the tumor-suppressive functions of p53.[1]
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of Wip1 phosphatase activity, which sets off a cascade of events that amplify p53's tumor-suppressive functions.[1]
-
Increased Phosphorylation of p53 and Upstream Kinases : Treatment with this compound leads to an increase in the phosphorylation of p53 at Ser15, a key event for its activation.[1] It also increases the phosphorylation of upstream kinases like ATM at Ser1981 and Chk2 at Thr68, which are also substrates of Wip1.[1][2]
-
Stabilization and Activation of p53 : The enhanced phosphorylation of p53 increases its stability and transcriptional activity.[1] Consequently, treatment with this compound results in an accumulation of the p53 protein.[1]
-
Induction of p53 Downstream Targets : Activated p53 moves to the nucleus and promotes the expression of its target genes. This compound treatment has been demonstrated to elevate the levels of p21, a cell cycle inhibitor, and PUMA, a pro-apoptotic protein, both of which are well-established p53 targets.[1][4]
-
Cell Cycle Arrest and Apoptosis : The upregulation of p21 leads to cell cycle arrest, primarily at the G1 and G2 phases.[1][5] The increased expression of PUMA and other pro-apoptotic proteins can initiate programmed cell death.[1][4] this compound has been shown to induce apoptosis, especially when combined with other agents like MDM2 inhibitors.[1]
-
Wip1 Degradation : In addition to inhibiting its catalytic function, this compound also promotes the ubiquitin-mediated degradation of the Wip1 protein itself, further enhancing its inhibitory effect.[1]
Quantitative Data
The following tables provide a summary of the quantitative data on the activity of this compound from various studies.
Table 1: In Vitro Potency of this compound
| Parameter | Substrate | Value | Cell Line/System | Reference |
| IC50 | Wip1 (2-420) | 6 nM | Enzymatic Assay | [1] |
| IC50 | phospho-p38 MAPK (T180) | 13 nM | Enzymatic Assay | [1] |
| GI50 | Cell Growth | 2.65 µM ± 0.54 | MCF-7 | [1] |
Table 2: Cellular Effects of this compound in Combination with MDM2 Inhibitors
| Cell Line | Combination Agent | This compound Concentration (µM) | Fold Decrease in GI50 of Combination Agent | Reference |
| HCT116+/+ | Nutlin-3 (B1677040) | 2.5 | 2.4 | [3] |
| NGP | Nutlin-3 | 2.5 | 2.1 | [3] |
| U2OS | RG7388 | 1.25 | 5.3 | [3] |
| RBE | HDM201 | 2.5 | ~2 | [3] |
| SK-Hep-1 | HDM201 | 2.5 | ~2 | [3] |
Table 3: In Vivo Antitumor Activity of this compound
| Tumor Model | Dosing Schedule | Tumor Growth Inhibition | Reference |
| DOHH2 Xenografts | 150 mg/kg, BID (twice daily) | 41% | [1] |
| DOHH2 Xenografts | 150 mg/kg, TID (thrice daily) | 68% | [1] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the p53 signaling pathway as affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits Wip1, preventing p53 dephosphorylation and promoting apoptosis.
Caption: Workflow for assessing cell viability after this compound treatment.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in the p53 signaling pathway.
Wip1 Enzymatic Assay
This assay measures the direct inhibitory effect of this compound on Wip1 phosphatase activity.
Principle: The assay quantifies the fluorescence generated from the Wip1-mediated hydrolysis of a synthetic substrate, fluorescein (B123965) diphosphate (B83284) (FDP).[1]
Materials:
-
Recombinant Wip1 (2-420) enzyme[1]
-
Fluorescein diphosphate (FDP)[1]
-
This compound
-
Assay Buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl2, 0.8 mM CHAPS, 0.05 mg/mL BSA[1]
-
384-well microplate[1]
-
Fluorescence microplate reader[1]
Procedure:
-
Prepare a serial dilution of this compound in DMSO.[1]
-
In a 384-well plate, add 50 µM FDP substrate with the diluted this compound or DMSO (vehicle control).[1]
-
Incubate at room temperature.
-
Initiate the reaction by adding 10 nM Wip1 enzyme to each well.[1]
-
Immediately measure the fluorescent signal on a microplate reader with excitation at 485 nm and emission at 530 nm.[1]
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Western Blot Analysis of p53 Pathway Proteins
This method is used to assess the effect of this compound on the levels and phosphorylation status of p53 and related proteins in cultured cells.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect target proteins.[3]
Materials:
-
Cancer cell lines (e.g., MCF-7, which has amplified Wip1 and wild-type p53)[1]
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[3]
-
Protein assay reagents (e.g., BCA or Bradford)[3]
-
Primary antibodies (e.g., anti-phospho-p53 Ser15, anti-total p53)[3]
-
HRP-conjugated secondary antibodies[3]
-
Chemiluminescent substrate[3]
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.[1]
-
Treat cells with various concentrations of this compound or DMSO for the desired time points (e.g., 2, 4, 8, 24 hours).[1]
-
Harvest the cells and lyse them on ice using lysis buffer.[1]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.[3]
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[3]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with primary antibodies overnight at 4°C.[3]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[3]
Cell Viability Assay (MTT/MTS Assay)
This assay determines the effect of this compound on the growth and proliferation of cancer cells.
Principle: The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[3]
Materials:
-
This compound (stock solution in DMSO)[3]
-
Cell line of interest (e.g., MCF-7, RBE)[3]
-
Complete cell culture medium[3]
-
96-well clear flat-bottom plates[3]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[3]
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)[3]
-
Microplate reader[3]
Procedure:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.[3]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.[3]
-
Prepare serial dilutions of this compound in complete medium. For combination studies, prepare dilutions of the second compound with and without a fixed concentration of this compound.[3]
-
Remove the medium from the wells and add 100 µL of the drug-containing medium.[3]
-
Incubate the plate for the desired treatment period (e.g., 72 or 96 hours).[3]
-
For the MTT assay, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 490-570 nm).[3]
-
Calculate the GI50 (50% growth inhibitory concentration) by plotting the percentage of cell viability against the logarithm of the this compound concentration.
Immunoprecipitation for Ubiquitination Analysis
This protocol can be used to assess the effect of this compound on the ubiquitination of Wip1.
Principle: An antibody specific to ubiquitin is used to pull down ubiquitinated proteins from cell lysates. The immunoprecipitated proteins are then analyzed by Western blot to detect the protein of interest (Wip1).[6]
Materials:
-
Cell lysates from cells treated with this compound and a proteasome inhibitor (e.g., MG132)[7]
-
Anti-ubiquitin antibody[6]
-
Protein A/G agarose (B213101) beads[6]
-
Non-denaturing lysis buffer[6]
-
Wash buffers (e.g., containing varying salt concentrations)[6]
-
Anti-Wip1 antibody for Western blotting
Procedure:
-
Treat cells with this compound and a proteasome inhibitor (e.g., 20 µM MG132) overnight to allow for the accumulation of ubiquitinated proteins.[7]
-
Lyse cells in a non-denaturing lysis buffer.[6]
-
Pre-clear the lysate by incubating with protein A/G agarose beads and then centrifuging to remove non-specifically bound proteins.
-
Incubate the pre-cleared lysate with an anti-ubiquitin antibody overnight at 4°C with gentle rotation.[6]
-
Add protein A/G agarose beads and incubate for an additional 4 hours at 4°C.[6]
-
Centrifuge to pellet the beads and discard the supernatant.
-
Wash the beads several times with wash buffers to remove non-specifically bound proteins.[6]
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-Wip1 antibody.
Conclusion
This compound is a potent and selective inhibitor of Wip1 phosphatase, a key negative regulator of the p53 tumor suppressor pathway. By inhibiting Wip1, this compound leads to the hyperphosphorylation and activation of p53 and its upstream kinases, resulting in the induction of p53 target genes, cell cycle arrest, and apoptosis in cancer cells with wild-type p53.[1] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on p53 pathway modulators and Wip1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The pathophysiological significance of PPM1D and therapeutic targeting of PPM1D-mediated signaling by this compound in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by this compound potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
GSK2830371: A Technical Guide to a First-in-Class PPM1D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2830371 is a potent, selective, and orally active allosteric inhibitor of Protein Phosphatase, Mg2+/Mn2+ Dependent 1D (PPM1D), also known as Wild-type p53-induced phosphatase 1 (Wip1).[1][2] PPM1D is a serine/threonine phosphatase that functions as a critical negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[3][4] Its overexpression or amplification has been implicated in various cancers, including breast, ovarian, and mantle cell lymphoma.[3][4] this compound represents a promising therapeutic strategy by targeting PPM1D to restore and enhance p53-mediated tumor suppression.[2][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of its effects on cellular signaling.
Mechanism of Action
This compound functions as an allosteric inhibitor, binding to a flap subdomain near the catalytic site of PPM1D.[2][3] This binding event locks the phosphatase in an inactive conformation, preventing it from dephosphorylating its various substrates.[2] The primary consequence of PPM1D inhibition by this compound is the hyperphosphorylation and activation of key proteins in the DNA damage response pathway.[1][2]
This leads to a cascade of downstream effects:
-
Increased Phosphorylation of PPM1D Substrates: this compound treatment leads to a significant increase in the phosphorylation of multiple PPM1D substrates, including p53 at serine 15 (p53-S15), Checkpoint Kinase 2 (Chk2) at threonine 68 (Chk2-T68), H2A.X at serine 139 (γH2AX), and Ataxia-Telangiectasia Mutated (ATM) at serine 1981 (ATM-S1981).[1]
-
Activation of the p53 Pathway: By preventing the dephosphorylation of p53 and its upstream activators like ATM and Chk2, this compound promotes the stabilization and activation of the p53 tumor suppressor protein.[2][6]
-
Induction of p53 Target Genes: Activated p53 translocates to the nucleus and transcriptionally upregulates its target genes, such as the cell cycle inhibitor p21 and the pro-apoptotic protein PUMA.[2][4]
-
Cell Cycle Arrest and Apoptosis: The induction of p21 leads to cell cycle arrest, primarily at the G1 and G2 phases, while the upregulation of PUMA can trigger apoptosis.[2][7]
-
PPM1D Degradation: Interestingly, this compound not only inhibits PPM1D's catalytic activity but also induces its ubiquitin-mediated degradation, further amplifying its inhibitory effect.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Parameter | Substrate/Assay | Value | Cell Line/System |
| IC50 | Wip1 (cell-free assay) | 6 nM | Enzymatic Assay |
| IC50 | phospho-p38 MAPK (T180) | 13 nM | Enzymatic Assay |
| GI50 | Cell Growth | 2.65 µM ± 0.54 | MCF-7 |
IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibitory concentration.[1][2][6]
Table 2: In Vivo Efficacy of this compound in a DOHH2 Xenograft Model
| Dosage | Administration | Duration | Tumor Growth Inhibition |
| 150 mg/kg | p.o., BID | 14 days | 41% |
| 150 mg/kg | p.o., TID | 14 days | 68% |
| 75 mg/kg | p.o., BID | 14 days | Comparable to 150 mg/kg BID |
p.o.: oral administration; BID: twice daily; TID: three times daily.[1][6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Wip1 Phosphatase Inhibition Assay
Principle: This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant Wip1 phosphatase using a fluorescent substrate.[1]
Materials:
-
Recombinant Wip1 (e.g., amino acids 2-420)
-
Fluorescein diphosphate (B83284) (FDP) as the substrate
-
This compound
-
Assay Buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl2, 0.8 mM CHAPS, 0.05 mg/mL BSA[2]
-
384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 50 µM FDP substrate to the wells of a 384-well plate containing either this compound or DMSO (vehicle control).[1]
-
Initiate the reaction by adding 10 nM Wip1 enzyme to each well.[1]
-
Incubate at room temperature.
-
Measure the fluorescent signal on a microplate reader with excitation at 485 nm and emission at 530 nm.[1]
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cell Viability Assay (e.g., CellTiter-Glo®)
Principle: This assay determines the effect of this compound on cell proliferation and viability by measuring the amount of ATP, which is indicative of metabolically active cells.[1]
Materials:
-
Cancer cell lines (e.g., MCF7, DOHH2)[1]
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells into 96-well plates at a density of 200–400 cells per well and allow them to adhere overnight.[1]
-
Treat the cells with a serial dilution of this compound (e.g., up to 10 µM).[1]
-
Incubate the plates for 7 days.[1]
-
On day 7, perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the luminescent signal using a luminometer.
-
Calculate the GI50 (50% growth inhibitory concentration) by plotting the percentage of cell viability against the logarithm of the this compound concentration.[2]
Western Blot Analysis of p53 Pathway Proteins
Principle: This technique is used to detect and quantify the levels of total and phosphorylated proteins within the p53 signaling pathway following treatment with this compound.[2]
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for: p53, phospho-p53 (Ser15), Chk2, phospho-Chk2 (T68), p21, Wip1, γH2AX, etc.[1]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and treat with this compound for the desired time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[2]
Visualizations
Signaling Pathway Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The pathophysiological significance of PPM1D and therapeutic targeting of PPM1D-mediated signaling by this compound in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. In vitro and in vivo study of this compound and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. oncotarget.com [oncotarget.com]
The Role of GSK2830371 in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2830371 is a potent and highly selective, orally active, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D).[1][2][3] WIP1 is a critical negative regulator of the DNA damage response (DDR) pathway.[4][5] By dephosphorylating and inactivating key tumor suppressor proteins such as p53 and checkpoint kinase 2 (Chk2), WIP1 effectively dampens the cellular response to genotoxic stress.[3][6] In many cancers, the gene encoding WIP1, PPM1D, is amplified, leading to overexpression of the phosphatase and subsequent attenuation of DDR signaling, which promotes tumorigenesis.[2][5][7] this compound, by inhibiting WIP1, restores and enhances the DDR, leading to cell cycle arrest and apoptosis in cancer cells, particularly those with wild-type p53.[6][8] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on key signaling pathways, quantitative data on its activity, and detailed experimental protocols.
Mechanism of Action
This compound functions as an allosteric inhibitor of WIP1 phosphatase.[1] It binds to a unique flap subdomain of the enzyme, distinct from the active site, inducing a conformational change that inhibits its catalytic activity.[1] This inhibition prevents the dephosphorylation of key WIP1 substrates that are central to the DNA damage response. The primary consequences of WIP1 inhibition by this compound are the sustained phosphorylation and activation of:
-
p53: this compound treatment leads to a significant increase in the phosphorylation of p53 at serine 15 (p53-S15).[1][9] This phosphorylation event is crucial for p53 stabilization and activation, preventing its degradation by MDM2 and promoting its transcriptional activity.[4][9]
-
Checkpoint Kinase 2 (Chk2): Inhibition of WIP1 by this compound results in the increased phosphorylation of Chk2 at threonine 68 (Chk2-T68).[1][10] Activated Chk2 is a key transducer in the DDR pathway, phosphorylating downstream targets to initiate cell cycle arrest and apoptosis.[10]
-
Other DDR Proteins: this compound also promotes the phosphorylation of other WIP1 substrates, including ATM at serine 1981 and γH2AX at serine 139, further amplifying the DNA damage signal.[1][3]
The sustained activation of these proteins triggers downstream cellular events, including cell cycle arrest, primarily at the G1/S and G2/M checkpoints, and the induction of apoptosis.[2][5][6]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| IC50 (WIP1) | 6 nM | Cell-free enzymatic assay with FDP substrate | [1][2][3][9] |
| IC50 (WIP1) | 13 nM | Cell-free enzymatic assay with phospho-p38 MAPK (T180) substrate | [9] |
| GI50 | 2.65 µM ± 0.54 | MCF-7 breast cancer cells | [9][11] |
Table 2: Synergistic Activity of this compound in Combination Therapies
| Combination Agent | Effect | Cell Line(s) | Key Findings | Reference |
| Doxorubicin | Synergistic antiproliferative effect and potentiation of cell death | DOHH2, MX-1, MCF-7 | This compound significantly reduced the viability of MCF-7 cells when combined with 0.5 µM doxorubicin. | [1][2][3] |
| Nutlin-3 (B1677040)/Nutlin-3a | Potentiation of growth inhibition and apoptosis | TP53-wt AML cells, NGP, MCF-7 | A non-growth inhibitory dose of this compound markedly potentiated the response to MDM2 inhibitors in TP53 wild-type cells. | [2][3][12][13] |
| HDM201 (Siremadlin) | Potentiation of growth inhibition (2-fold decrease in GI50) and cytotoxicity (4-fold decrease in IC50) | RBE, SK-Hep-1 | This compound enhanced HDM201 activity through increased p53 phosphorylation. | [6] |
| RG7388 (Idasanutlin) | Potentiation of growth inhibition | Liver adenocarcinoma cells | This compound enhanced RG7388 activity via increased p53 phosphorylation. | [14] |
| Bortezomib (B1684674) | Enhanced growth inhibition and apoptosis | Mantle Cell Lymphoma (MCL) cells | This compound sensitized MCL cells to bortezomib irrespective of p53 status. | [7][15] |
Table 3: In Vivo Antitumor Activity of this compound
| Tumor Model | Dosing Schedule | Tumor Growth Inhibition | Reference |
| DOHH2 Xenografts | 150 mg/kg, p.o., BID | 41% | [4][9] |
| DOHH2 Xenografts | 150 mg/kg, p.o., TID | 68% | [4][9] |
Signaling Pathways
Caption: this compound inhibits WIP1, preventing the dephosphorylation of key DDR proteins.
Experimental Protocols
WIP1 Enzymatic Assay
This assay measures the direct inhibitory effect of this compound on WIP1 phosphatase activity.
Materials:
-
Recombinant WIP1 (2-420) enzyme
-
Fluorescein diphosphate (B83284) (FDP) substrate
-
This compound
-
Assay Buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl2, 0.8 mM CHAPS, 0.05 mg/mL BSA
-
384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 50 µM FDP substrate with the diluted this compound or DMSO (vehicle control).[1]
-
Incubate at room temperature.
-
Initiate the reaction by adding 10 nM WIP1 enzyme to each well.[4]
-
Immediately measure the fluorescent signal on a microplate reader with excitation at 485 nm and emission at 530 nm.[1]
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Western Blot Analysis for Phospho-p53 (Ser15) and Phospho-Chk2 (Thr68)
This method is used to assess the on-target effect of this compound by measuring the phosphorylation of its key downstream targets.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
This compound
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p53 (Ser15), anti-total p53, anti-phospho-Chk2 (Thr68), anti-total Chk2, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Wash cells with ice-cold PBS and lyse them on ice using supplemented RIPA buffer.[8]
-
Scrape the cell lysates, collect them, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.[8]
-
Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.[8]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[10]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantitatively assess the effects of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of this compound or vehicle control for 24, 48, or 72 hours.
-
Harvest adherent cells by trypsinization, and collect all cells (including any floating cells) by centrifugation at approximately 300 x g for 5 minutes.[16]
-
Wash the cell pellet once with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[17][18]
-
Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]
Experimental Workflows
Caption: Workflow for Western blot analysis of phospho-p53 and phospho-Chk2.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WIP1 Inhibition by this compound Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In vitro and in vivo study of this compound and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. haematologica.org [haematologica.org]
The Effect of GSK2830371 on p53 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2830371 is a potent and highly selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D). Wip1 is a critical negative regulator of the p53 tumor suppressor pathway. By inhibiting Wip1, this compound enhances the phosphorylation and subsequent activation of p53 and its upstream kinases, representing a promising therapeutic strategy in oncology. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its effect on p53 phosphorylation, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways and experimental workflows.
Mechanism of Action: Inhibition of Wip1 and Activation of the p53 Pathway
The tumor suppressor protein p53 plays a pivotal role in maintaining genomic stability by orchestrating cellular responses to stress signals such as DNA damage. Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of cells with damaged DNA. The activity of p53 is tightly controlled by a network of regulatory proteins, including its negative regulator, Wip1 phosphatase.
Wip1, encoded by the PPM1D gene, is a serine/threonine phosphatase that is transcriptionally induced by p53 in response to cellular stress, forming a negative feedback loop. Wip1 negatively regulates the p53 pathway by directly dephosphorylating p53 at Serine 15 (Ser15), a key phosphorylation site for p53 activation.[1] Additionally, Wip1 dephosphorylates and inactivates upstream kinases in the DNA damage response (DDR) pathway, such as ATM (ataxia-telangiectasia mutated) and Chk2 (checkpoint kinase 2).[1]
This compound is an orally active, allosteric inhibitor of Wip1 phosphatase with an IC50 of 6 nM.[2][3][4] It binds to a flap subdomain near the catalytic site of Wip1, locking it in an inactive conformation.[1] This inhibition prevents the dephosphorylation of Wip1 substrates. Consequently, treatment with this compound leads to a sustained increase in the phosphorylation of p53 at Ser15, as well as the phosphorylation and activation of ATM at Serine 1981 and Chk2 at Threonine 68.[2] The hyperphosphorylated and activated p53 then promotes the transcription of its target genes, including CDKN1A (encoding p21, a cell cycle inhibitor) and PUMA (a pro-apoptotic protein), leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][5]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the inhibitory activity of this compound and its effects on cell viability and p53 signaling.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Substrate | IC50 | Reference(s) |
| Wip1 Phosphatase | Cell-free enzymatic assay | FDP | 6 nM | [2][3][4] |
| Wip1 Phosphatase | Cell-free enzymatic assay | phospho-p38 MAPK (T180) | 13 nM | [4] |
| Wip1 Phosphatase | Cell-free enzymatic assay | Ac-VEPPLS(P)QETFSDLW-NH2 | 86.3 nM | [3] |
FDP: Fluorescein diphosphate (B83284)
Table 2: Effect of this compound on Cell Viability (GI50)
| Cell Line | Cancer Type | PPM1D Status | GI50 (µM) | Reference(s) |
| MCF-7 | Breast Carcinoma | Amplified | 2.65 | [4] |
| MX-1 | Breast Carcinoma | Amplified | Not specified | [4] |
| RBE | Liver Adenocarcinoma | Not amplified | > 10 | [6] |
| SK-Hep-1 | Liver Adenocarcinoma | Not amplified | > 10 | [6] |
GI50: 50% growth inhibition concentration
Table 3: Potentiation of MDM2 Inhibitor Activity by this compound
| Cell Line | MDM2 Inhibitor | This compound Conc. (µM) | Fold Decrease in GI50 | Reference(s) |
| NGP | RG7388 | 2.5 | 5.8 | [7][8] |
| HCT116+/+ | Nutlin-3 | 2.5 | 2.4 | [1] |
| U2OS | RG7388 | 1.25 | 5.3 | [1] |
| RBE | HDM201 | 2.5 | ~2 | [6] |
| SK-Hep-1 | HDM201 | 2.5 | ~2 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Wip1 Enzymatic Assay
This assay measures the direct inhibitory effect of this compound on Wip1 phosphatase activity.
-
Materials:
-
Recombinant Wip1 (2-420) enzyme
-
Fluorescein diphosphate (FDP)
-
This compound
-
Assay Buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/mL BSA[3]
-
384-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 50 µM FDP substrate with the diluted this compound or DMSO (vehicle control).[3]
-
Incubate at room temperature.
-
Initiate the reaction by adding 10 nM Wip1 enzyme to each well.[3][9]
-
Immediately measure the fluorescent signal on a microplate reader with excitation at 485 nm and emission at 530 nm.[3]
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Western Blot Analysis for p53 Phosphorylation
This method is used to assess the effect of this compound on the phosphorylation status of p53 at Serine 15.
-
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
This compound
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p53 (Ser15), anti-total p53, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Protein electrophoresis and transfer equipment
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound (e.g., 2.5 µM) for various time points (e.g., 2, 4, 6, 8, 24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using supplemented RIPA buffer.
-
Protein Quantification: Scrape the cell lysates, collect them, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[1]
-
Sample Preparation and SDS-PAGE: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p53 Ser15) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities to determine the relative change in p53 phosphorylation.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP levels as an indicator of metabolically active cells to determine the effect of this compound on cell proliferation.
-
Materials:
-
Cell line of interest
-
This compound
-
96-well opaque-walled plates
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 200–400 cells per well.[3]
-
Treatment: The following day, treat the cells with a serial dilution of this compound.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measurement: Mix and incubate for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.[9]
-
Visualization of Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The pathophysiological significance of PPM1D and therapeutic targeting of PPM1D-mediated signaling by this compound in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WIP1 Inhibition by this compound Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by this compound potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
The Role of GSK2830371 in Modulating Chk2 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2830371 is a potent and highly selective, orally bioavailable, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.[1][2] Wip1 is a critical negative regulator of the DNA damage response (DDR) pathway, acting to dephosphorylate and inactivate key signaling proteins.[3][4] One of the pivotal substrates of Wip1 is the checkpoint kinase Chk2. By inhibiting Wip1, this compound leads to a sustained increase in the phosphorylation and activation of Chk2, thereby amplifying the cellular response to genotoxic stress. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its effects on Chk2 phosphorylation, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.
Introduction: The Wip1-Chk2 Axis in DNA Damage Response
Checkpoint kinase 2 (Chk2) is a serine/threonine kinase that functions as a crucial transducer in the DNA damage response pathway.[3] Following DNA double-strand breaks, Chk2 is activated via phosphorylation, primarily by the ataxia-telangiectasia mutated (ATM) kinase.[5] Activated Chk2 then phosphorylates a variety of downstream targets to orchestrate cellular responses, including cell cycle arrest, DNA repair, and apoptosis.[6][5]
Wip1 phosphatase serves as a key negative regulator in this pathway by dephosphorylating and consequently inactivating Chk2.[3] In numerous cancers, the gene encoding Wip1, PPM1D, is amplified or overexpressed, leading to a blunted DNA damage response and promoting the survival of cancer cells.[4][7] this compound, by selectively inhibiting Wip1, restores and enhances the phosphorylation and activation of Chk2, presenting a promising therapeutic strategy in oncology.[3][4]
Mechanism of Action of this compound
This compound functions as an allosteric inhibitor of Wip1 phosphatase.[2] It binds to a unique "flap" subdomain adjacent to the catalytic site of Wip1, locking the enzyme in an inactive conformation.[2][8][9] This prevents Wip1 from accessing and dephosphorylating its substrates. The primary mechanism by which this compound modulates Chk2 activity is indirect, through the inhibition of Wip1.[3] The signaling cascade is as follows:
-
DNA Damage and ATM Activation : In response to DNA double-strand breaks, the ATM kinase is activated.[3]
-
Chk2 Phosphorylation by ATM : Activated ATM phosphorylates Chk2 at threonine 68 (Thr68), a critical step for its activation.[3][10]
-
Wip1-Mediated Dephosphorylation (Negative Regulation) : Wip1 phosphatase directly dephosphorylates Chk2 at Thr68, leading to its inactivation and termination of the downstream signal.[3][11]
-
This compound Inhibition of Wip1 : this compound binds to and inhibits Wip1, preventing the dephosphorylation of Chk2.[3]
-
Sustained Chk2 Phosphorylation and Activation : The inhibition of Wip1 results in an increased and sustained level of phosphorylated Chk2 (p-Chk2), leading to prolonged activation of the Chk2 signaling pathway.[1][3]
This sustained activation of Chk2, along with other Wip1 substrates like p53, ATM, and H2AX, enhances the cellular response to DNA damage, often leading to cell cycle arrest and apoptosis in cancer cells, particularly those with wild-type p53.[1][12]
Quantitative Data
The following tables summarize the available quantitative data regarding the activity of this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Substrate | IC50 (nM) | Reference(s) |
| Wip1 Phosphatase | Cell-free assay | FDP | 6 | [1][13] |
| Wip1 Phosphatase | Cell-free assay | phospho-p38 MAPK (T180) | 13 | [13] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value (µM) | Reference(s) |
| MCF-7 (breast carcinoma) | Cell Viability | GI50 | 2.65 | [8][13] |
| MCF-7 (breast carcinoma) | Cell Viability | IC50 | 9.5 | [1] |
| IMR-32 (neuroblastoma) | Cell Viability | IC50 | ~50 | [12] |
| SH-SY5Y (neuroblastoma) | Cell Viability | IC50 | ~50 | [12] |
Table 3: In Vivo Efficacy of this compound
| Tumor Model | Dosing Regimen | Endpoint | Result | Reference(s) |
| DOHH2 tumor xenografts | 150 mg/kg p.o. BID for 14 days | Tumor Growth Inhibition | 41% | [13] |
| DOHH2 tumor xenografts | 150 mg/kg p.o. TID for 14 days | Tumor Growth Inhibition | 68% | [13] |
Experimental Protocols
Western Blot Analysis for Chk2 Phosphorylation
This protocol describes the methodology to assess the phosphorylation of Chk2 at Threonine 68 (p-Chk2 Thr68) in cultured cells following treatment with this compound.
Materials:
-
Cell Lines: MCF-7, IMR-32, or other relevant cancer cell lines.[1][12]
-
Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound (stock solution in DMSO).[1]
-
DNA-damaging agent (e.g., Doxorubicin or Etoposide) (optional, to induce a baseline DDR).[4][5]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Rabbit anti-phospho-Chk2 (Thr68), Rabbit anti-Chk2 (total), and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate (ECL).
-
Imaging System.
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture dishes and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time points (e.g., 0-24 hours).[1][12] A positive control group treated with a DNA-damaging agent can be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Chk2 (Thr68) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
Cell Viability Assay
This protocol outlines the procedure to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cell Lines: As required.
-
Culture Medium.
-
This compound.
-
96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 200–400 cells per well and allow them to attach overnight.[1]
-
Compound Treatment: Treat the cells with a serial dilution of this compound.[1] Include a DMSO-treated control group.
-
Incubation: Incubate the plates for 7 days.[1]
-
Viability Measurement: On day 7, use the CellTiter-Glo® assay to determine the number of viable cells according to the manufacturer's instructions.[1]
-
Data Analysis: Measure the luminescent signal using a plate reader.[1] Plot the cell viability against the log of the this compound concentration to determine the GI50 or IC50 value.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by this compound potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wip1 inhibitor this compound inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Preclinical Profile of GSK2830371: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2830371 is a potent and selective, orally active, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D).[1][2] Wip1 is a critical negative regulator of the p53 tumor suppressor pathway and the DNA damage response (DDR).[1][3][4] By inhibiting Wip1, this compound restores and enhances the tumor-suppressive functions of p53, making it a promising therapeutic agent for cancers with wild-type p53.[1][3] This technical guide provides a comprehensive overview of the preclinical studies of this compound, including its mechanism of action, quantitative data from key in vitro and in vivo experiments, and detailed experimental protocols.
Mechanism of Action
This compound functions as an allosteric inhibitor of Wip1 phosphatase.[1][5] It binds to a flap subdomain near the catalytic site, locking Wip1 in an inactive conformation.[1] This prevents Wip1 from dephosphorylating its substrates, which include key proteins in the DNA damage response and p53 signaling pathways.[1][6]
The primary consequence of Wip1 inhibition by this compound is the sustained phosphorylation and activation of p53 at serine 15 (Ser15).[2][5] This leads to the stabilization and activation of p53, resulting in the transcriptional activation of its downstream target genes, such as p21.[2][7] The activation of the p53 pathway ultimately leads to cell cycle arrest, senescence, and apoptosis in cancer cells.[1][3]
Furthermore, Wip1 dephosphorylates other critical proteins involved in the DNA damage response, including ATM, Chk1, Chk2, and γH2AX.[5][6] Inhibition of Wip1 by this compound therefore leads to the hyperphosphorylation and activation of these proteins, amplifying the cellular response to DNA damage.[3][5]
Signaling Pathway
The following diagram illustrates the Wip1-p53 signaling pathway and the mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo study of this compound and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
GSK2830371: A Technical Guide to a Novel Wip1 Phosphatase Inhibitor in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2830371 is a potent, orally active, and highly selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D).[1][2] Wip1 is a critical negative regulator of the p53 tumor suppressor pathway and the DNA damage response (DDR).[1][3] By inhibiting Wip1, this compound enhances the phosphorylation and activation of p53 and other key DDR proteins, presenting a promising therapeutic strategy for cancers with wild-type p53.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of its effects on signaling pathways.
Core Mechanism of Action
This compound functions as an allosteric inhibitor of Wip1 phosphatase.[1] It binds to a flap subdomain near the catalytic site, locking Wip1 in an inactive conformation.[1] This prevents Wip1 from dephosphorylating its various substrates, which are key proteins involved in the cellular response to genotoxic stress.[1][3]
The primary consequence of Wip1 inhibition by this compound is the sustained phosphorylation and activation of the p53 tumor suppressor protein and its upstream kinases.[1][4] Wip1 normally dephosphorylates p53 at Serine 15 (p53-S15), a critical step for p53 activation.[1][5] By blocking this dephosphorylation, this compound leads to the accumulation of phosphorylated, active p53.[1][5] This, in turn, transcriptionally activates p53 target genes, such as p21 and PUMA, which mediate cell cycle arrest and apoptosis, respectively.[6][7]
Beyond p53, this compound treatment also leads to increased phosphorylation of other Wip1 substrates, including:
-
ATM (Ataxia-Telangiectasia Mutated) at Serine 1981 [2]
-
Chk2 (Checkpoint Kinase 2) at Threonine 68 [2]
-
γH2AX (phosphorylated H2A histone family member X) at Serine 139 [2][5]
The increased phosphorylation of these proteins amplifies the DNA damage signal and promotes cell cycle arrest, giving the cell time to repair DNA damage or undergo apoptosis if the damage is too severe.[3][5]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound from various preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Key Genotype | Parameter | Value | Reference |
| - | - | - | IC50 (Wip1 cell-free assay) | 6 nM | [2] |
| - | - | - | IC50 (phospho-p38 MAPK) | 13 nM | [8] |
| MCF7 | Breast Carcinoma | PPM1D-amplified, TP53 wild-type | GI50 | 2.65 µM ± 0.54 | [8] |
| Z-138 | Mantle Cell Lymphoma | TP53 wild-type | ED50 (72h) | 3.7 µM | [7] |
| HCT116+/+ | Colon Carcinoma | TP53 wild-type | Nutlin-3 (B1677040) Potentiation (fold decrease in GI50) | 2.4 | [1][9] |
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |
| DOHH2 | Diffuse Large B-cell Lymphoma | 150 mg/kg, p.o., BID | 41% | [1][2] |
| DOHH2 | Diffuse Large B-cell Lymphoma | 150 mg/kg, p.o., TID | 68% | [8] |
| SK-Hep-1 | Liver Adenocarcinoma | RG7388 + this compound | Significant inhibition (qualitative) | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
Caption: The Wip1-p53 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow to assess the effects of this compound.
Detailed Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is based on methodologies described for assessing the antiproliferative activity of this compound.[2]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a dilution series of this compound in DMSO and then in culture medium. The final DMSO concentration should not exceed 0.1%.[2]
-
Treat cells with the this compound dilution series. Include a DMSO-only control.[2]
-
For combination studies, add the second compound (e.g., an MDM2 inhibitor) at a fixed concentration.[4]
-
-
Incubation:
-
Incubate the treated cells for 7 days.[2]
-
-
Viability Assessment (CellTiter-Glo® Assay):
-
After incubation, equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curves.
-
Western Blot Analysis for Phosphoprotein Levels
This protocol is adapted from descriptions of immunoblotting to detect changes in protein phosphorylation.[4][10]
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with this compound for specified time points (e.g., 6 and 24 hours).[4]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-p53 (Ser15), p-Chk2 (T68), total p53, total Chk2, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
In Vivo Tumor Xenograft Study
This protocol is based on the in vivo experiments conducted to evaluate the antitumor efficacy of this compound.[2][4]
-
Animal Model:
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound orally (p.o.) at a specified dose and schedule (e.g., 150 mg/kg, twice daily).[2]
-
The control group receives the vehicle solution.
-
-
Efficacy Evaluation:
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Continue treatment for a predetermined period (e.g., 14 days).[8]
-
-
Pharmacodynamic Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Prepare tumor lysates for Western blot analysis to assess the levels of p-Chk2 (T68) and p-p53 (S15) to confirm target engagement.[2]
-
Combination Therapies
A significant area of research for this compound is its use in combination with other anticancer agents to enhance therapeutic efficacy.
Combination with MDM2 Inhibitors
This compound has shown synergistic or potentiating effects when combined with MDM2 inhibitors like Nutlin-3, RG7388, and HDM201.[4][5][6] MDM2 inhibitors work by stabilizing p53, while this compound increases its phosphorylation and activity.[4] This dual approach leads to a more robust activation of the p53 pathway, resulting in enhanced growth inhibition and apoptosis in cancer cells with wild-type p53.[4][10]
Combination with Chemotherapy
Co-treatment of this compound with genotoxic agents like doxorubicin (B1662922) results in a synergistic antiproliferative effect.[2] By inhibiting Wip1, this compound prevents the dephosphorylation of key DNA damage response proteins, thereby sensitizing cancer cells to the DNA-damaging effects of chemotherapy.[3][5] Similarly, this compound has been shown to sensitize mantle cell lymphoma cells to the proteasome inhibitor bortezomib.[6][7]
Conclusion
This compound is a first-in-class Wip1 inhibitor that effectively reactivates the p53 tumor suppressor pathway. Its mechanism of action, involving the prevention of dephosphorylation of key DNA damage response proteins, makes it a promising agent for the treatment of cancers with wild-type p53, particularly in combination with MDM2 inhibitors and conventional chemotherapy. The preclinical data strongly support its continued investigation in clinical trials. This guide provides a foundational understanding of this compound for researchers and drug development professionals seeking to explore its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo study of this compound and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. oncotarget.com [oncotarget.com]
- 7. The pathophysiological significance of PPM1D and therapeutic targeting of PPM1D-mediated signaling by this compound in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. WIP1 Inhibition by this compound Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
GSK2830371: A Potent and Selective Chemical Probe for Wip1 Phosphatase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D, is a serine/threonine phosphatase that has emerged as a critical negative regulator of the DNA damage response (DDR) and other tumor suppressor pathways.[1][2] Wip1 exerts its function by dephosphorylating and inactivating key proteins in the DDR cascade, including the tumor suppressor p53, ataxia-telangiectasia mutated (ATM), and checkpoint kinase 2 (Chk2).[3][4] Overexpression and amplification of the PPM1D gene have been identified in a variety of human cancers, making Wip1 an attractive therapeutic target.[3][5] GSK2830371 is a potent, selective, and orally bioavailable allosteric inhibitor of Wip1 phosphatase, serving as an invaluable chemical probe to investigate Wip1 biology and its therapeutic potential.[6][7]
Mechanism of Action
This compound functions as a highly selective allosteric inhibitor of Wip1 phosphatase.[6][7] It binds to a unique "flap" subdomain adjacent to the catalytic site of Wip1, a region not conserved among other members of the PPM phosphatase family, which confers its high selectivity.[8] This allosteric inhibition prevents Wip1 from dephosphorylating its substrates, leading to the sustained phosphorylation and activation of key proteins in the DNA damage response pathway.[6][7] Furthermore, treatment with this compound has been shown to induce the proteasomal degradation of Wip1 protein.[9][10]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and cellular effects.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Substrate | Assay Type |
| IC50 | 6 nM | Fluorescein diphosphate (B83284) (FDP) | Cell-free enzymatic assay |
| IC50 | 13 nM | phospho-p38 MAPK (T180) | Cell-free enzymatic assay |
Data sourced from MedchemExpress and Selleck Chemicals.[6][11]
Table 2: Cellular Activity of this compound
| Cell Line | Genetic Background | Effect | Metric | Value |
| MCF-7 | PPM1D-amplified, TP53 wild-type | Growth Inhibition | GI50 | 2.65 µM ± 0.54 (SEM) |
| DOHH2 | Lymphoma | Tumor Growth Inhibition | % Inhibition | 41% (150 mg/kg, BID) |
| DOHH2 | Lymphoma | Tumor Growth Inhibition | % Inhibition | 68% (150 mg/kg, TID) |
Data sourced from MedchemExpress and Esfandiari et al., 2016.[11][12]
Signaling Pathways and Experimental Workflows
Visual representations of the Wip1 signaling pathway and common experimental workflows are provided below to facilitate understanding.
Caption: Wip1 signaling pathway in the DNA damage response.
Caption: Workflow for in vitro Wip1 phosphatase assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Wip1 phosphatase: between p53 and MAPK kinases pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. rupress.org [rupress.org]
- 6. selleckchem.com [selleckchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. WIP1 Inhibition by this compound Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by this compound potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes for GSK2830371: A Potent Allosteric Wip1 Phosphatase Inhibitor
Introduction
GSK2830371 is a first-in-class, potent, and highly selective, orally active allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.[1][2] Wip1 is a serine/threonine phosphatase that acts as a critical negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[1][3] By dephosphorylating key proteins such as p53 (at Ser15), ATM, Chk2, and γH2AX, Wip1 effectively terminates the DNA damage signal, allowing cells to resume the cell cycle.[1][4][5] In several cancers, particularly those with a wild-type TP53 allele, the gene encoding Wip1 (PPM1D) is amplified, leading to overexpression of the phosphatase and suppression of p53's tumor-suppressive functions.[6][7]
Mechanism of Action
This compound binds to a flap subdomain near the catalytic site of Wip1, locking the enzyme in an inactive conformation.[1] This allosteric inhibition prevents Wip1 from dephosphorylating its substrates.[1] As a result, treatment with this compound leads to the sustained phosphorylation and activation of key DDR proteins, including p53, Chk2 (at T68), ATM (at S1981), and H2AX (at S139).[4] This enhanced phosphorylation restores and potentiates the p53 pathway, leading to outcomes such as cell cycle arrest, apoptosis, and senescence in cancer cells, particularly those with wild-type p53.[1][7]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound from various enzymatic and cell-based assays.
Table 1: Enzymatic Inhibition
| Parameter | Target/Substrate | Value | Assay System | Reference |
|---|---|---|---|---|
| IC₅₀ | Wip1 (residues 2-420) | 6 nM | Cell-free enzymatic assay | [2][4] |
| IC₅₀ | Wip1 | 3.5 nM | RapidFire Mass Spectrometry | [6] |
| IC₅₀ | phospho-p38 MAPK (T180) | 13 nM | Cell-free enzymatic assay | [8] |
| IC₅₀ | His-tagged PPM1D (1-420) | 86.3 nM | Enzymatic assay with peptide substrate |[4] |
Table 2: Cellular Activity
| Cell Line | Cancer Type | Assay Type | Parameter | Value | Reference |
|---|---|---|---|---|---|
| MCF7 | Breast Carcinoma | Growth Inhibition | GI₅₀ | 2.65 µM ± 0.54 | [2][8] |
| MCF7 | Breast Carcinoma | Proliferation | IC₅₀ | 9.5 µM | [4] |
| DOHH2 | Lymphoid | Antiproliferative | - | Synergistic with Doxorubicin | [4] |
| MX-1 | Tumor Cells | Antiproliferative | - | Synergistic with Doxorubicin | [4] |
| RBE | Liver Adenocarcinoma | Proliferation | - | Synergistic with HDM201 | [9] |
| SK-Hep-1 | Liver Adenocarcinoma | Proliferation | - | Synergistic with HDM201 |[9] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the Wip1 phosphatase, preventing the dephosphorylation of p53 and other key DDR proteins, thereby enhancing tumor suppressor activity.
Caption: A typical experimental workflow for assessing protein phosphorylation changes (e.g., p-p53) in response to this compound treatment using Western Blot analysis.
Experimental Protocols
Protocol 1: In Vitro Wip1 Enzymatic Assay
This protocol is designed to measure the direct inhibitory effect of this compound on Wip1 phosphatase activity using a fluorescent substrate.
Materials:
-
Recombinant human Wip1 enzyme (e.g., residues 2-420)
-
This compound (stock solution in DMSO)
-
Fluorescent phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP, or FDP)
-
Assay Buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA.[4]
-
384-well or 96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer. Include a DMSO-only vehicle control.
-
In a 384-well plate, add the diluted this compound or DMSO vehicle control to the appropriate wells.[1]
-
Add the FDP substrate to each well to a final concentration of 50 µM.[4]
-
Allow the plate to equilibrate at room temperature for 5-10 minutes.
-
Initiate the reaction by adding Wip1 enzyme to each well to a final concentration of 10 nM.[1][4]
-
Immediately measure the fluorescent signal on a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).[1][4] Monitor the kinetics or take an endpoint reading after a set time (e.g., 5-15 minutes).
-
Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability / Proliferation Assay (Luminescence-Based)
This protocol measures the effect of this compound on the growth and viability of cancer cell lines by quantifying ATP levels, an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., MCF7, DOHH2)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well white, opaque-walled plates
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 200–400 cells per well in 100 µL of complete medium.[2][4]
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: The next day, prepare a serial dilution of this compound in complete medium. Remove the old medium and add 100 µL of the drug-containing medium to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 7 days for growth inhibition studies).[2][4]
-
Assay: Equilibrate the plate to room temperature for approximately 30 minutes.[10]
-
Add an equal volume (100 µL) of the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.[2][10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Measurement: Measure the luminescence using a microplate reader.[2][4]
-
Calculate the percent growth inhibition relative to the DMSO control and determine the GI₅₀ or IC₅₀ value.
Protocol 3: Western Blot Analysis for Phosphorylated Proteins
This protocol is used to detect the on-target effects of this compound by measuring changes in the phosphorylation status of Wip1 substrates like p53.
Materials:
-
Cell line of interest
-
This compound (stock solution in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking Buffer: 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[2][11]
-
Primary antibodies (e.g., anti-phospho-p53 Ser15, anti-total p53, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates (e.g., 6-well plates) and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO for the desired time points (e.g., 2, 4, 8, 24 hours).[1]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add supplemented Lysis Buffer to each well, scrape the cells, and collect the lysate.[11]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[2]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.[2]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[2]
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.[2][11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p53 Ser15), diluted in Blocking Buffer, overnight at 4°C with gentle agitation.[1][11]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.[1][2]
-
Detection: Wash the membrane again as in step 8. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[2][11] Analyze band intensity relative to loading controls.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. oncotarget.com [oncotarget.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. WIP1 Inhibition by this compound Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for GSK2830371 Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2830371 is a potent and highly selective, orally active, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D, with an IC50 of 6 nM.[1][2][3] Wip1 is a critical negative regulator of the p53 tumor suppressor pathway.[4] By inhibiting Wip1, this compound enhances the phosphorylation of key proteins in the DNA damage response (DDR) pathway, including p53, ATM, Chk2, and H2AX, leading to the activation of p53 and its downstream targets.[1][3][4] This activation can result in cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of cancer cells with wild-type p53.[4] These application notes provide a comprehensive guide for the use of this compound in cell line-based research.
Data Presentation
In Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The tables below summarize the key quantitative data.
| Cell Line | Cancer Type | Parameter | Value (µM) | Notes |
| MCF-7 | Breast Carcinoma | GI50 | 2.65 ± 0.54 | Wip1-amplified, p53 wild-type.[2][5] |
| MCF-7 | Breast Carcinoma | IC50 | 9.5 | 24-hour incubation.[2] |
| DOHH2 | Lymphoma | - | - | Shows selective antiproliferative activity.[1] |
| MX-1 | - | - | - | Shows synergistic antiproliferative effect with doxorubicin.[1] |
| RBE | Liver Adenocarcinoma | - | >10 | Minimal growth inhibitory activity as a single agent up to 10 µM.[6] |
| SK-Hep-1 | Liver Adenocarcinoma | - | >10 | Minimal growth inhibitory activity as a single agent up to 10 µM.[6] |
GI50: 50% growth inhibitory concentration. IC50: 50% inhibitory concentration.
Combination Therapy Potentiation with this compound
This compound has been shown to potentiate the effects of MDM2 inhibitors in a p53-dependent manner.
| Cell Line | Combination Agent | This compound Conc. (µM) | Fold Decrease in Combination Agent GI50 |
| HCT116+/+ | Nutlin-3 (B1677040) | 2.5 | 2.4[5] |
| NGP | Nutlin-3 | 2.5 | 2.1[5] |
| SJSA-1 | Nutlin-3 | 2.5 | 1.3[5] |
| U2OS | RG7388 | 1.25 | 5.3[7] |
| RBE | HDM201 | 2.5 | ~2[7] |
| SK-Hep-1 | HDM201 | 2.5 | ~2[7] |
Signaling Pathway and Experimental Workflow Visualizations
This compound Mechanism of Action
Caption: this compound inhibits Wip1, enhancing p53 pathway activation.
General Experimental Workflow for Cell Viability Assay
Caption: General workflow for assessing cell viability.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 200–400 cells per well in 100 µL of complete medium into a 96-well opaque-walled plate.[1]
-
Include wells with medium only for background control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium. A final DMSO concentration should be kept below 0.1%.
-
Add the drug-containing medium to the respective wells.
-
Incubate the plate for 7 days.[1]
-
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the cell culture medium in the well).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure luminescence using a luminometer.[1]
-
Calculate GI50 values from the dose-response curves.
-
Protocol 2: Western Blotting for Phospho-p53 (Ser15)
This protocol is used to detect the phosphorylation of p53 at Serine 15, a key downstream marker of Wip1 inhibition by this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., MCF-7)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p53 (Ser15), anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.[3]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Detection:
-
Detect the signal using an ECL substrate and an imaging system.[3]
-
Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
This compound
-
Cell line of interest
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Assay:
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase activity.[8]
-
Protocol 4: Cell Cycle Analysis
This protocol uses flow cytometry with propidium (B1200493) iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound
-
Cell line of interest
-
PBS
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvest:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash them with PBS.[3]
-
-
Fixation:
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[3]
-
-
Analysis:
-
Analyze the stained cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[9]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. WIP1 Inhibition by this compound Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Phospho-p53 (Ser15) Following GSK2830371 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2830371 is a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as PPM1D.[1] WIP1 is a critical negative regulator of the p53 tumor suppressor pathway. By inhibiting WIP1, this compound prevents the dephosphorylation of p53 at Serine 15 (Ser15), a key event for p53 activation.[1][2] This leads to the stabilization and activation of p53, promoting downstream cellular responses such as cell cycle arrest and apoptosis.[3] Western blotting is a crucial technique to elucidate the on-target effect of this compound by detecting the increase in phosphorylated p53 (p-p53) at Ser15. These application notes provide a detailed protocol for the Western blot analysis of p-p53 (Ser15) in cell lines treated with this compound.
Signaling Pathway of this compound-Mediated p53 Activation
This compound inhibits the phosphatase activity of WIP1.[3] In normal cellular processes, WIP1 dephosphorylates and inactivates p53 at Ser15, acting as a negative feedback loop.[2] Upon treatment with this compound, this dephosphorylation is blocked, leading to the accumulation of phosphorylated and activated p53. Activated p53 can then translocate to the nucleus and induce the expression of target genes involved in tumor suppression.
Caption: this compound inhibits WIP1, leading to p53 activation.
Experimental Data
The following tables summarize typical experimental conditions and expected outcomes for the detection of p-p53 (Ser15) following this compound treatment, based on published literature.
Table 1: Recommended Cell Lines and this compound Treatment Conditions
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Reference |
| MCF-7 | Breast Cancer | 0.5 µM - 2.5 µM | 2 - 24 hours | [4][5] |
| NGP | Neuroblastoma | 2.5 µM | 4 - 24 hours | [5] |
| RBE | Liver Adenocarcinoma | 2.5 µM | 6 - 24 hours | [6][7] |
| SK-Hep-1 | Liver Adenocarcinoma | 2.5 µM | 6 - 24 hours | [6][7] |
| MES-SA | Uterine Leiomyosarcoma | 2.5 µM | 6 hours | [8][9] |
Table 2: Key Reagents and Antibodies for Western Blot
| Reagent/Antibody | Recommended Vendor | Catalog Number (Example) | Dilution |
| Anti-phospho-p53 (Ser15) | Cell Signaling Technology | #9284 | 1:1000 |
| Anti-total p53 | Cell Signaling Technology | #2524 | 1:1000 |
| Anti-GAPDH (Loading Control) | Proteintech | 60004-1-Ig | 1:5000 |
| Anti-β-actin (Loading Control) | Santa Cruz Biotechnology | sc-47778 | 1:1000 |
| HRP-conjugated Anti-Rabbit IgG | Cell Signaling Technology | #7074 | 1:2000 |
| HRP-conjugated Anti-Mouse IgG | Cell Signaling Technology | #7076 | 1:2000 |
| Protease Inhibitor Cocktail | Roche | 11836170001 | As per manufacturer |
| Phosphatase Inhibitor Cocktail | Roche | 04906837001 | As per manufacturer |
Detailed Experimental Protocol
This protocol outlines the steps for treating cells with this compound and subsequently performing a Western blot to detect p-p53 (Ser15).
Experimental Workflow
Caption: Western blot workflow for p-p53 detection.
I. Cell Culture and Treatment
-
Cell Seeding: Seed the chosen cell line (e.g., MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 0.5 µM, 1 µM, 2.5 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Treatment: Remove the growth medium and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 2, 4, 8, or 24 hours).
II. Cell Lysis and Protein Quantification
-
Cell Washing: After treatment, place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a sufficient volume of RIPA lysis buffer and supplement it with protease and phosphatase inhibitor cocktails immediately before use. Keep the buffer on ice.
-
Cell Lysis: Add 100-150 µL of ice-cold supplemented lysis buffer to each well.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.
III. Western Blotting
-
Sample Preparation: Based on the protein quantification, normalize the protein concentration for all samples with lysis buffer. Mix the desired amount of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer.
-
Denaturation: Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured samples onto a polyacrylamide gel (e.g., 10% or 4-12% gradient gel). Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Do not use milk for blocking when detecting phosphoproteins, as it contains casein which can lead to high background.[10]
-
Primary Antibody Incubation: Dilute the primary anti-phospho-p53 (Ser15) antibody in 5% BSA in TBST at the recommended dilution (e.g., 1:1000). Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA in TBST (e.g., 1:2000). Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the signal using a chemiluminescence imaging system.
IV. Stripping and Re-probing (Optional)
To detect total p53 and a loading control (e.g., GAPDH or β-actin) on the same membrane, the membrane can be stripped and re-probed.
-
Stripping: Incubate the membrane in a mild stripping buffer for 10-15 minutes at room temperature.
-
Washing: Wash the membrane thoroughly with TBST.
-
Blocking: Repeat the blocking step.
-
Re-probing: Incubate the membrane with the primary antibody for total p53 or the loading control, followed by the appropriate secondary antibody and detection as described above.
Data Analysis and Interpretation
A successful Western blot will show a dose- and/or time-dependent increase in the band intensity corresponding to p-p53 (Ser15) in this compound-treated samples compared to the vehicle control. The levels of total p53 may also increase due to stabilization. The loading control should show equal band intensity across all lanes, confirming equal protein loading. Densitometric analysis can be performed to quantify the changes in p-p53 (Ser15) levels, which should be normalized to the total p53 and/or the loading control.
Troubleshooting
-
No or weak p-p53 signal:
-
Ensure that the cell line used expresses wild-type p53.
-
Confirm the activity of this compound.
-
Optimize the concentration and incubation time of this compound.
-
Ensure that phosphatase inhibitors were added to the lysis buffer.
-
Check the primary and secondary antibody dilutions and incubation times.
-
-
High background:
-
Ensure blocking was performed with BSA, not milk.
-
Increase the number and duration of washing steps.
-
Optimize antibody concentrations.
-
-
Uneven loading:
-
Ensure accurate protein quantification and equal loading of all samples.
-
Check for air bubbles during protein transfer.
-
By following this detailed protocol, researchers can reliably assess the effect of this compound on p53 phosphorylation and gain valuable insights into its mechanism of action.
References
- 1. biocompare.com [biocompare.com]
- 2. Phospho-p53 (Ser15) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by this compound potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. WIP1 Inhibition by this compound Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Tipping Growth Inhibition into Apoptosis by Combining Treatment with MDM2 and WIP1 Inhibitors in p53WT Uterine Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-p53 (phospho Ser15) Antibody (A16438) | Antibodies.com [antibodies.com]
Application Notes and Protocols: GSK2830371
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2830371 is a potent, selective, and orally active allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.[1] Wip1 is a critical negative regulator of the p53 tumor suppressor pathway. By inhibiting Wip1, this compound leads to the activation of p53 and its downstream targets, making it a valuable tool for cancer research and drug development.[2] These application notes provide detailed information on the solubility and preparation of this compound for experimental use.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₃H₂₉ClN₄O₂S |
| Molecular Weight | 461.02 g/mol |
| CAS Number | 1404456-53-6 |
Solubility Data
This compound exhibits varying solubility in common laboratory solvents. It is essential to use fresh, anhydrous solvents, as moisture can reduce the solubility of the compound in DMSO.[3]
| Solvent | Concentration | Remarks |
| DMSO | 92 mg/mL (199.55 mM) | Use fresh, moisture-free DMSO.[3] |
| Ethanol | 92 mg/mL | [3] |
| Water | Insoluble | [3] |
Signaling Pathway of this compound
This compound functions by allosterically inhibiting Wip1 phosphatase.[1] This inhibition prevents the dephosphorylation of key proteins in the DNA damage response pathway, most notably p53 at serine 15 (Ser15).[3] The sustained phosphorylation of p53 leads to its activation and the subsequent transcription of target genes that regulate cell cycle arrest and apoptosis.[2]
Experimental Protocols
Preparation of Stock Solutions for In Vitro Studies
For in vitro experiments, this compound is typically dissolved in DMSO to create a high-concentration stock solution.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM to 100 mM).[1]
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for up to one year or at -80°C for up to two years.[4]
Preparation of Working Solutions for In Vitro Cell-Based Assays
Working solutions are prepared by diluting the DMSO stock solution in cell culture medium.
Protocol:
-
Thaw a frozen aliquot of the this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
Formulation for In Vivo Oral Administration
For in vivo studies in mice, this compound can be formulated as a suspension or solution for oral gavage. It is recommended to prepare the formulation fresh daily.[3]
Example Vehicle Formulations:
-
Vehicle 1: 2% DMSO, 40% Captisol in water, pH adjusted to 4.0.[3]
-
Vehicle 2: 5% DMSO, 20% Cremophor EL, 75% sterile water.[3]
-
Vehicle 3: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4]
Protocol for Vehicle 3:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Add saline and mix to achieve the final formulation.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]
Experimental Workflow: Cell Viability Assay
A common application of this compound is to assess its effect on cancer cell proliferation and viability. The following diagram outlines a typical workflow for a cell viability assay, such as the MTT or CellTiter-Glo® assay.
Detailed Protocol: Cell Viability (CellTiter-Glo® Luminescent Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP.
Materials:
-
This compound working solutions
-
Cancer cell line of interest
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells into a 96-well opaque-walled plate at a density of 200-400 cells per well and incubate overnight.[2]
-
The following day, treat the cells with serial dilutions of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the plate for 7 days.[2]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Measure the luminescence using a plate reader.
-
Calculate the 50% growth inhibitory concentration (GI50) by plotting the percentage of cell viability against the logarithm of the this compound concentration.
References
Application Notes and Protocols for GSK2830371 Treatment in MCF7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: GSK2830371 is a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as PPM1D.[1] WIP1 is a negative regulator of the p53 tumor suppressor pathway.[1][2] Inhibition of WIP1 by this compound leads to increased phosphorylation and activation of p53 and other DNA damage response proteins, ultimately resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53, such as the MCF7 breast cancer cell line.[1][3][4] These application notes provide detailed protocols for utilizing this compound in MCF7 cell culture experiments.
Data Presentation
The following tables summarize the effective concentrations of this compound in MCF7 cells for various biological endpoints.
| Parameter | Concentration | Cell Line | Notes | Reference |
| GI₅₀ (50% Growth Inhibition) | 2.65 µM (± 0.54) | MCF7 | --- | [5][6][7] |
| IC₅₀ (50% Inhibitory Concentration) | 9.5 µM | MCF7 | Inhibition of cell proliferation after 24 hours. | [3] |
| Cell Cycle Arrest | 0.5 µM | MCF7 | Accumulation of cells in G1 phase at 24h and G2 phase at 48-72h.[8][9] | [8][9] |
| WIP1 Degradation & p53 Stabilization | 2.5 µM | MCF7 | Time-dependent degradation of WIP1 and accumulation of phospho-p53 (Ser15) over 8 hours.[5][6] | [5][6] |
| Sensitization to other agents | 0.5 µM - 2.5 µM | MCF7 | Used in combination with doxorubicin (B1662922) and nutlin-3 (B1677040) to decrease cell viability.[5][8] | [5][8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in cell-based assays.
Caption: Mechanism of this compound action in the p53 signaling pathway.
Caption: A typical workflow for studying the effects of this compound.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of MCF7 Cells
This protocol outlines the standard procedure for culturing MCF7 cells to ensure healthy and reproducible experimental results.
Materials:
-
MCF7 cells
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
75 cm² cell culture flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Maintain MCF7 cells in a 75 cm² flask with DMEM/F12 medium.
-
When cells reach 80-90% confluency, remove the medium and wash the cells once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate into new flasks at a subculture ratio of 1:3 to 1:6.
-
Change the medium every 2-3 days.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol determines the effect of this compound on MCF7 cell viability and proliferation.
Materials:
-
MCF7 cells
-
Complete DMEM/F12 medium
-
96-well clear-bottom plates
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Seed MCF7 cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for the desired period (e.g., 72 hours).
-
For MTT assay: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals. Read absorbance at 570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions. Typically, add a volume of reagent equal to the volume of cell culture medium in the well, mix, and measure luminescence.[3]
Protocol 3: Western Blot Analysis for p53 Phosphorylation
This protocol is used to detect the activation of the p53 pathway through the analysis of p53 phosphorylation at Serine 15.
Materials:
-
MCF7 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p53 (Ser15), anti-p53, anti-p21, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed MCF7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 2.5 µM) for various time points (e.g., 0, 2, 4, 8 hours).[5]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
MCF7 cells
-
6-well plates
-
This compound (e.g., 0.5 µM)[8]
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed MCF7 cells in 6-well plates and treat with this compound for the desired time points (e.g., 24, 48, 72 hours).[8]
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 5: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound, often in combination with other agents.
Materials:
-
MCF7 cells
-
12-well plates
-
This compound (e.g., 0.5 µM) in combination with an apoptosis-inducing agent (e.g., doxorubicin 0.5 µM).[8][10]
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed MCF7 cells in 12-well plates.
-
Treat cells with this compound alone or in combination with another drug for the desired duration (e.g., 3 days).[10]
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. oncotarget.com [oncotarget.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
Application Notes and Protocols for GSK2830371 Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2830371 is a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as PPM1D.[1] WIP1 is a serine/threonine phosphatase that acts as a negative regulator of the p53 tumor suppressor pathway.[2] By inhibiting WIP1, this compound prevents the dephosphorylation of key proteins in the DNA damage response pathway, including p53 at serine 15, leading to sustained p53 activation.[3] This activation can result in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][4] These application notes provide detailed protocols for assessing the effect of this compound on cell viability using MTT/MTS assays and for confirming its on-target activity via Western blotting.
Data Presentation
The following tables summarize the quantitative data on the activity of this compound in various cancer cell lines.
Table 1: Single Agent Activity of this compound
| Cell Line | Assay Type | Endpoint | IC50/GI50 (µM) | Reference |
| MCF-7 | Growth Inhibition | 72 hours | 2.65 ± 0.54 | [5] |
| MCF-7 | Cell Proliferation | 24 hours | 9.5 | [1] |
Table 2: Synergistic Activity of this compound with MDM2 Inhibitors in p53 Wild-Type Cell Lines
This compound was used at a fixed, non-growth inhibitory concentration of 2.5 µM.
| Cell Line | MDM2 Inhibitor | Fold Decrease in GI50 of MDM2 Inhibitor (+ this compound) | p-value | Reference |
| HCT116+/+ | Nutlin-3 (B1677040) | 2.4 | 0.007 | [5] |
| NGP | Nutlin-3 | 2.1 | 0.039 | [5] |
| SJSA-1 | Nutlin-3 | 1.3 | 0.017 | [5] |
| U2OS | RG7388 | 5.3 | 0.039 | [5] |
Signaling Pathway
The diagram below illustrates the role of this compound in the p53 signaling pathway. Under normal conditions, WIP1 dephosphorylates and inactivates p53. This compound inhibits WIP1, leading to the accumulation of phosphorylated (active) p53. This effect is synergistic with MDM2 inhibitors, which prevent the degradation of p53.
Caption: this compound inhibits WIP1, promoting p53 activation.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound. The assay is based on the reduction of a tetrazolium salt (MTT or MTS) by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product.[2][6][7]
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., MCF-7, U2OS)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Include wells with medium only for background control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
For combination studies, prepare dilutions of a second compound (e.g., an MDM2 inhibitor) with and without a fixed concentration of this compound.
-
Carefully remove the medium from the wells and add 100 µL of the drug-containing medium.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 72 or 96 hours).
-
-
Reagent Addition:
-
Absorbance Measurement:
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (e.g., DMSO-treated cells).
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 or GI50 value using a suitable software (e.g., GraphPad Prism).
Experimental Workflow: Cell Viability Assay
Caption: Workflow for assessing cell viability after this compound treatment.
Protocol 2: Western Blot for Phospho-p53 (Ser15)
This protocol is used to confirm the on-target effect of this compound by measuring the phosphorylation of its downstream target, p53, at serine 15.
Materials:
-
This compound
-
Cell line of interest
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p53 Ser15, anti-total p53, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 6, 12, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them on ice using supplemented RIPA buffer.
-
Scrape the cell lysates, collect them, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p53 Ser15) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
The membrane can be stripped and re-probed for total p53 and a loading control like GAPDH or β-actin.
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-p53 signal to the total p53 signal and/or the loading control to determine the relative increase in p53 phosphorylation upon treatment with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WIP1 Inhibition by this compound Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
Application Note: Measuring GSK2830371-Induced Apoptosis with Caspase-Glo® Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK2830371 is a potent and selective small-molecule inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), a serine/threonine phosphatase encoded by the PPM1D gene.[1][2] WIP1 acts as a negative regulator of the p53 tumor suppressor pathway, and its inhibition by this compound leads to the activation of p53 and subsequent induction of apoptosis in cancer cells with wild-type p53, particularly those with PPM1D amplification.[2][3][4] This application note provides a detailed protocol for quantifying the apoptotic effects of this compound using the sensitive and robust Caspase-Glo® luminescent assays.
The Caspase-Glo® assays are homogeneous, luminescent assays that measure the activities of specific caspases, which are key proteases in the apoptotic cascade.[5][6][7] These assays are based on the cleavage of a specific luminogenic substrate by the target caspase, which releases aminoluciferin, a substrate for luciferase. The resulting luminescent signal is directly proportional to the amount of active caspase present.[8] This "add-mix-measure" format is simple, rapid, and ideal for high-throughput screening.[8]
This document outlines the signaling pathway of this compound-induced apoptosis and provides detailed protocols for using the Caspase-Glo® 3/7, 8, and 9 assays to measure the induction of apoptosis in response to this compound treatment.
Signaling Pathway of this compound-Induced Apoptosis
This compound inhibits WIP1 phosphatase, leading to increased phosphorylation and activation of p53 at Ser15 and other key proteins in the DNA damage response pathway, such as Chk2.[1][9] Activated p53 then transcriptionally upregulates pro-apoptotic genes, including PUMA and BAX.[1][2] This ultimately leads to the activation of the intrinsic apoptotic pathway, initiated by the activation of caspase-9, which in turn activates the executioner caspases-3 and -7, culminating in apoptosis.[1]
Experimental Protocols
Materials
-
This compound (Selleck Chemicals or equivalent)
-
Cell line of interest (e.g., MCF7 breast cancer cells with PPM1D amplification and wild-type p53)
-
Appropriate cell culture medium and supplements
-
White-walled, clear-bottom 96-well plates suitable for both cell culture and luminescence readings
-
Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090, G8091, or G8092)[5]
-
Caspase-Glo® 8 Assay System (Promega, Cat. No. G8200, G8201, or G8202)[7]
-
Caspase-Glo® 9 Assay System (Promega, Cat. No. G8210, G8211, or G8212)[6]
-
Luminometer capable of reading multiwell plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Experimental Workflow
The general workflow for assessing this compound-induced apoptosis using Caspase-Glo® assays is as follows:
Detailed Protocol: Caspase-Glo® 3/7, 8, and 9 Assays
This protocol is adapted for a 96-well plate format. The volumes can be scaled for other plate formats, maintaining a 1:1 ratio of Caspase-Glo® Reagent to cell culture medium.[8][10][11]
1. Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a white-walled 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium. The optimal cell number should be determined empirically for your specific cell line.[8]
-
Include wells for "no-cell" blanks (medium only) and "vehicle-treated" negative controls.
-
Incubate the plate at 37°C in a humidified, 5% CO₂ incubator for 24 hours to allow for cell attachment.
2. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 50 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]
3. Caspase-Glo® Assay Procedure:
-
Equilibrate the Caspase-Glo® Buffer and lyophilized Caspase-Glo® Substrate to room temperature before use.[8][12]
-
Prepare the Caspase-Glo® Reagent by transferring the entire volume of the appropriate Caspase-Glo® Buffer into the amber bottle containing the lyophilized substrate. Mix by gentle inversion until the substrate is completely dissolved.[12]
-
Remove the 96-well plate containing the cells from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[8]
-
Add 100 µL of the prepared Caspase-Glo® Reagent to each well, resulting in a total volume of 200 µL.[8]
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubate the plate at room temperature, protected from light. The optimal incubation time should be determined empirically, but is typically between 30 minutes and 3 hours.[8]
4. Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is stable for several hours, providing flexibility in read time.
5. Data Analysis:
-
Subtract the average luminescence value of the "no-cell" blank wells from all other readings.
-
Calculate the fold change in caspase activity by dividing the average luminescence of the this compound-treated wells by the average luminescence of the vehicle-treated control wells.
-
Plot the fold change in caspase activity against the concentration of this compound to generate a dose-response curve.
Data Presentation
The following table summarizes representative data on the effects of this compound on cell viability and caspase activity from published studies.
| Cell Line | Treatment Condition | Endpoint | Result | Reference |
| Neuroblastoma Cell Lines (p53 wild-type) | This compound (indicated concentrations) for 72 hrs | Cell Viability (CCK-8 assay) | Dose-dependent decrease in cell viability | [3] |
| Neuroblastoma Xenograft Model | This compound (50 mg/kg) | Apoptosis in vivo | Induction of Chk2/p53-mediated apoptosis | [3] |
| MCF7 (breast cancer, PPM1D amplified) | This compound (0.5 µM) + Doxorubicin (0.5 µM) for 3 days | Caspase-9 Activity | Induction of caspase-9 activity | [1] |
| uLMS (p53 wild-type) | This compound (2.5 µM) + RG7388/HDM201 (MDM2 inhibitors) | Apoptosis | Potentiation of MDM2 inhibitor-induced apoptosis | [4] |
| NGP and SJSA-1 (p53 wild-type) | This compound + Nutlin-3 (B1677040) (MDM2 inhibitor) | Caspase-3/7 Activity | Marked increase in caspase-3/7 activity compared to single agents | [13] |
Logical Relationship of the Experiment
The experimental design is based on the hypothesis that inhibition of WIP1 by this compound will lead to the activation of the intrinsic apoptotic pathway, which can be quantified by measuring the activity of key caspases.
Conclusion
The Caspase-Glo® 3/7, 8, and 9 assays provide a sensitive, reliable, and high-throughput method for quantifying the induction of apoptosis by the WIP1 inhibitor this compound. By measuring the activity of initiator (caspase-9) and executioner (caspase-3/7) caspases, researchers can effectively characterize the pro-apoptotic effects of this compound and its potential as a therapeutic agent. The protocols and information provided in this application note serve as a comprehensive guide for scientists in academic and industrial settings.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tipping Growth Inhibition into Apoptosis by Combining Treatment with MDM2 and WIP1 Inhibitors in p53WT Uterine Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 6. Caspase-Glo® 9 Assay Protocol [worldwide.promega.com]
- 7. Caspase-Glo® 8 Assay Protocol [worldwide.promega.com]
- 8. ulab360.com [ulab360.com]
- 9. selleckchem.com [selleckchem.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. Caspase 3/7 Activity [protocols.io]
- 13. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by this compound potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK2830371 Treatment in DOHH2 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2830371 is a potent and selective, orally active, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D, with an IC50 of 6 nM.[1][2][3] Wip1 is a serine/threonine phosphatase that acts as a critical negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[2][4][5] By dephosphorylating and inactivating key proteins such as p53, ATM, and Chk2, Wip1 effectively terminates the DNA damage signal and allows cells to resume proliferation.[4][5] In several cancers, the gene encoding Wip1, PPM1D, is amplified, leading to suppression of p53 activity and promoting tumor growth.
The DOHH2 cell line, established from the pleural effusion of a patient with diffuse large B-cell lymphoma (DLBCL), is characterized by a t(14;18)(q32;q21) chromosomal translocation.[6] This translocation juxtaposes the BCL2 gene with the immunoglobulin heavy chain locus, leading to the constitutive overexpression of the anti-apoptotic protein BCL-2.[6] DOHH2 cells also possess a wild-type TP53 allele, making them a relevant model for studying therapies that target the p53 pathway in the context of BCL-2-driven lymphomas.
Treatment of DOHH2 cells with this compound leads to the inhibition of Wip1, resulting in increased phosphorylation and activation of p53 and its upstream kinase, Chk2.[1] This activation of the p53 pathway can induce cell cycle arrest and apoptosis, thereby inhibiting tumor cell proliferation. The high levels of BCL-2 in DOHH2 cells present a potential mechanism of resistance to apoptosis, making the interplay between p53 activation by this compound and the BCL-2 survival pathway a critical area of investigation.
These application notes provide detailed protocols for treating the DOHH2 cell line with this compound and assessing its biological effects.
Data Presentation
Table 1: In Vitro and In Vivo Activity of this compound in DOHH2 Cells
| Parameter | Cell Line/Model | Value | Reference |
| In Vitro Activity | |||
| Synergistic Antiproliferative Effect | DOHH2 | Synergistic with doxorubicin | [1] |
| In Vivo Activity | |||
| Tumor Growth Inhibition (150 mg/kg, BID, p.o.) | DOHH2 Xenograft | 41% | [3][7] |
| Tumor Growth Inhibition (150 mg/kg, TID, p.o.) | DOHH2 Xenograft | 68% | [7] |
| Increased Phosphorylation of Chk2 (T68) | DOHH2 Tumors | Observed | [1][3] |
| Increased Phosphorylation of p53 (S15) | DOHH2 Tumors | Observed | [1][3] |
| Decreased Wip1 Protein Concentration | DOHH2 Tumors | Observed | [1] |
Signaling Pathways and Experimental Workflows
References
Dissolving GSK2830371 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and in vivo administration of GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1 or PPM1D).[1] Proper dissolution and formulation are critical for ensuring the bioavailability and efficacy of this compound in preclinical research settings.
Mechanism of Action and Signaling Pathway
This compound functions as an orally active, allosteric inhibitor of Wip1 phosphatase.[2][3] Wip1 is a key negative regulator of the p53 tumor suppressor pathway.[1] By inhibiting Wip1, this compound promotes the phosphorylation and activation of p53 and other DNA damage response proteins, such as Chk2, ATM, and H2AX.[1][2][4] This activation of the p53 pathway can lead to cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53, thereby inhibiting tumor growth.[1][5]
Below is a diagram illustrating the Wip1-p53 signaling pathway and the mechanism of action for this compound.
Solubility and Formulation for In Vivo Studies
This compound is insoluble in water.[2] For in vivo studies, particularly for oral administration, the compound must be dissolved in a suitable vehicle. The choice of vehicle can significantly impact the compound's solubility, stability, and bioavailability. Below is a summary of reported solvents and formulations used in preclinical studies.
| Component | Concentration | Vehicle Composition | Notes |
| DMSO | 92 mg/mL (199.55 mM)[2] | - | For preparing stock solutions. Use fresh DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[2] |
| Ethanol | Up to 92 mg/mL[2] | - | For preparing stock solutions. |
| Vehicle Example 1 | - | 40% (w/v) Captisol in sterile water + 2% (v/v) DMSO | The pH should be adjusted to 4.0.[6] |
| Vehicle Example 2 | - | 5% DMSO + 20% Cremophor EL + 75% sterile water | A common formulation for oral gavage.[6] |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
This protocol provides a step-by-step guide for preparing a formulation of this compound for oral administration in mice, based on commonly used vehicles.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Cremophor EL
-
Sterile water or saline
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 75 mg/kg or 150 mg/kg) and the number of animals to be dosed, calculate the total mass of this compound needed.[7][8] It is advisable to prepare a slight excess of the formulation to account for any loss during preparation and administration.
-
Prepare the vehicle:
-
For the 5% DMSO, 20% Cremophor EL, 75% water vehicle: In a sterile conical tube, combine the required volumes of DMSO, Cremophor EL, and sterile water. For example, to prepare 10 mL of the vehicle, mix 0.5 mL of DMSO, 2 mL of Cremophor EL, and 7.5 mL of sterile water.
-
-
Dissolve this compound:
-
Add the pre-weighed this compound powder to the prepared vehicle.
-
Vortex the mixture vigorously until the compound is fully dissolved.
-
If necessary, sonicate the mixture for short intervals to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particulates.
-
-
Administration:
In Vivo Experimental Workflow
The following diagram outlines a general experimental workflow for evaluating the in vivo efficacy of this compound in a tumor xenograft model.
Pharmacodynamic and Efficacy Data
In vivo studies have demonstrated that oral administration of this compound leads to increased phosphorylation of Wip1 substrates in tumor tissue, such as p53 at Ser15 and Chk2 at Thr68.[2][6] This pharmacodynamic effect is often accompanied by a decrease in the total Wip1 protein concentration in the tumors.[2] Efficacy studies have shown that this compound can inhibit the growth of tumor xenografts.[2][8]
| Animal Model | Tumor Type | Dosage | Vehicle | Outcome | Reference |
| NRG immunocompromised mice | K562-p21-ffLuc Xenograft | 150 mg/kg, p.o. (3 doses over 24h) | 5% DMSO, 20% Cremophor EL, 75% water | 4-fold increase in p21-luciferase signal over vehicle after a single dose | [6] |
| Female SCID mice | DOHH2 tumor xenografts | 150 mg/kg BID, p.o. | Not specified | Inhibition of tumor growth | [2] |
| NOD-SCID mice | SK-Hep-1 xenografts | 75 mg/kg, p.o. (daily for 14 days) | Not specified | Significantly reduced tumor size compared to control | [7] |
Important Considerations
-
Toxicity: Monitor animals for any signs of toxicity, such as weight loss. If significant weight loss is observed, consider reducing the dosage or the frequency of administration.[6]
-
Fresh Preparations: It is crucial to prepare the this compound formulation fresh before each use to ensure its stability and potency.[6]
-
Solvent Effects: When conducting in vivo experiments, it is essential to include a vehicle-only control group to account for any potential effects of the solvent on the experimental outcomes.
By following these guidelines, researchers can effectively prepare and administer this compound for in vivo studies to further investigate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GSK 2830371 | Phosphatase | TargetMol [targetmol.com]
- 4. tocris.com [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. In vitro and in vivo study of this compound and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Measuring the Efficacy of GSK2830371 in Tumor Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2830371 is a potent and selective, orally active, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D).[1][2][3][4] Wip1 is a critical negative regulator of the p53 tumor suppressor pathway and other key DNA damage response proteins.[3][4][5] By inhibiting Wip1, this compound enhances the phosphorylation and activation of p53 and its upstream kinases, leading to cell cycle arrest, senescence, and apoptosis in cancer cells with wild-type p53.[3][4][6] These application notes provide detailed protocols for utilizing this compound in common cell-based and in vivo assays to investigate its biological activity, both as a single agent and in combination with other anti-cancer compounds.
Data Presentation
In Vitro Potency and Cellular Activity
The following tables summarize the quantitative data on the activity of this compound from various studies.
| Parameter | Substrate/Cell Line | Value | Assay Type | Reference |
| IC50 | Wip1 (cell-free) | 6 nM | Enzymatic Assay | [1][2] |
| IC50 | phospho-p38 MAPK (T180) | 13 nM | Enzymatic Assay | [7] |
| GI50 | MCF-7 (Breast Carcinoma) | 2.65 µM ± 0.54 | Cell Growth Assay | [3][7][8] |
| IC50 | MCF-7 (Breast Carcinoma) | 9.5 µM | Cell Proliferation (24h) | [9] |
| GI50 | RBE (Liver Adenocarcinoma) | > 10 µM | Cell Growth Assay | [9][10] |
| GI50 | SK-Hep-1 (Liver Adenocarcinoma) | > 10 µM | Cell Growth Assay | [9][10] |
| GI50 | NGP (Neuroblastoma) | > 10 µM | Cell Growth Assay | [9] |
In Vivo Efficacy
| Tumor Model | Dosing Schedule | Tumor Growth Inhibition | Reference |
| DOHH2 Xenografts | 150 mg/kg, BID, p.o. (14 days) | 41% | [7] |
| DOHH2 Xenografts | 150 mg/kg, TID, p.o. (14 days) | 68% | [7] |
| SK-Hep-1 Xenografts | Combination with RG7388 | Significant inhibition vs. monotherapy | [11] |
| Orthotopic Neuroblastoma Xenograft | Not specified | Significant inhibition | [12] |
Signaling Pathway and Mechanism of Action
This compound functions by allosterically inhibiting the phosphatase activity of Wip1.[3] This leads to the sustained phosphorylation and activation of key proteins in the DNA damage response (DDR) pathway, most notably the tumor suppressor p53.[3][5]
Experimental Protocols
Protocol 1: In Vitro Wip1 Phosphatase Inhibition Assay
This assay measures the direct inhibitory effect of this compound on Wip1 phosphatase activity.[3]
Principle: The assay measures the fluorescence generated from the Wip1-mediated hydrolysis of a synthetic substrate, fluorescein (B123965) diphosphate (B83284) (FDP).
Materials:
-
Recombinant Wip1 enzyme
-
Fluorescein diphosphate (FDP)
-
This compound
-
Assay Buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl2, 0.8 mM CHAPS, 0.05 mg/mL BSA[2][3]
-
384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 50 µM FDP substrate with the this compound dilution or DMSO (as a control) to the wells of a 384-well plate at room temperature.[2]
-
Initiate the reaction by adding 10 nM Wip1 in assay buffer.[2]
-
Detect the fluorescent signal on a microplate reader (e.g., excitation/emission at 485/530 nm).[2]
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Protocol 2: Cell Viability Assay
This assay determines the effect of this compound on the growth and proliferation of cancer cells.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP, which is proportional to the number of viable cells.[3]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells into 96-well plates at a density of 200–400 cells per well and allow them to adhere overnight.[2]
-
Treat the cells with a serial dilution of this compound on day 1.[2]
-
Incubate the plates for 7 days.[2]
-
On day 7, add the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescent signal using a luminometer.[2]
-
Calculate the GI50 (50% growth inhibitory concentration) by plotting the percentage of cell viability against the logarithm of the this compound concentration.[3]
Protocol 3: Western Blot Analysis of p53 Pathway Proteins
This method is used to assess the effect of this compound on the levels and phosphorylation status of p53 and related proteins.[3]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect target proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-p53 (Ser15), anti-p21, anti-Wip1, anti-GAPDH)[3][7]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[3][9]
Protocol 4: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with this compound, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., SCID mice)[2]
-
Human cancer cell line (e.g., DOHH2)[2]
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 75 or 150 mg/kg, BID) or vehicle control via oral gavage.[7]
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 14 days).[7]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assays like western blotting for p-Chk2 and p-p53).[2]
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. oncotarget.com [oncotarget.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by this compound potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. WIP1 Inhibition by this compound Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo study of this compound and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wip1 inhibitor this compound inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Analysis of GSK2830371 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting immunofluorescence experiments on cells treated with GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.[1][2] By inhibiting Wip1, this compound enhances the phosphorylation of key proteins involved in the DNA damage response (DDR) pathway, making it a valuable tool for cancer research.[3][4]
Mechanism of Action
This compound functions by binding to a flap subdomain near the catalytic site of the Wip1 phosphatase, locking it in an inactive conformation.[2] Wip1 is a critical negative regulator of the p53 tumor suppressor pathway.[2] Its inhibition by this compound leads to the sustained phosphorylation and activation of p53 and other DDR proteins, such as Chk2, H2AX, and ATM.[1][2] This activation of the p53 pathway can induce cell cycle arrest, senescence, or apoptosis in cancer cells, particularly those with wild-type p53.[2][3]
Data Presentation
The following table summarizes the quantitative data on the activity of this compound from various studies.
| Parameter | Cell Line | Value | Reference |
| IC50 | Cell-free assay | 6 nM | [1] |
| IC50 (p38 MAPK dephosphorylation) | Cell-free assay | 13 nM | [5] |
| GI50 | MCF-7 | 2.65 µM ± 0.54 | [5] |
Signaling Pathway
The diagram below illustrates the signaling pathway affected by this compound.
Caption: The Wip1-p53 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for immunofluorescence analysis of this compound-treated cells.
Caption: A typical experimental workflow to assess the effects of this compound.
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining of cells treated with this compound. This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
Materials and Reagents
-
Cell Line: A suitable cell line with wild-type p53 (e.g., MCF-7, U2OS).
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Coverslips: Sterile glass coverslips.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibodies: e.g., Rabbit anti-phospho-p53 (Ser15), Mouse anti-γH2AX (Ser139).
-
Secondary Antibodies: Fluorophore-conjugated anti-rabbit and anti-mouse IgG.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Antifade Mounting Medium.
Procedure
-
Cell Seeding:
-
Place sterile coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂ to allow for attachment and growth.
-
-
This compound Treatment:
-
Prepare working concentrations of this compound in fresh cell culture medium. A typical concentration range to test is 0.1 µM to 10 µM.[1]
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.
-
Aspirate the old medium from the wells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
-
Fixation:
-
Aspirate the treatment medium and gently wash the cells twice with pre-warmed PBS.
-
Add 4% PFA in PBS to each well, ensuring the coverslips are fully submerged.
-
Incubate for 10-15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.1% Triton X-100 in PBS to each well.
-
Incubate for 5-10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular targets.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1% BSA in PBS to each well.
-
Incubate for 30-60 minutes at room temperature to block non-specific antibody binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies to their recommended working concentrations in the blocking buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in the blocking buffer.
-
Add the diluted secondary antibody solution to the coverslips and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
Add DAPI solution to the wells to stain the nuclei.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Briefly dip the coverslips in distilled water to remove any salt crystals.
-
Wick away excess water from the edge of the coverslip with a kimwipe.
-
Place a drop of antifade mounting medium onto a clean microscope slide.
-
Gently invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
Image the slides using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., 5% normal goat serum). |
| Antibody concentration too high | Titrate the primary and secondary antibodies to determine the optimal concentration. | |
| Weak or No Signal | Insufficient permeabilization | Increase Triton X-100 incubation time or concentration. |
| Low protein expression | Ensure the chosen cell line expresses the target protein at detectable levels. | |
| Inactive primary antibody | Use a fresh or properly stored antibody. | |
| Photobleaching | Excessive exposure to excitation light | Minimize light exposure and use an antifade mounting medium. |
References
Application Notes and Protocols: Flow Cytometry Analysis Following GSK2830371 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2830371 is a potent and selective, orally bioavailable, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D).[1][2][3] Wip1 is a serine/threonine phosphatase that acts as a critical negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[2][4] Overexpression or amplification of the PPM1D gene has been observed in various cancers, making Wip1 an attractive target for cancer therapy.[3] this compound has been shown to suppress the proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis, particularly in tumors with wild-type p53.[4][5] Furthermore, it can sensitize cancer cells to genotoxic stress and other anti-cancer agents like MDM2 inhibitors.[4][6]
These application notes provide detailed protocols for analyzing the effects of this compound on the cell cycle and apoptosis using flow cytometry.
Mechanism of Action
This compound allosterically inhibits Wip1 phosphatase.[2] Wip1 normally dephosphorylates and inactivates key proteins in the DNA damage response pathway, including p53, ATM, Chk2, and γH2AX.[1][4] By inhibiting Wip1, this compound leads to the sustained phosphorylation and activation of these proteins.[1][2] The activation of the p53 pathway is a key consequence, leading to the transcriptional upregulation of its target genes, such as CDKN1A (p21) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.[3][7] This targeted inhibition restores and enhances the tumor-suppressive functions of the p53 pathway.[2]
Data Presentation
The following tables summarize quantitative data on the effects of this compound on cell cycle distribution and apoptosis in various cancer cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment Conditions | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| MCF7 | This compound | Accumulation in G1 and G2 | - | Accumulation in G1 and G2 | [4] |
| RBE | 0.1 µM HDM201 + 2.5 µM this compound (24h) | Modest G1 accumulation | Decreased | - | [8] |
| SK-Hep-1 | 0.1 µM RG7388 + 2.5 µM this compound | - | Decreased | Increased G2 arrest | [9] |
| SK-Hep-1 | 1 µM RG7388 + 2.5 µM this compound | - | - | Markedly increased G2 arrest | [9] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment Conditions | % Apoptotic Cells (Annexin V+) | Method | Reference |
| Z-138 (p53 WT) | 10 µM this compound | Increased Annexin V-positive fraction | Flow Cytometry | [5] |
| MAVER-1 (p53 mutant) | 10 µM this compound (72h) | < 1% Annexin V induction | Flow Cytometry | [3][7] |
| NGP | 3.0 µM Nutlin-3 (B1677040) + 2.5 µM this compound | Significant increase in Sub-G1 population | PI Staining | [10] |
| HCT116+/+ | Nutlin-3 + 2.5 µM this compound | Significant increase in Sub-G1 population | PI Staining | [10] |
| NGP | 0.5x GI50 Nutlin-3 + 2.5 µM this compound (24h) | ~4-fold increase in Caspase-3/7 activity | Caspase Assay | [10] |
Experimental Protocols
The following are detailed protocols for the flow cytometric analysis of cell cycle and apoptosis following treatment with this compound.
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content. An increase in the G1 and/or G2/M populations is expected following effective this compound treatment in p53 wild-type cells.[4]
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
PI/RNase Staining Solution (e.g., from Cell Signaling Technology or prepared in-house: 150 µM PI, 1.46 µM DNase-free RNase A, 3.88 mM sodium citrate, 0.3% Triton X-100)[11]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 2.5-10 µM) and/or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).[6][10]
-
Cell Harvesting: Following treatment, collect both floating (apoptotic) and adherent cells.
-
Aspirate the culture medium (containing floating cells) and transfer to a 15 mL conical tube.
-
Wash the adherent cells with PBS, and detach them using trypsin-EDTA.
-
Combine the detached cells with the medium in the conical tube.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells for at least 2 hours (or overnight) at -20°C.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol.
-
Wash the cell pellet once with 5 mL of PBS. Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Solution.
-
Incubate for 20-30 minutes at room temperature in the dark.[8][9]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.
-
Use appropriate software to generate a histogram of DNA content (e.g., FL2-Area) and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak, indicative of apoptotic cells with fragmented DNA, can also be quantified.[11]
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. This compound treatment is expected to increase the percentage of early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.[5]
Materials:
-
This compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Collect both floating and adherent cells as described in step 3 of Protocol 1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS. After each wash, centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add fluorochrome-conjugated Annexin V (typically 5 µL) and PI (typically 5-10 µL) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Acquire at least 10,000 events per sample.
-
Use appropriate software to create a dot plot of Annexin V versus PI fluorescence. Set up quadrants to distinguish between:
-
Q4 (Annexin V- / PI-): Live cells
-
Q3 (Annexin V+ / PI-): Early apoptotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q1 (Annexin V- / PI+): Necrotic cells[12]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The pathophysiological significance of PPM1D and therapeutic targeting of PPM1D-mediated signaling by this compound in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vitro and in vivo study of this compound and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by this compound potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
gsk2830371 experimental variability and solutions
Welcome to the technical support center for GSK2830371. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the experimental use of this selective Wip1 phosphatase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective, orally active, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.[1][2][3] By binding to a flap subdomain near the catalytic site, it locks Wip1 into an inactive conformation.[2] Wip1 is a negative regulator of the p53 tumor suppressor pathway.[2][4] Inhibition of Wip1 by this compound leads to increased phosphorylation and activation of p53 and other key proteins in the DNA damage response (DDR) pathway, such as ATM, Chk2, and γH2AX, ultimately restoring the tumor-suppressive functions of p53.[1][2][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO, with a reported solubility of 92 mg/mL (199.55 mM).[1] It is recommended to use fresh DMSO as moisture can reduce solubility.[1] For long-term storage, the powder form should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year and at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solutions.[1][3]
Q3: In which cell lines is this compound expected to be most effective?
A3: this compound shows selective antiproliferative activity in cell lines with wild-type TP53.[1] Its efficacy is particularly notable in cancer cells with amplification of the PPM1D gene, which encodes for Wip1.[4] For example, it has demonstrated effects in MCF7 breast cancer cells, which have PPM1D amplification.[1][3] The inhibitor's activity is significantly reduced in cells lacking PPM1D.[4]
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, studies have shown that this compound can act synergistically with other agents. For instance, it potentiates the effects of doxorubicin (B1662922) and MDM2 inhibitors like Nutlin-3 (B1677040) in tumor cells.[1][4][5] This potentiation is often linked to the enhanced activation of the p53 pathway.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values in cell viability assays. | Cell line heterogeneity or passage number. | Use cell lines from a reliable source and maintain a consistent, low passage number for experiments. Regularly perform cell line authentication. |
| Inaccurate drug concentration. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Verify the concentration of the stock solution if possible. | |
| Variability in seeding density or incubation time. | Ensure a consistent number of cells are seeded in each well and maintain a standardized incubation time with the compound.[1] | |
| Low or no induction of p53 pathway phosphorylation (e.g., p-p53 Ser15, p-Chk2). | Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[3] |
| Short treatment duration. | Conduct a time-course experiment to identify the optimal time point for observing maximal phosphorylation of target proteins.[3] | |
| Compromised compound activity. | Ensure the compound has been stored correctly and is not expired. Prepare fresh stock solutions. | |
| High background in in vitro Wip1 enzymatic assays. | Non-specific binding or contaminated reagents. | Use high-quality, purified recombinant Wip1 enzyme. Ensure all buffers and substrates are freshly prepared and filtered. Include appropriate controls, such as a no-enzyme control. |
| Incorrect buffer composition. | Verify the components and pH of the assay buffer (e.g., 50 mM TRIS, pH 7.5, 30 mM MgCl2, 0.8 mM CHAPS, 0.05 mg/ml BSA).[1] | |
| Variability in in vivo tumor growth inhibition. | Inconsistent drug formulation or administration. | Ensure the vehicle for oral administration is prepared consistently. For in vivo studies, this compound can be formulated in vehicles such as % DMSO + % PEG300 + Corn oil or % DMSO + Corn oil.[1] |
| Differences in tumor implantation and animal handling. | Standardize the number of cells injected, the site of injection, and the age and strain of the animals. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Assay Type | Target/Cell Line | IC50 / GI50 | Reference |
| Wip1 Enzymatic Assay | Wip1 (cell-free) | 6 nM | [1][3] |
| Wip1 Enzymatic Assay | Wip1 (2-420) | 6 nM | [2] |
| Wip1 Enzymatic Assay | phospho-p38 MAPK (T180) | 13 nM | [3] |
| Cell Proliferation | MCF7 | 9.5 µM (IC50) | [1] |
| Cell Growth Inhibition | MCF7 | 2.65 µM ± 0.54 (GI50) | [3] |
Table 2: In Vivo Antitumor Activity of this compound in DOHH2 Xenografts
| Dosing Schedule | Tumor Growth Inhibition | Reference |
| 150 mg/kg, BID (twice daily) | 41% | [2][3] |
| 150 mg/kg, TID (thrice daily) | 68% | [2][3] |
Experimental Protocols
Wip1 Enzymatic Assay
This assay measures the direct inhibitory effect of this compound on Wip1 phosphatase activity.
Principle: The assay quantifies the fluorescence generated from the Wip1-mediated hydrolysis of a synthetic substrate, fluorescein (B123965) diphosphate (B83284) (FDP).[2]
Materials:
-
Recombinant Wip1 enzyme
-
Fluorescein diphosphate (FDP) substrate
-
This compound
-
Assay Buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/mL BSA[1][2]
-
384-well plate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in the assay buffer.
-
In a 384-well plate, add 50 µM FDP substrate with the diluted this compound or DMSO (vehicle control).[2]
-
Incubate the plate at room temperature.
-
Initiate the reaction by adding 10 nM Wip1 enzyme to each well.[2]
-
Immediately measure the fluorescent signal on a microplate reader with excitation at 485 nm and emission at 530 nm.[2]
Cell Viability Assay
This assay determines the effect of this compound on the proliferation of cancer cells.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is used to measure the amount of ATP, which is directly proportional to the number of viable cells.[1][2]
Materials:
-
Cancer cell line of interest (e.g., MCF7)
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells into 96-well plates at a density of 200–400 cells per well and allow them to adhere overnight.[1]
-
On day 1, treat the cells with a serial dilution of this compound.[1]
-
Incubate the plates for 7 days.[1]
-
On day 7, perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the luminescent signal using a microplate reader.[1]
Western Blot Analysis of p53 Pathway Proteins
This method is used to assess the effect of this compound on the levels and phosphorylation status of p53 and related proteins.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect target proteins.[2]
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p53, anti-phospho-p53 (Ser15), anti-Chk2, anti-phospho-Chk2 (T68), anti-Wip1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with this compound at the desired concentration and for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Wip1-p53 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow to assess the effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WIP1 Inhibition by this compound Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of gsk2830371
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using GSK2830371, a potent and selective allosteric inhibitor of Wip1 (Wild-type p53-induced phosphatase 1, also known as PPM1D).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class, orally active, and highly selective allosteric inhibitor of Wip1 phosphatase.[1][2] It binds to a unique "flap" subdomain near the catalytic site of Wip1, locking the enzyme in an inactive conformation.[2] Wip1 is a negative regulator of the p53 tumor suppressor pathway and other DNA damage response (DDR) proteins.[2][3] By inhibiting Wip1, this compound prevents the dephosphorylation of key proteins in the DDR pathway, leading to the sustained phosphorylation and activation of p53 and its upstream kinases like Chk2 and ATM.[1][2] This ultimately restores and enhances the tumor-suppressive functions of p53.
Q2: How selective is this compound? Are there known off-target effects?
Q3: In which cell lines is this compound expected to be most effective?
The anti-proliferative activity of this compound is most pronounced in cell lines that have wild-type TP53.[1][4] Its efficacy can be further enhanced in cancer cells that have an amplification of the PPM1D gene, which leads to overexpression of Wip1.[2] Cell lines with mutant TP53 are generally more resistant to the single-agent effects of this compound.[2]
Q4: What is the typical IC50 or GI50 for this compound?
The in vitro potency of this compound is high for its target enzyme. The reported IC50 for Wip1 phosphatase in cell-free assays is approximately 6 nM.[1][5] However, the concentration required to inhibit cell growth (GI50) in cellular assays is significantly higher and can vary depending on the cell line and the duration of treatment. For example, in MCF-7 breast cancer cells, the GI50 has been reported to be 2.65 µM.[5] It is crucial for researchers to perform their own dose-response curves to determine the optimal concentration for their specific cell line and experimental conditions.
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 (Wip1, cell-free) | 6 nM | Dephosphorylation of FDP substrate | [1][5] |
| IC50 (Wip1, cell-free) | 13 nM | Dephosphorylation of phospho-p38 MAPK (T180) | [5] |
| GI50 (MCF-7 cells) | 2.65 µM (± 0.54) | Cell growth inhibition after 7 days | [5] |
| In Vivo Efficacy | 41-68% TGI | DOHH2 tumor xenografts (150 mg/kg) | [5] |
TGI: Tumor Growth Inhibition
Troubleshooting Guide
Issue 1: I am not observing the expected increase in p53 phosphorylation (Ser15) after treating my cells with this compound.
-
Question: Is your cell line appropriate?
-
Question: Is the concentration of this compound optimal?
-
Answer: Perform a dose-response experiment. While the enzymatic IC50 is low (in the nanomolar range), higher concentrations (in the micromolar range) are often required in cellular assays to achieve a significant biological effect.[5]
-
-
Question: Is the treatment duration sufficient?
-
Answer: Phosphorylation events can be transient. Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal time point for observing p53 phosphorylation.
-
-
Question: Is your Western blot protocol optimized?
-
Answer: Ensure you are using a validated phospho-specific antibody for p53 at Serine 15. Include positive controls, such as cells treated with a DNA damaging agent (e.g., doxorubicin), to confirm that your detection system is working correctly.
-
Issue 2: My cells are showing signs of toxicity at concentrations where I don't expect to see a significant anti-proliferative effect.
-
Question: Could this be an off-target effect?
-
Answer: While this compound is highly selective, off-target effects are always a possibility, particularly at high concentrations. Consider performing an off-target assessment (see Experimental Protocols section).
-
-
Question: Is the vehicle (e.g., DMSO) concentration too high?
-
Answer: Ensure that the final concentration of the vehicle in your culture medium is consistent across all treatment groups and is at a level that is non-toxic to your cells (typically ≤ 0.1%).
-
-
Question: Are you observing on-target toxicity?
-
Answer: In some cell lines, potent activation of the p53 pathway can lead to rapid apoptosis or cell cycle arrest, which might be interpreted as general toxicity. Analyze markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3) and cell cycle arrest (e.g., p21) to determine if the observed toxicity is consistent with the on-target mechanism of this compound.
-
Issue 3: I am seeing variability in my results between experiments.
-
Question: Is your this compound stock solution stable?
-
Answer: Prepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the stock solution as recommended by the supplier, typically at -20°C or -80°C.
-
-
Question: Are your cell culture conditions consistent?
-
Answer: Ensure that cells are at a consistent passage number and confluence at the time of treatment. Variations in cell density can significantly impact the cellular response to inhibitors.
-
Experimental Protocols
Protocol 1: Western Blot for On-Target Effect Validation (p53 Phosphorylation)
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluence at the time of harvesting.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4 hours). Include a positive control for p53 activation (e.g., 1 µM doxorubicin).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-p53 (Ser15) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total p53 and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and to assess changes in total p53 levels.
Protocol 2: General Approach for Investigating Potential Off-Target Effects
To investigate potential off-target effects, a multi-pronged approach is recommended. This can range from broad, unbiased screening to targeted validation assays.
-
In Vitro Kinase/Phosphatase Profiling:
-
Description: This is a direct method to assess the selectivity of an inhibitor. The compound is tested against a large panel of purified kinases or phosphatases in enzymatic assays.
-
Methodology: Researchers can utilize commercial services that offer kinase and phosphatase profiling. Typically, the compound is tested at a fixed concentration (e.g., 1 or 10 µM) against the panel. Any significant inhibition ("hits") can be followed up with IC50 determination to quantify the potency of the off-target interaction.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Description: CETSA is a powerful method to validate target engagement in intact cells and can be adapted to identify off-target binding. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Methodology: a. Treat intact cells with this compound or vehicle. b. Heat the cell suspensions across a range of temperatures. c. Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation. d. Analyze the soluble fraction by Western blot for the target of interest (Wip1). A shift in the melting curve to a higher temperature in the presence of this compound confirms target engagement. e. For unbiased off-target discovery, the soluble fractions can be analyzed by mass spectrometry to identify other proteins that are thermally stabilized by the compound.
-
-
Proteomic and Transcriptomic Profiling:
-
Description: These unbiased "omics" approaches can reveal unexpected pathway modulation that may result from off-target effects.
-
Methodology: a. Treat cells with this compound at a relevant concentration and for an appropriate duration. b. For Proteomics: Harvest cells, extract proteins, and perform quantitative mass spectrometry (e.g., SILAC, TMT, or label-free quantification) to identify proteins whose expression levels or post-translational modifications are significantly altered. c. For Transcriptomics: Harvest cells, extract RNA, and perform RNA-sequencing to identify genes that are differentially expressed upon treatment. d. Use pathway analysis software to determine if the observed changes are consistent with the known Wip1-p53 signaling pathway or if unexpected pathways are being modulated.
-
Visualizations
Caption: The Wip1-p53 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow to assess potential off-target effects.
References
Technical Support Center: Optimizing GSK2830371 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of GSK2830371 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.[1][2][3] Wip1 is a negative regulator of the p53 tumor suppressor pathway.[1][4] By inhibiting Wip1, this compound prevents the dephosphorylation of key proteins in the DNA damage response pathway, leading to the activation of p53 and its downstream targets.[1][4] This activation can result in cell cycle arrest, senescence, or apoptosis, particularly in cancer cells with wild-type p53.[1][4][5]
Q2: What is a typical effective concentration range for this compound in cell culture?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the experimental objective. As a single agent, concentrations in the low micromolar range are often used. For example, the 50% growth inhibitory concentration (GI50) in MCF-7 breast cancer cells is approximately 2.65 µM.[3][6] In some cell lines, this compound alone may show minimal growth inhibitory activity at concentrations up to 10 µM.[7][8] However, when used in combination with other agents like MDM2 inhibitors, a lower, non-toxic concentration of this compound (e.g., 2.5 µM) is often effective at potentiating the activity of the other compound.[2][6][7]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO up to 92 mg/mL (199.55 mM).[9] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in fresh, high-quality DMSO and store it at -20°C.[5] Working solutions can then be prepared by diluting the stock solution in complete cell culture medium. To avoid solubility issues, it is advisable to use fresh DMSO as it can absorb moisture, which may reduce the solubility of the compound.[9]
Troubleshooting Guide
Issue 1: I am not observing the expected cytotoxic or anti-proliferative effect of this compound as a single agent.
-
Possible Cause 1: Cell Line Specificity. The sensitivity of cancer cell lines to this compound can be highly variable.[6] Its activity is often more pronounced in cell lines with wild-type TP53 and amplified PPM1D.[4][9]
-
Suggested Solution: Verify the TP53 and PPM1D status of your cell line. Consider testing a panel of cell lines to identify a sensitive model.
-
-
Possible Cause 2: Insufficient Concentration or Incubation Time. The effects of this compound are both concentration- and time-dependent.[3]
-
Suggested Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 10 µM) and vary the incubation time (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line.
-
-
Possible Cause 3: Suboptimal Cell Culture Conditions. Factors such as cell seeding density, media composition, and pH can influence drug efficacy.[10][11]
Issue 2: My cells are showing signs of toxicity in the vehicle control (DMSO).
-
Possible Cause: High DMSO Concentration. High concentrations of DMSO can be toxic to cells.
-
Suggested Solution: Ensure the final concentration of DMSO in your culture medium is low and consistent across all treatments, typically below 0.5%. Prepare serial dilutions of your this compound working solution to minimize the final DMSO concentration.
-
Issue 3: I am seeing inconsistent or non-reproducible results.
-
Possible Cause 1: Inconsistent Cell Seeding. Variations in the initial number of cells plated can lead to variability in results.[10]
-
Suggested Solution: Ensure your cell suspension is homogenous before seeding. Use a reliable method for cell counting to ensure consistent seeding density across all wells and experiments.[12]
-
-
Possible Cause 2: Edge Effects in Multi-well Plates. Wells on the periphery of a multi-well plate are more susceptible to evaporation, which can alter the concentration of media components and affect cell growth.[10]
-
Suggested Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media.
-
Data Summary
Table 1: Reported In Vitro Efficacy of this compound as a Single Agent
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MCF-7 | Breast Carcinoma | IC50 | 9.5 µM | [9] |
| MCF-7 | Breast Carcinoma | GI50 | 2.65 µM | [3][6] |
| Z-138 | Mantle Cell Lymphoma | ED50 | 3.7 µM (72h) | [13][14] |
Table 2: this compound in Combination with MDM2 Inhibitors
| Cell Line | Combination Agent | This compound Conc. | Effect | Reference |
| HCT116+/+ | Nutlin-3 (B1677040) | 2.5 µM | 2.4-fold decrease in Nutlin-3 GI50 | [2][6] |
| NGP | Nutlin-3 | 2.5 µM | 2.1-fold decrease in Nutlin-3 GI50 | [6] |
| U2OS | RG7388 | 1.25 µM | 5.3-fold decrease in RG7388 GI50 | [6] |
| RBE | HDM201 | 2.5 µM | Potentiated growth inhibition | [7] |
| SK-Hep-1 | HDM201 | 2.5 µM | Potentiated growth inhibition | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT/MTS Assay)
This protocol is used to assess the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and replace it with the medium containing the desired concentrations of this compound or vehicle control (DMSO).[2]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[2]
-
Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.[2]
-
Data Acquisition: If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[2] Read the absorbance at the appropriate wavelength using a microplate reader.[2]
Protocol 2: Western Blot for Phospho-p53 (Ser15)
This protocol is used to detect the on-target effect of this compound by measuring the phosphorylation of p53.
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[2][5]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.[2][5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.[2][5]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody specific for phospho-p53 (Ser15) overnight at 4°C.[2]
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by this compound potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WIP1 Inhibition by this compound Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 13. oncotarget.com [oncotarget.com]
- 14. The pathophysiological significance of PPM1D and therapeutic targeting of PPM1D-mediated signaling by this compound in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
gsk2830371 stability in DMSO and culture media
This guide provides researchers, scientists, and drug development professionals with detailed information on the stability, storage, and handling of GSK2830371 in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and its stock solutions?
A1: Proper storage is crucial to maintain the compound's integrity. For the lyophilized powder, long-term storage at -20°C for up to three years is recommended.[1][2] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for one month.[1][2][3]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 50 mM. It is insoluble in water.[1] For creating stock solutions for in vitro experiments, high-purity, anhydrous DMSO is recommended, as moisture can reduce solubility.[1] Sonication may assist in complete dissolution.[2]
Q3: What is the stability of this compound in cell culture media at 37°C?
A3: While specific quantitative studies on the half-life in culture media are not detailed in the provided literature, this compound has demonstrated functional stability in numerous cell-based assays with incubation periods ranging from 30 minutes to 7 days.[1][4] This implies that the compound remains sufficiently stable in standard cell culture conditions (37°C, 5% CO2) to exert its biological effects over multi-day experiments, including cell proliferation and clonogenic assays.[5][6]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A4: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, a final DMSO concentration of 0.5% or less is tolerated with minimal effects.[5][7] However, for sensitive cell types, such as primary cells, it is advisable to keep the concentration at or below 0.1%.[7] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates after dilution in aqueous culture medium. | The aqueous solubility of this compound is very low.[1] The final concentration of the compound may be too high, or the dilution was performed too rapidly. | Ensure the final concentration in the medium does not exceed the compound's solubility limit. Perform a serial dilution of the DMSO stock into the culture medium, mixing gently and thoroughly after each step. Pre-warming the culture medium to 37°C may also help. |
| Inconsistent results or loss of activity between experiments. | Improper storage of stock solutions, such as repeated freeze-thaw cycles, can lead to compound degradation.[1] The age of the stock solution may exceed its recommended shelf life. | Aliquot stock solutions into single-use volumes and store them at -80°C for long-term use (up to 1 year).[1][3] Avoid using stock solutions stored at -20°C for longer than one month.[1] |
| No biological effect observed at expected concentrations. | The compound may not be fully dissolved in the stock solution. The target protein, Wip1 phosphatase, may not be expressed or functionally important in the chosen cell line. The chosen cell line may have a mutant or null TP53 status, which is critical for the downstream effects of Wip1 inhibition.[1] | Confirm complete dissolution of the powder by vortexing or sonication when making the stock solution.[2] Verify the expression of Wip1 (PPM1D) in your cell line. Ensure your cell line has a wild-type TP53 status, as the antiproliferative activity of this compound is often p53-dependent.[1] |
| High background cytotoxicity observed in vehicle control wells. | The final concentration of DMSO in the culture medium is too high for the specific cell line being used.[7] | Reduce the final DMSO concentration to 0.1% or lower. Perform a dose-response curve for DMSO alone on your cell line to determine its tolerance. |
Data & Protocols
Quantitative Data Summary
Table 1: Solubility & Storage of this compound
| Form | Solvent | Max Concentration | Storage Temp. | Shelf Life | Citation(s) |
|---|---|---|---|---|---|
| Powder | - | - | -20°C | 3 years | [1][2] |
| Stock Solution | DMSO | 100 mM | -80°C | 1 year | [1][2] |
| -20°C | 1 month | [1][3] | |||
| Stock Solution | Ethanol | 50 mM | -80°C | 1 year | [2] |
| -20°C | 1 month | [1][3] |
| Working Solution | Culture Media | Assay Dependent | 37°C | Functionally stable for days |[5][6] |
Table 2: Summary of Published In Vitro Experimental Conditions (Demonstrating functional stability of this compound in culture)
| Assay Type | Cell Line(s) | Incubation Time | Purpose | Citation(s) |
|---|---|---|---|---|
| Cell Viability | Various | 7 days | Assess antiproliferative activity | [1][2] |
| Growth Inhibition | RBE, SK-Hep-1 | 72 - 96 hours | Determine GI₅₀ values | [5] |
| Protein Degradation | MCF-7 | 8 hours | Monitor time-dependent WIP1 degradation | [3][4] |
| Cell Cycle Analysis | RBE, SK-Hep-1 | 24 - 48 hours | Evaluate cell cycle distribution via FACS | [5] |
| Apoptosis Assay | NGP | 24 - 48 hours | Quantify caspase 3/7 activity | [6] |
| Gene Expression | NGP | 4 hours | Analyze changes in p53 target genes | [6] |
| Phosphorylation | MCF-7 | 30 minutes | Assess phosphorylation of p53 post-IR |[4] |
Experimental Protocols & Visualizations
Protocol: General Workflow for Cell-Based Assays
This protocol outlines the essential steps for preparing and using this compound in a typical in vitro experiment.
-
Reconstitution of Powder:
-
Briefly centrifuge the vial of this compound powder to ensure all material is at the bottom.
-
Under sterile conditions, add the required volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Vortex or sonicate gently until the powder is completely dissolved.[2]
-
-
Stock Solution Storage:
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution into pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations.
-
Crucially, ensure the final DMSO concentration across all treatments (including vehicle control) is identical and non-toxic to the cells (e.g., ≤0.5%). [7]
-
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Remove the existing medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration (e.g., 4 to 168 hours) at 37°C in a 5% CO₂ incubator.[1][6]
-
-
Downstream Analysis:
Caption: Experimental workflow for using this compound in cell-based assays.
Signaling Pathway: Mechanism of Action of this compound
This compound is an allosteric inhibitor of Wip1 phosphatase (encoded by the PPM1D gene).[9] Wip1 is a critical negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[9] By inhibiting Wip1, this compound prevents the dephosphorylation of key DDR proteins, including ATM, Chk2, and p53 itself.[1] This leads to sustained phosphorylation and activation of the p53 pathway, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[5][9]
Caption: Wip1-p53 signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK 2830371 | Phosphatase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by this compound potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WIP1 Inhibition by this compound Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. lifetein.com [lifetein.com]
- 8. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: GSK2830371 Assay Optimization for High-Throughput Screening
Welcome to the technical support center for the optimization of high-throughput screening (HTS) assays for GSK2830371, a selective allosteric inhibitor of Wip1 phosphatase. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful implementation of your screening campaigns.
Understanding the Target: Wip1 Phosphatase and this compound
This compound is a potent and orally active allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D, with an IC50 of approximately 6 nM.[1] Wip1 is a serine/threonine phosphatase that acts as a critical negative regulator of the DNA damage response (DDR) pathway, primarily by dephosphorylating and inactivating key tumor suppressor proteins such as p53, ATM, and Chk2.[2][3][4][5] In many cancers with wild-type p53, Wip1 is overexpressed, leading to suppression of p53's tumor-suppressive functions.[3][4] By inhibiting Wip1, this compound restores the phosphorylation and activation of these proteins, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][6]
The allosteric nature of this compound is a crucial consideration for assay design. It binds to a flap subdomain near the catalytic site, locking Wip1 in an inactive conformation rather than directly competing with the substrate at the active site.[2]
Signaling Pathway of this compound Action
Caption: this compound inhibits Wip1, preventing dephosphorylation of key DDR proteins.
Recommended HTS Assay Formats
For screening campaigns aimed at identifying Wip1 inhibitors like this compound, two primary assay formats have proven to be robust and reliable:
-
RapidFire Mass Spectrometry (MS) Assay: This label-free method directly measures the dephosphorylation of a physiologically relevant substrate, such as a p53-derived phosphopeptide. It is considered a gold standard for its accuracy and low susceptibility to compound interference.
-
Fluorescence-Based Assays: These assays are generally more cost-effective and have higher throughput. Common formats include:
-
Fluorescence Polarization (FP): Measures the change in polarization of a fluorescently labeled phosphopeptide substrate upon enzymatic dephosphorylation.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Utilizes a lanthanide donor and a fluorescent acceptor to monitor the phosphorylation state of a substrate.
-
Phosphate (B84403) Detection: Measures the release of inorganic phosphate (Pi) using a phosphate-binding protein that elicits a fluorescent signal.
-
It is highly recommended to use an orthogonal assay (i.e., a different detection technology) to confirm hits from the primary screen and reduce the rate of false positives.[1]
Experimental Workflow for HTS Assay Optimization
Caption: A typical workflow for developing and executing a WIP1 HTS campaign.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing a Wip1 HTS assay.
Table 1: Comparison of Wip1 Substrates
| Substrate | Type | Km (app) | Comments |
| p53 phosphopeptide | Physiologically Relevant | ~1.85 - 10 µM | Recommended for higher specificity and activity.[2][7] |
| p38 phosphopeptide | Physiologically Relevant | Not specified | Another relevant substrate for Wip1. |
| Fluorescein diphosphate (B83284) (FDP) | Artificial | Not specified | Lower activity compared to phosphopeptides.[2] |
| p-nitrophenyl phosphate (pNPP) | Artificial | Not specified | Very low activity with Wip1.[2] |
Table 2: Recommended Assay Conditions and Quality Control Metrics
| Parameter | Recommended Value | Rationale |
| Assay Buffer | 50 mM Tris-HCl (pH 7.5), 10-30 mM MgCl2, 0.01% Tween-20, 1 mM DTT | Wip1 is a magnesium-dependent phosphatase.[8] DTT helps maintain enzyme stability. Tween-20 reduces non-specific binding. |
| Enzyme Concentration | Titrate to achieve 10-20% substrate conversion in the linear range of the assay. | Ensures the assay is sensitive to inhibitors while avoiding substrate depletion. |
| Substrate Concentration | At or below the Km value. | Increases the sensitivity of the assay to competitive and allosteric inhibitors. |
| DMSO Tolerance | Up to 1% (v/v) | Most compound libraries are dissolved in DMSO. Higher concentrations can inhibit enzyme activity.[2][7] |
| Z' Factor | ≥ 0.5 | Indicates a robust and reliable assay with a clear distinction between positive and negative controls.[1][2] |
| Signal-to-Background (S/B) | > 5 | Ensures a sufficient dynamic range for hit identification. |
Detailed Experimental Protocols
Protocol 1: RapidFire Mass Spectrometry (MS) Assay
This protocol is adapted from published HTS campaigns for Wip1 inhibitors.[1][2]
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 30 mM MgCl2, 0.8 mM CHAPS, 0.05 mg/mL BSA.
- Wip1 Enzyme: Recombinant human Wip1 diluted in assay buffer to the desired final concentration (e.g., 10 nM).
- Substrate: p53-derived phosphopeptide (e.g., Ac-VEPPLS(P)QETFSDLW-NH2) at a concentration at or below its Km.
- This compound (Positive Control): Prepare a dilution series in DMSO.
- Stop Solution: 0.5% Formic acid in water.
2. Assay Procedure (384-well plate format): a. Add 2.5 µL of compound solution (or DMSO for controls) to the assay plate. b. Add 2.5 µL of Wip1 enzyme solution and incubate for 15 minutes at room temperature. c. Initiate the reaction by adding 5 µL of the substrate solution. d. Incubate for 30-60 minutes at room temperature. e. Stop the reaction by adding 5 µL of stop solution. f. Analyze the plate on a RapidFire MS system to quantify the dephosphorylated product.
Protocol 2: Fluorescence Polarization (FP) Assay
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.01% Tween-20, 1 mM DTT.
- Wip1 Enzyme: Diluted in assay buffer.
- Fluorescent Substrate: Fluorescein-labeled p53 phosphopeptide at a low nanomolar concentration (e.g., 1-5 nM).
- This compound (Positive Control): Dilution series in DMSO.
2. Assay Procedure (384-well, black, low-volume plate): a. Add compound or DMSO to the wells. b. Add Wip1 enzyme and incubate. c. Add the fluorescent substrate to start the reaction. d. Incubate for 30-60 minutes at room temperature, protected from light. e. Read the fluorescence polarization on a suitable plate reader.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the optimization and execution of HTS assays for this compound.
Logical Troubleshooting Flow
References
- 1. Discovery of Novel Small-Molecule Scaffolds for the Inhibition and Activation of WIP1 Phosphatase from a RapidFire Mass Spectrometry High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiologically relevant orthogonal assays for the discovery of small-molecule modulators of WIP1 phosphatase in high-throughput screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nuvisan.com [nuvisan.com]
- 4. High-Throughput Agonist Shift Assay Development for the Analysis of M1-Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Wip1, a novel human protein phosphatase that is induced in response to ionizing radiation in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
dealing with inconsistent results in gsk2830371 experiments
Technical Support Center: GSK2830371 Experiments
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.[1][2] Wip1 is a critical negative regulator of the p53 tumor suppressor pathway. By inhibiting Wip1, this compound leads to the increased phosphorylation and activation of p53 and its upstream kinases, such as ATM and Chk2, ultimately resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO up to 92 mg/mL (199.55 mM) and in ethanol (B145695) up to 50 mM.[4][5] For long-term storage, it is recommended to store the compound at -20°C.[5] It is advisable to use fresh DMSO, as moisture can reduce solubility.[4]
Q3: Does the p53 status of a cell line affect its sensitivity to this compound?
A3: Yes, the p53 status is critical. This compound shows selective antiproliferative activity in cell lines that have a wild-type TP53 allele.[4] Cell lines with mutant TP53 are generally resistant to this compound.[6]
Q4: What is the significance of PPM1D amplification in relation to this compound treatment?
A4: PPM1D is the gene that codes for Wip1 phosphatase. Cancer cells with amplification of the PPM1D gene often show increased sensitivity to this compound.[7][8] For example, MCF7 breast cancer cells, which have PPM1D amplification, are frequently used as a positive control for Wip1 inhibitor response.[9]
Q5: Can this compound be used in combination with other anti-cancer agents?
A5: Yes, studies have shown that co-treatment of this compound with genotoxic agents like doxorubicin (B1662922) or MDM2 inhibitors (e.g., nutlin-3 (B1677040), RG7388) can result in synergistic or potentiated antiproliferative effects in cancer cells with wild-type p53.[4][7][8][10]
Troubleshooting Guide
This section addresses specific issues that may lead to inconsistent results in experiments involving this compound.
Issue 1: No or weak induction of p53 pathway activation (e.g., p-p53, p-Chk2).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Cell Line Choice | Confirm that the cell line used has wild-type TP53. The effects of this compound are p53-dependent.[4][6] |
| Low PPM1D/Wip1 Expression | Select cell lines with known PPM1D amplification or high Wip1 expression for more robust results. MCF7 cells are a good positive control.[2][9] |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Effective concentrations in vitro can range from 2.5 µM to 10 µM.[2][10] |
| Insufficient Treatment Duration | Conduct a time-course experiment. Increased phosphorylation of Wip1 substrates like p53 (S15) can be observed within hours, while downstream effects like p21 induction may take longer (e.g., 48 hours).[2][9] |
| Compound Degradation | Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Avoid repeated freeze-thaw cycles. |
| Issues with Western Blotting | Use validated phospho-specific antibodies. Ensure the use of phosphatase inhibitors in your lysis buffer to preserve phosphorylation states.[11] |
Issue 2: High variability in cell viability assay results.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Seeding Density | Ensure a uniform number of cells are seeded per well. Variations in starting cell number can significantly impact final readings.[4] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates, as they are more prone to evaporation, leading to changes in compound concentration. Fill outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the media containing this compound for any signs of precipitation, especially at higher concentrations. If precipitation occurs, prepare a new dilution series. |
| Assay Timing | The duration of the assay is crucial. For a compound that induces cell cycle arrest, a longer incubation period (e.g., 7 days) may be necessary to observe significant effects on cell proliferation.[4] |
| Cell Line Doubling Time | Adjust the initial seeding density based on the doubling time of your specific cell line to ensure cells in the control wells do not become over-confluent during the assay period. |
Issue 3: Unexpected or inconsistent results in in vivo xenograft studies.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosing and Formulation | A common starting dose is between 75 mg/kg and 150 mg/kg, administered orally twice (BID) or three times (TID) daily.[2][11] Ensure the formulation is appropriate for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[2] |
| Pharmacokinetics of the Compound | This compound has a short half-life in mice, which may necessitate more frequent dosing to maintain effective concentrations in the tumor.[11] |
| Inadequate Tissue Lysis | For pharmacodynamic studies, ensure rapid homogenization and lysis of tumor tissue on ice using a lysis buffer containing phosphatase and protease inhibitors to accurately measure protein phosphorylation.[11] |
| Animal Toxicity | Monitor mice for signs of toxicity, such as weight loss. If observed, consider reducing the dosage or dosing frequency. Include a vehicle-only control group to assess any effects of the formulation itself.[11] |
Signaling Pathways and Experimental Workflows
Wip1-p53 Signaling Pathway and this compound Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. oncotarget.com [oncotarget.com]
- 8. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. In vitro and in vivo study of this compound and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
gsk2830371 cell viability assay troubleshooting tips
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using GSK2830371 in cell viability assays.
Troubleshooting Guide
This guide addresses common issues encountered during cell viability experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low effect on cell viability | 1. Cell line resistance: The cell line may have a mutated or null TP53 gene, as this compound's antiproliferative effects are often p53-dependent.[1][2][3] 2. Low PPM1D expression: The target of this compound, Wip1 (encoded by PPM1D), may not be sufficiently expressed in the cell line.[2][4] 3. Incorrect drug concentration: The concentration used may be too low to elicit a response.[5][6] 4. Short treatment duration: The incubation time may be insufficient to observe an effect on cell proliferation.[1][6] 5. Compound degradation: Improper storage or handling may have compromised the compound's activity. | 1. Verify TP53 status: Confirm that your cell line is TP53 wild-type. Consider using a positive control cell line known to be sensitive to this compound, such as MCF7 (with PPM1D amplification) or DOHH2.[1][5] 2. Assess PPM1D levels: If possible, check the expression level of PPM1D in your cell line. 3. Perform a dose-response experiment: Test a wider range of concentrations (e.g., 0.1 µM to 10 µM).[5][6] 4. Extend incubation time: Increase the treatment duration (e.g., up to 7 days).[1] 5. Prepare fresh stock solutions: Ensure proper storage of this compound in DMSO and prepare fresh dilutions for each experiment.[1] |
| High variability between replicates | 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Edge effects: Evaporation from the outer wells of the microplate. 3. Incomplete dissolution of reagent: For assays like MTT, formazan (B1609692) crystals may not be fully dissolved.[7] 4. Compound precipitation: this compound may precipitate in the culture medium at higher concentrations. | 1. Ensure proper cell suspension: Mix the cell suspension thoroughly before and during seeding. 2. Minimize edge effects: Avoid using the outermost wells of the plate or fill them with sterile PBS. 3. Ensure complete solubilization: After adding the solubilization solution, mix thoroughly and visually inspect the wells to ensure no crystals remain.[7] 4. Check for precipitation: Visually inspect the wells for any signs of compound precipitation after addition to the medium. |
| Discrepancy between different viability assays | 1. Different cellular processes measured: Assays like MTT/XTT measure metabolic activity, while others like CellTiter-Glo measure ATP levels, and crystal violet assays measure cell number.[7] These can be affected differently by this compound's mechanism of inducing cell cycle arrest.[4] | 1. Choose the appropriate assay: Consider the biological question you are asking. For an overall assessment of cell proliferation, a direct cell counting method or a DNA-based assay might be more appropriate. 2. Use multiple assays: To get a comprehensive understanding, consider using two different types of assays that measure different cellular parameters. |
| Unexpected increase in cell viability at certain concentrations | 1. Off-target effects: While this compound is highly selective, off-target effects at certain concentrations cannot be entirely ruled out.[4][5] 2. Hormesis: A biphasic dose-response where low doses of a substance are stimulatory.[7] | 1. Test a wider concentration range: Determine if the effect is specific to a narrow concentration window. 2. Investigate downstream markers: Analyze the phosphorylation status of Wip1 substrates like p53 to confirm on-target activity at the concentrations used.[1][5] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, allosteric inhibitor of Wip1 (Wild-type p53-induced phosphatase 1, also known as PPM1D) phosphatase with an IC50 of 6 nM.[1][5] Wip1 is a negative regulator of the p53 tumor suppressor pathway.[8] By inhibiting Wip1, this compound prevents the dephosphorylation of key proteins in the DNA damage response pathway, including p53, ATM, and Chk2.[1][4] This leads to the activation of p53 and its downstream targets, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[4][8]
Q2: In which cell lines is this compound expected to be effective?
A2: The antiproliferative activity of this compound is most prominent in cell lines with a wild-type TP53 allele.[1][3] Its efficacy can be enhanced in cells with amplification of the PPM1D gene, which encodes Wip1.[2][4] Some studies have shown that this compound alone may exhibit minimal growth inhibitory activity in certain cell lines, but it can potentiate the effects of other anti-cancer agents like MDM2 inhibitors or chemotherapy.[6][9]
Q3: What is the recommended working concentration and solvent for this compound?
A3: The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. In vitro studies have reported effects in the nanomolar to low micromolar range (e.g., 0.01 µM to 10 µM).[1][5][6] this compound is soluble in DMSO.[1] It is recommended to prepare a concentrated stock solution in fresh DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture is low (typically ≤ 0.1%) and consistent across all treatments, including the vehicle control.[10]
Q4: How should I design my cell viability experiment with this compound?
A4: A typical cell viability experiment with this compound should include the following:
-
Dose-response: A range of concentrations to determine the GI50 (50% growth inhibition) or IC50.
-
Time-course: Multiple time points to understand the kinetics of the response.
-
Controls:
-
Vehicle control: Cells treated with the same concentration of DMSO as the highest concentration of this compound used.
-
Positive control cell line: A cell line known to be sensitive to this compound (e.g., MCF7).
-
Negative control cell line: A cell line with mutant or null TP53.
-
Experimental Protocols
Cell Viability Assay using CellTiter-Glo®
This protocol is adapted from studies using this compound.[1]
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 200–400 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours to 7 days).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
Visualizations
Caption: Troubleshooting workflow for this compound cell viability assays.
Caption: The Wip1-p53 signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. oncotarget.com [oncotarget.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WIP1 Inhibition by this compound Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by this compound potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing GSK2830371 Dosage for In Vivo Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of GSK2830371 in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.[1][2][3] By inhibiting Wip1, this compound prevents the dephosphorylation of key proteins involved in the DNA damage response (DDR) pathway. This leads to the increased phosphorylation and activation of proteins such as p53 at Serine 15 (p53 S15), CHK2 at Threonine 68 (Chk2 T68), and γH2AX.[1][3][4] The activation of the p53 pathway ultimately results in cell cycle arrest and apoptosis in cancer cells that have wild-type p53.[3][4]
Q2: What is a recommended starting dosage for this compound in mouse models?
A2: Based on published studies, a common starting dosage for this compound in mouse xenograft models ranges from 75 mg/kg to 150 mg/kg, administered orally.[3][5] The dosing frequency is typically twice daily (BID) or three times daily (TID).[3][5] A higher frequency may be necessary to compensate for the compound's short half-life in mice.[3]
Q3: How should this compound be prepared for oral administration in mice?
A3: this compound can be formulated for oral gavage. A commonly used vehicle is a solution of 2% DMSO and 40% Captisol in water, with the pH adjusted to 4.0.[3] Another reported formulation is 5% DMSO, 20% Cremophor EL, and 75% water.[3][6] It is recommended to prepare the working solution fresh on the day of use.[3] If the compound precipitates, gentle heating and/or sonication can be used to help it dissolve.[3]
Q4: What are the expected pharmacodynamic effects of this compound in vivo?
A4: Oral administration of this compound in vivo is expected to increase the phosphorylation of Wip1 substrates within tumor tissue.[1][3] This can be confirmed by measuring the levels of phosphorylated p53 (Ser15) and phosphorylated Chk2 (T68) using methods like Western blot.[1][3] A decrease in the total Wip1 protein concentration in the tumors has also been observed.[1][3]
Q5: Can this compound be used in combination with other anti-cancer agents?
A5: Yes, studies have shown that this compound can have a synergistic effect when used with other anti-cancer agents. For instance, it has been shown to enhance the anti-proliferative effects of doxorubicin.[1] It also potentiates the activity of MDM2 inhibitors, such as Nutlin-3, by augmenting p53 activation.[4][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in the formulation | Low solubility of this compound in the chosen vehicle. | Prepare the formulation fresh before each use.[3] Use gentle heating and/or sonication to aid dissolution.[3] Consider trying an alternative vehicle formulation, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5] |
| Lack of in vivo efficacy (no tumor growth inhibition) | Suboptimal dosage or dosing frequency. Poor bioavailability. Inappropriate mouse model (e.g., p53 mutant cell line). | Increase the dosage up to 150 mg/kg and/or the frequency to BID or TID.[3][5] Confirm the formulation and administration technique to ensure proper delivery. Verify the p53 status of your cancer cell line; this compound is most effective in p53 wild-type models.[1] |
| No detectable change in pharmacodynamic markers (p-p53, p-Chk2) | Incorrect timing of tissue collection. Insufficient drug exposure in the tumor. Issues with the detection assay (e.g., Western blot). | Collect tumor samples at various time points after the final dose (e.g., 2, 4, or 8 hours) to capture the peak effect.[5] Confirm drug administration and consider increasing the dose. Optimize your Western blot protocol, ensuring the use of appropriate antibodies and controls. |
| Observed toxicity in mice (e.g., weight loss, lethargy) | The dose may be too high for the specific mouse strain or model. Vehicle toxicity. | Reduce the dosage of this compound. Include a vehicle-only control group to assess for any toxicity related to the formulation. Monitor the mice daily for clinical signs of toxicity. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Mouse Model | Cell Line | Dosage and Schedule | Vehicle | Outcome | Reference |
| Female SCID mice | DOHH2 (B-cell lymphoma) | 150 mg/kg, p.o., BID | Not specified | 41% tumor growth inhibition after 14 days.[5] | [5] |
| Female SCID mice | DOHH2 (B-cell lymphoma) | 150 mg/kg, p.o., TID | Not specified | 68% tumor growth inhibition after 14 days.[5] | [5] |
| NRG immunocompromised mice | K562-p21-ffLuc (Leukemia) | 150 mg/kg, p.o. (3 doses over 24h) | 5% DMSO, 20% Cremophor EL, 75% water | 4-fold increase in p21-luciferase signal over vehicle after a single dose.[3] | [6] |
| Orthotopic xenograft NB mouse model | SH-SY5Y (Neuroblastoma) | 25 mg/kg | DMSO | Significant inhibition of tumor growth.[8] | [8] |
| NOD-SCID mice | SK-Hep-1 (Liver adenocarcinoma) | Not specified | Not specified | Significant reduction in tumor growth rates.[9] | [9] |
Table 2: Example Vehicle Formulations for Oral Administration of this compound
| Formulation Components | Concentration | Notes | Reference |
| DMSO, Captisol, Water | 2% DMSO, 40% Captisol | pH adjusted to 4.0. | [3] |
| DMSO, Cremophor EL, Water | 5% DMSO, 20% Cremophor EL, 75% Water | A commonly used formulation. | [3][6] |
| DMSO, PEG300, Tween-80, Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Step-wise addition of solvents is recommended. | [5] |
Experimental Protocols
1. Preparation and Administration of this compound for Oral Gavage
-
Vehicle Preparation (Example 1):
-
Prepare a 40% (w/v) solution of Captisol in sterile water.
-
Add 2% (v/v) DMSO to the Captisol solution.
-
Adjust the pH of the final solution to 4.0.[3]
-
-
Vehicle Preparation (Example 2):
-
This compound Formulation:
-
Weigh the required amount of this compound powder based on the desired concentration and the total volume needed for the dosing group.
-
Add the this compound powder to the prepared vehicle.
-
Vortex and/or sonicate the mixture until the compound is fully dissolved. Visually inspect for any particulates.[3]
-
Prepare the formulation fresh before each administration.[3]
-
-
Administration:
-
Administer the formulated this compound to mice via oral gavage using an appropriate gauge feeding needle.
-
The volume of administration should be based on the individual mouse's body weight (typically 5-10 mL/kg).[3]
-
2. Western Blot Analysis of Phospho-p53 (Ser15) in Tumor Xenografts
-
Tumor Homogenization:
-
Protein Extraction:
-
Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.[3]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).[3]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phospho-p53 (Ser15) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. oncotarget.com [oncotarget.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by this compound potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wip1 inhibitor this compound inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo study of this compound and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize gsk2830371 toxicity in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity associated with GSK2830371 in animal studies. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might this relate to potential toxicity?
A1: this compound is an allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.[1] By inhibiting Wip1, this compound prevents the dephosphorylation of key proteins in the DNA damage response pathway.[1] This leads to the activation of the p53 tumor suppressor pathway, which can induce cell cycle arrest and apoptosis in cancer cells.[1] While this is the desired anti-tumor effect, systemic activation of p53 could potentially lead to toxicity in normal tissues. However, studies with other p53 activators, such as MDM2 inhibitors, suggest that transient activation of p53 may not be toxic to normal cells and tissues.[2]
Q2: What is a recommended starting dose for this compound in mouse studies and how should it be formulated?
A2: Based on published literature, a common starting dose for this compound in mouse xenograft models ranges from 75 mg/kg to 150 mg/kg, administered orally.[1][3] Dosing is often performed twice daily (BID) or three times daily (TID) to maintain effective concentrations of the compound.[1]
For oral gavage, this compound can be formulated in various vehicles. A common formulation is a solution of 2% DMSO and 40% Captisol in water, with the pH adjusted to 4.0.[1] Another reported vehicle is 5% DMSO, 20% Cremophor EL, and 75% water.[4] It is recommended to prepare fresh dosing solutions daily.[1]
Q3: Since there is limited public data on the toxicity of this compound, how should I approach determining a safe dose for my animal model?
A3: When working with a compound with limited public toxicity data, it is crucial to perform a dose-range-finding study to determine the Maximum Tolerated Dose (MTD) in your specific animal model. This typically involves a small cohort of animals and a step-wise increase in the dose. Key parameters to monitor include:
-
Clinical Observations: Daily monitoring for any signs of distress, such as changes in posture, activity, breathing, or grooming.
-
Body Weight: Daily measurement of body weight is a sensitive indicator of general health. Significant weight loss can be a sign of toxicity.
-
Food and Water Intake: Monitor for any significant changes in consumption.
-
Hematology and Clinical Chemistry: At the end of the study, or if signs of toxicity are observed, blood samples should be collected to assess for changes in blood cell counts and markers of organ function (e.g., liver and kidney enzymes).
-
Histopathology: Upon necropsy, major organs should be examined for any gross abnormalities and preserved for histopathological analysis to identify any tissue damage.
Q4: What are the potential signs of toxicity I should monitor for in animals treated with this compound?
A4: Given that this compound activates the p53 pathway, potential toxicities might be observed in rapidly dividing normal tissues. While specific data for this compound is scarce, general signs of compound-related toxicity in rodents to monitor for include:
-
Weight loss[1]
-
Lethargy
-
Piloerection (hair standing on end)
-
Changes in breathing
-
Gastrointestinal issues (diarrhea, dehydration)
-
Skin abnormalities
It is essential to have a clear humane endpoint plan in your animal protocol and to consult with veterinary staff if any adverse events are observed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant animal weight loss or other signs of toxicity at published "effective" doses. | The MTD may be lower in your specific animal strain or model. The formulation may be causing adverse effects. | Conduct a dose de-escalation study to find the MTD in your model. Consider reformulating the compound in a different vehicle after consulting relevant literature for alternatives.[5] |
| Inconsistent anti-tumor efficacy between animals. | Variability in oral gavage technique leading to inconsistent dosing. Differences in individual animal metabolism or tumor heterogeneity. | Ensure all personnel are thoroughly trained and consistent in their oral gavage technique. Increase the number of animals per group to account for biological variability. |
| No observable pharmacodynamic effect (e.g., no change in p53 phosphorylation in tumors). | Insufficient drug exposure due to rapid metabolism or poor absorption. Suboptimal dose or dosing frequency. | Consider increasing the dosing frequency (e.g., from BID to TID).[1] Perform a pilot pharmacokinetic study to determine the compound's half-life in your model. Increase the dose, provided it is below the MTD. |
Data Summary and Experimental Protocols
Summary of In Vivo Studies with this compound
The following table summarizes available data from in vivo studies using this compound. It is important to note that these studies primarily focused on efficacy and may not provide a comprehensive toxicity profile.
| Animal Model | Dosing Regimen | Formulation Vehicle | Key Findings | Reported Toxicity | Reference |
| Female SCID mice with DOHH2 tumor xenografts | 150 mg/kg, p.o., BID | Not specified | Increased phosphorylation of Chk2 and p53 in tumors; inhibition of tumor growth. | Not specified | [3] |
| Orthotopic xenograft NB mouse model | Not specified | Not specified | Significantly inhibited tumor growth by inducing Chk2/p53-mediated apoptosis. | Not specified | N/A |
| Mice with p21-luciferase reporter xenografts | 150 mg/kg, p.o. (3 doses over 24h) | 5% DMSO, 20% Cremophor EL, 75% water | Significant increase in p21-luciferase signal, indicating p53 pathway activation. | Not specified | [4] |
Experimental Protocol: Dose-Range-Finding Study for MTD Determination
This is a general protocol and should be adapted to your specific experimental needs and institutional guidelines.
-
Animal Model: Select a small cohort of healthy animals (e.g., 3-5 mice per group) of the same strain, sex, and age as your planned efficacy study.
-
Dose Selection: Based on the literature, start with a dose of 75 mg/kg and include several escalating dose groups (e.g., 100 mg/kg, 150 mg/kg, 200 mg/kg). Include a vehicle control group.
-
Administration: Administer this compound orally via gavage at the selected doses for a defined period (e.g., 5-14 days), mimicking the planned treatment schedule (e.g., BID).
-
Monitoring:
-
Record body weight and clinical observations daily.
-
Monitor food and water intake.
-
Define humane endpoints (e.g., >20% body weight loss, severe lethargy).
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is the highest dose that does not cause significant toxicity or mortality.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound, leading to p53 activation.
Experimental Workflow for Toxicity Assessment
Caption: General workflow for assessing and mitigating this compound toxicity.
Minimizing Toxicity through Combination Therapy
A key strategy to minimize potential toxicity is to use this compound in combination with other anti-cancer agents. For instance, combining this compound with an MDM2 inhibitor can lead to a synergistic effect, allowing for the use of lower, and therefore less toxic, doses of each compound to achieve a potent anti-tumor response.[6][7]
Caption: Combination therapy with this compound to enhance efficacy and reduce toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tipping Growth Inhibition into Apoptosis by Combining Treatment with MDM2 and WIP1 Inhibitors in p53WT Uterine Leiomyosarcoma | MDPI [mdpi.com]
Technical Support Center: Interpreting Unexpected Results with GSK2830371
Welcome to the technical support center for GSK2830371. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental results and provide guidance on troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues and unexpected outcomes that you may encounter during your experiments with this compound.
Q1: Why am I observing minimal or no effect of this compound as a single agent on my cancer cell line?
A1: This is a frequently observed and often expected result. While this compound is a potent inhibitor of Wip1 phosphatase, its efficacy as a monotherapy can be modest in many cancer cell lines.[1][2][3][4] The primary role of this compound is often to sensitize cancer cells to other therapeutic agents.
Troubleshooting Steps:
-
Confirm p53 Status: The activity of this compound is predominantly dependent on the presence of wild-type p53.[5][6][7] Cells with mutant or null p53 are generally non-responsive to single-agent treatment.[2] Verify the p53 status of your cell line.
-
Assess PPM1D/Wip1 Expression: Cell lines with amplification of the PPM1D gene (which encodes Wip1) may show greater sensitivity to this compound.[7][8][9] Consider quantifying the expression level of Wip1 in your cell line.
-
Consider Combination Therapy: The most significant effects of this compound are typically seen in combination with other drugs, such as MDM2 inhibitors (e.g., Nutlin-3 (B1677040), RG7388, HDM201) or DNA damaging agents (e.g., doxorubicin).[3][5][8][10] Co-treatment can lead to a synergistic or potentiated anti-proliferative effect.[4][5]
-
Optimize Concentration and Duration: Ensure you are using an appropriate concentration range (typically in the low micromolar range for cellular assays) and a sufficient treatment duration (effects on cell cycle and apoptosis may take 24-72 hours or longer to become apparent).[8][10][11]
Q2: I see a significant potentiation of my primary drug's effect with this compound in p53 wild-type cells, but what about p53 mutant cells?
A2: While the canonical mechanism of this compound is p53-dependent, some studies have reported p53-independent effects, particularly in combination therapies. For instance, in mantle cell lymphoma cell lines, this compound was found to enhance the anti-lymphoma effects of bortezomib (B1684674) and doxorubicin, irrespective of the p53 mutational status.[12]
Interpreting this result:
-
This suggests that this compound may have off-target effects or that its inhibition of Wip1 can influence other signaling pathways beyond the p53 axis. Wip1 is known to dephosphorylate other key proteins in the DNA damage response (DDR) pathway, such as ATM, Chk1, Chk2, and γH2AX.[9][13]
-
The potentiation in p53 mutant cells could be context-dependent, relying on the specific genetic background of the cells and the mechanism of the combination agent.
Q3: My Western blot shows a decrease in total Wip1 protein levels after this compound treatment. Is this expected?
A3: Yes, this is an expected finding. This compound, despite being an allosteric inhibitor, has been shown to induce the degradation of Wip1 protein.[4][9][11][14] This reduction in Wip1 protein levels can be observed in a time-dependent manner and correlates with the stabilization and phosphorylation of p53 at Serine 15.[11][14]
Q4: I'm observing cell cycle arrest in G1 and G2 phases after treatment. Is this a typical response?
A4: Yes. Treatment with this compound has been shown to cause an accumulation of cells in the G1 and G2 phases of the cell cycle.[8][9] This effect is often dependent on a functional p53/p21 pathway.[9] The arrest in G2 is consistent with the role of Wip1 in promoting recovery from the DNA damage-induced G2 checkpoint.[8][9]
Data Summary
The following tables summarize quantitative data on the activity of this compound from various studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC₅₀ | Reference |
| Wip1 Phosphatase | Cell-free assay | 6 nM | [5][11] |
| p-p38 MAPK (T180) | Dephosphorylation assay | 13 nM | [11] |
Table 2: Effect of this compound on Cell Viability (GI₅₀)
| Cell Line | p53 Status | PPM1D Status | This compound GI₅₀ (µM) | Reference |
| MCF-7 | Wild-type | Amplified | 2.65 | [11] |
| Z-138 | Wild-type | Not specified | 3.7 | [7] |
| MAVER-1 | Mutant | Not specified | >10 | [7] |
Table 3: Potentiation of MDM2 Inhibitor Activity by this compound
| Cell Line | MDM2 Inhibitor | Fold Decrease in GI₅₀ with this compound | Reference |
| NGP | Nutlin-3 | 5.8 | [4] |
| HCT116 | Nutlin-3 | 4.8 | [15] |
| RBE | HDM201 | ~2 | [3] |
| SK-Hep-1 | HDM201 | ~2 | [3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of p53 Pathway Proteins
This method is used to assess the effect of this compound on the levels and phosphorylation status of p53 and related proteins.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with this compound alone or in combination with another agent for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against target proteins (e.g., p-p53 (Ser15), total p53, p-Chk2 (T68), total Chk2, p21, Wip1, and a loading control like β-actin or GAPDH).[5][7] Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescent substrate.[16]
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in 96-well plates at a density of 200–400 cells per well.[5]
-
Treatment: The following day, treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM).
-
Measurement: Use a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of viable cells.[5][16] Read the luminescent signal on a plate reader.
-
Data Analysis: Calculate the GI₅₀ (the concentration that causes 50% growth inhibition).
Protocol 3: Clonogenic Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000) in 6-well plates.
-
Treatment: Treat with this compound, alone or in combination, for a specified period (e.g., 72 hours).[10]
-
Recovery: Replace the drug-containing medium with fresh medium and allow colonies to form over 1-2 weeks.[10]
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies (typically >50 cells).
Visualizations
Caption: this compound inhibits Wip1, leading to sustained phosphorylation of DDR proteins.
Caption: A typical experimental workflow to assess the effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. WIP1 Inhibition by this compound Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by this compound potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo study of this compound and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. oncotarget.com [oncotarget.com]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Improving Aqueous Solubility of GSK2830371
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of GSK2830371.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
This compound is characterized by poor solubility in water but demonstrates good solubility in several organic solvents.[1] It is practically insoluble in water. For stock solutions, fresh, anhydrous DMSO is recommended, as moisture can reduce solubility.[1]
Data Summary: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 46.1 - 100 | 100 - 199.55 |
| Ethanol | 23.05 - 92 | 50 - 50.11 |
| Water | Insoluble | Insoluble |
Data compiled from multiple sources.[1][2][3]
Q2: What are the recommended vehicle formulations for preparing this compound for in vivo aqueous administration?
Several vehicle formulations have been successfully used to solubilize this compound for oral gavage in mice. These formulations typically involve a combination of co-solvents, surfactants, and/or complexing agents. Preparing the formulation fresh before each administration is highly recommended.[4]
Data Summary: Recommended In Vivo Formulations
| Formulation Composition | Notes |
| 2% DMSO, 40% Captisol (w/v) in sterile water | Adjust final pH to 4.0.[4] |
| 5% DMSO, 20% Cremophor EL, 75% sterile water | A common vehicle for oral gavage.[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | A multi-component system to enhance solubility.[5] |
Q3: How does this compound exert its biological effect?
This compound is an orally active, allosteric inhibitor of Wip1 phosphatase (also known as PPM1D).[4] By inhibiting Wip1, this compound prevents the dephosphorylation of key proteins in the DNA damage response pathway. This leads to the increased phosphorylation and activation of proteins such as p53 (at Ser15) and Chk2 (at T68).[4][5] The subsequent activation of the p53 pathway can result in cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[4]
Caption: this compound inhibits Wip1, activating the p53 pathway.
Troubleshooting Guide: this compound Formulation Issues
Issue: Precipitation, cloudiness, or phase separation is observed during the preparation of an aqueous solution of this compound.
This guide provides a logical workflow to troubleshoot common solubility problems encountered during formulation.
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of this compound in 2% DMSO / 40% Captisol
This protocol is adapted from a commonly used vehicle for oral gavage administration.[4]
-
Prepare the Vehicle:
-
Measure the required volume of sterile water.
-
Add Captisol to the water to achieve a 40% (w/v) concentration. Mix until fully dissolved.
-
Add Dimethyl Sulfoxide (DMSO) to the Captisol solution to a final concentration of 2% (v/v).
-
Adjust the pH of the final vehicle solution to 4.0 using appropriate acidic or basic solutions.
-
-
Formulate this compound:
-
Weigh the required amount of this compound powder based on the desired final concentration and total volume.
-
Add the this compound powder directly to the prepared vehicle.
-
Vortex and/or sonicate the mixture until the compound is completely dissolved.[4] Visually inspect the solution to ensure there are no visible particulates.
-
Note: This formulation should be prepared fresh before each use.[4]
-
Protocol 2: Preparation of this compound in 5% DMSO / 20% Cremophor EL
This protocol provides an alternative formulation using a common surfactant.[4]
-
Prepare the Vehicle:
-
In a sterile container, combine 75% sterile water, 20% Cremophor EL, and 5% DMSO by volume.
-
Mix thoroughly until a homogenous solution is formed.
-
-
Formulate this compound:
-
Weigh the necessary amount of this compound powder.
-
Add the powder to the prepared vehicle.
-
Vortex vigorously and sonicate if necessary to aid dissolution.[4]
-
Note: Prepare this working solution fresh on the day of use.[4] If precipitation occurs, gentle heating may also be used to aid dissolution.[4]
-
Protocol 3: Preparation of this compound in 10% DMSO / 40% PEG300 / 5% Tween-80
This formulation uses a combination of co-solvents and a surfactant for enhanced solubility.[5]
-
Prepare the Formulation (Sequential Addition):
-
Weigh the required amount of this compound.
-
Add 10% of the final volume as DMSO to the this compound powder and mix to dissolve.
-
Sequentially add 40% PEG300, 5% Tween-80, and finally 45% saline (by final volume), mixing thoroughly after each addition.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to facilitate a clear solution.[5]
-
Note: It is recommended to prepare this solution fresh for use on the same day.[5]
-
Alternative Solubility Enhancement Strategies
For particularly challenging applications, other established pharmaceutical techniques can be explored to improve the aqueous solubility of hydrophobic compounds like this compound. These methods often require specialized equipment and formulation expertise.
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve its dissolution rate.[6][7]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug molecule, effectively increasing its solubility in water.[6][8]
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic matrix at a solid state, which can enhance solubility and dissolution.[8][9] Common methods include hot-melt extrusion and spray drying.[10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK 2830371 | Phosphatase | TargetMol [targetmol.com]
- 3. rndsystems.com [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. wjbphs.com [wjbphs.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility Enhancement Techniques of Poorly Water Soluble Drug [ijsr.net]
- 10. merckmillipore.com [merckmillipore.com]
gsk2830371 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of experiments involving GSK2830371.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1 or PPM1D).[1] It functions by binding to a unique flap-subdomain on the WIP1 protein, which is outside the active site.[2] This binding event not only inhibits the phosphatase activity of WIP1 but also induces its ubiquitination and subsequent proteasomal degradation, leading to a downregulation of cellular WIP1 protein levels.[1] Inhibition of WIP1 by this compound results in the increased phosphorylation of WIP1 substrates, such as p53 (at Ser15), Chk2 (at T68), H2AX (at S139), and ATM (at S1981).[2] This activation of the p53 pathway can lead to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3]
Q2: How should I store this compound?
A2: Proper storage of this compound is crucial to maintain its integrity and activity. Recommendations are summarized in the table below.
Q3: How do I prepare stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution in an appropriate solvent, which can then be diluted to the desired working concentration for your experiments. Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. To prepare a stock solution, add the calculated volume of DMSO to the vial containing the powdered this compound and vortex until it is completely dissolved. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound stable in cell culture media?
A4: While specific studies on the long-term stability of this compound in various cell culture media have not been identified in the public domain, it is a common issue for small molecules to exhibit instability in aqueous environments over time. Factors such as the pH of the media, the presence of serum proteins, and cellular metabolism can all contribute to the degradation or loss of activity of a compound.[4] For long-term experiments, it is advisable to refresh the media with freshly diluted this compound periodically.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected activity in cell-based assays. | 1. Degradation of this compound in stock solution. | - Ensure stock solutions are stored correctly (see storage table). - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - If degradation is suspected, prepare a fresh stock solution from powder. |
| 2. Degradation of this compound in working solution (cell culture media). | - For long-duration experiments, replenish the media with freshly prepared this compound every 24-48 hours. - Minimize the exposure of media containing this compound to light. | |
| 3. Cellular metabolism of this compound. | - Be aware that cell lines with high metabolic activity may clear the compound more rapidly. - Consider this factor when designing your experiment and interpreting results. | |
| 4. Incorrect p53 status of the cell line. | - The activity of this compound is often dependent on the presence of wild-type p53.[3] Confirm the p53 status of your cell line. | |
| Precipitation observed when diluting stock solution into aqueous media. | 1. Poor solubility in the aqueous buffer. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, while remaining non-toxic to the cells. - Vortex the working solution thoroughly before adding it to the cells. - Consider using a different solvent for the final dilution if compatible with your experimental setup. |
| Variability between experimental replicates. | 1. Inaccurate pipetting of stock or working solutions. | - Use calibrated pipettes and ensure proper pipetting technique. |
| 2. Inconsistent cell seeding density. | - Ensure a uniform number of cells is seeded in each well or flask. | |
| 3. Edge effects in multi-well plates. | - To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for critical experiments or ensure they are filled with sterile media or PBS. |
Data Summary
Table 1: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | Up to 3 years | [2] |
| Stock Solution in DMSO | -20°C | Up to 6 months | [5] |
| -80°C | Up to 2 years | [1] | |
| Stock Solution in Ethanol | -20°C | Information not readily available, but generally less stable than DMSO solutions. |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | Up to 100 mM | |
| Ethanol | Up to 50 mM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended in Table 1.
Protocol 2: General Cell-Based Assay with this compound
-
Culture cells to the desired confluency in the appropriate cell culture medium.
-
Prepare the working solution of this compound by diluting the DMSO stock solution into fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration is below 0.5%.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO without the inhibitor).
-
Incubate the cells for the desired experimental duration. For long-term experiments, consider replacing the medium with a fresh preparation of this compound every 24-48 hours.
-
Proceed with the desired downstream analysis (e.g., cell viability assay, western blotting for phosphorylated substrates).
Visualizations
Caption: WIP1 signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for handling and storage of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. WIP1 Inhibition by this compound Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PPM1D Phosphatase Inhibitor II, this compound | Sigma-Aldrich [sigmaaldrich.com]
overcoming modest single-agent activity of gsk2830371
Welcome to the technical support center for GSK2830371. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to address common challenges encountered when working with this selective WIP1 phosphatase inhibitor. The primary focus is to provide strategies for overcoming the modest single-agent activity of this compound through rational combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, orally active, and highly selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as PPM1D.[1][2][3] WIP1 is a critical negative regulator of the DNA Damage Response (DDR) and the p53 tumor suppressor pathway.[2][4][5] this compound binds to a flap subdomain near the WIP1 catalytic site, locking it in an inactive state.[2] This inhibition prevents the dephosphorylation of key stress-response proteins. Consequently, this compound treatment leads to the sustained phosphorylation and activation of WIP1 substrates, including p53 (at Ser15), ATM (at S1981), and CHK2 (at T68), thereby restoring and amplifying p53's tumor-suppressive functions.[1][2][3]
Q2: Why is the single-agent activity of this compound often described as modest?
While this compound effectively inhibits WIP1, its action as a single agent often results in cytostatic effects, such as cell cycle arrest in G1 and G2 phases, rather than widespread apoptosis.[5][6] Many cancer cell lines are relatively insensitive to growth inhibition by this compound alone.[7][8][9] Studies show that this compound monotherapy has minimal impact on the viability of many cancer cell lines, even though it successfully modulates its direct target.[5][10] Its most significant single-agent antiproliferative activity is typically observed in cancer cells that harbor both a wild-type TP53 gene and an amplification of the PPM1D gene, which encodes WIP1.[4][5][6]
Q3: What are the most effective strategies to enhance the anti-cancer activity of this compound?
The most effective and widely validated strategy is to use this compound in combination with agents that either induce the p53 pathway or rely on a functional DDR for their efficacy. The two primary combination strategies are:
-
MDM2 Inhibitors (e.g., Nutlin-3 (B1677040), RG7388, Siremadlin/HDM201): This is a powerful synergistic combination. MDM2 inhibitors work by preventing the degradation of p53, leading to its stabilization. This compound complements this by increasing the phosphorylation (activation) of the stabilized p53.[10][11] This dual-pronged attack on the p53 pathway results in a robust and sustained activation of p53 target genes, leading to significantly enhanced cytotoxicity and apoptosis.[7][10][11]
-
DNA-Damaging Chemotherapy (e.g., Doxorubicin): Since this compound inhibits a key negative regulator of the DNA damage response, it effectively sensitizes cancer cells to genotoxic agents.[4][6] By preventing the dephosphorylation of DDR proteins, this compound lowers the threshold for inducing cell death in response to chemotherapy.[4][6][12]
Q4: What cellular characteristics predict a positive response to this compound combination therapy?
The key determinant for synergy with MDM2 inhibitors or DNA-damaging agents is the presence of wild-type TP53 .[1][7][8] The potentiation effect is p53-dependent. Additionally, cancer cells with genetic alterations that activate WIP1, such as PPM1D gene amplification or gain-of-function mutations , show a particularly strong potentiation response when this compound is combined with an MDM2 inhibitor.[7][8]
Q5: Are there any p53-independent mechanisms for this compound?
Recent evidence suggests a novel, p53-independent mechanism. One study found that this compound can sensitize both TP53-wild-type and -mutant cells to chemotherapies like daunorubicin (B1662515) and vincristine.[13] This effect was linked to the inhibition of the drug efflux pump MDR1 (ABCB1), suggesting this compound may help overcome certain types of chemoresistance independently of its canonical action on the WIP1-p53 axis.[13]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Action / Solution |
| "I am not observing significant growth inhibition or cell death with this compound as a single agent." | This is the expected outcome in many cell lines.[5][7][10] this compound's primary role is often to sensitize cells to other agents rather than to be directly cytotoxic. | 1. Implement Combination Therapy: Combine a non-growth-inhibitory dose of this compound (e.g., 2.5 µM) with an MDM2 inhibitor or a DNA-damaging agent.[7][9][11] 2. Verify Target Engagement: Confirm that this compound is inhibiting WIP1 in your system by performing a Western blot for phosphorylated p53 (Ser15) or another WIP1 substrate. You should see an increase in phosphorylation.[1][3] |
| "My combination of this compound and an MDM2 inhibitor is not showing synergy." | The synergy between WIP1 and MDM2 inhibitors is critically dependent on a functional p53 pathway. | 1. Confirm TP53 Status: Verify that your cell line is wild-type for the TP53 gene. This combination strategy is ineffective in TP53-mutant or null cells.[7][8] 2. Optimize Dosing: Ensure you are using an appropriate dose range for both inhibitors. The potentiation effect is often seen when a fixed, non-toxic dose of this compound is combined with a dose titration of the MDM2 inhibitor.[7][10] |
| "The potentiation effect varies greatly between my different wild-type p53 cell lines." | The magnitude of the synergistic effect can be influenced by the genetic status of PPM1D (the gene encoding WIP1). | Characterize PPM1D Status: Analyze your cell lines for PPM1D copy number gain or activating mutations. Cell lines with these features are often the most sensitive to the combination therapy, showing the greatest decrease in GI50 values.[7][8] |
Data Presentation: Efficacy of Combination Therapy
The tables below summarize quantitative data from studies demonstrating the potentiation of MDM2 inhibitors by this compound.
Table 1: Potentiation of MDM2 Inhibitor (Nutlin-3) in TP53 Wild-Type Cell Lines
| Cell Line | PPM1D Status | Nutlin-3 GI₅₀ (µM) | Nutlin-3 GI₅₀ + 2.5 µM this compound (µM) | Fold Decrease in GI₅₀ | Reference |
| HCT116+/+ | Gain | Value not specified | Value not specified | 2.4-fold | [7][9] |
| NGP | Gain | Value not specified | Value not specified | 2.1-fold | [7][9] |
| SJSA-1 | Wild-Type | Value not specified | Value not specified | 1.3-fold | [7][9] |
Table 2: Potentiation of MDM2 Inhibitor (RG7388) in TP53 Wild-Type Cell Lines
| Cell Line | PPM1D Status | RG7388 GI₅₀ (µM) | RG7388 GI₅₀ + 2.5 µM this compound (µM) | Fold Decrease in GI₅₀ | Reference |
| NGP | Gain | Value not specified | Value not specified | 5.8-fold | [14] |
| HCT116+/+ | Gain | Value not specified | Value not specified | 4.8-fold | [14] |
| SJSA-1 | Wild-Type | Value not specified | Value not specified | 1.4-fold | [14] |
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WIP1 phosphatase as pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by this compound potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WIP1 Inhibition by this compound Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo study of this compound and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Wip1 Inhibitors: GSK2830371 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK2830371 with other prominent Wip1 inhibitors. The information is supported by experimental data to aid in the selection of the most suitable compound for research and therapeutic development.
Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D, is a serine/threonine phosphatase that plays a critical role in the negative regulation of the DNA damage response (DDR) and tumor suppression pathways. It primarily exerts its function by dephosphorylating and inactivating key proteins such as p53, ATM, Chk2, and p38 MAPK.[1][2][3] The overexpression of Wip1 in various cancers has made it an attractive target for therapeutic intervention.[3] This guide focuses on a comparative analysis of this compound, a potent and selective Wip1 inhibitor, against other known inhibitors in the field.
Quantitative Comparison of Wip1 Inhibitors
The following table summarizes key quantitative data for this compound and other notable Wip1 inhibitors based on in vitro enzymatic assays.
| Inhibitor | Target | IC50 (nM) | Mechanism of Action | Selectivity | Reference(s) |
| This compound | Wip1 | 6 | Allosteric | High selectivity over 21 other phosphatases.[4][5] | [4][5] |
| CCT007093 | Wip1 | 8400 | Not specified | Low specificity in cellular assays.[1][2] | [1][2] |
| SPI-001 | Wip1 | 86.9 | Not specified | Approximately 50-fold more specific for Wip1 over PPM1A.[1] | [1][3] |
| SL-176 | Wip1 | 110 | Not specified | Analog of SPI-001.[1][3] | [1][3] |
Performance Comparison in Cellular Assays
The efficacy of a Wip1 inhibitor is ultimately determined by its performance in a cellular context. This compound has demonstrated potent, Wip1-dependent anti-proliferative activity in various cancer cell lines.[1][6]
A key comparative study highlighted the superior specificity of this compound over CCT007093. In U2OS cancer cells, this compound's ability to suppress cell growth was dependent on the presence of Wip1. Conversely, CCT007093 inhibited the growth of both wild-type and Wip1-knockout U2OS cells, indicating off-target effects.[2] Furthermore, treatment with this compound leads to a marked increase in the phosphorylation of Wip1 substrates, such as p53 at serine 15 (p-p53 Ser15) and Chk2 at threonine 68 (p-Chk2 Thr68), a hallmark of effective Wip1 inhibition in cells. In contrast, CCT007093 did not significantly alter the phosphorylation status of these key substrates.[1]
Wip1 Signaling Pathway and Inhibition by this compound
The diagram below illustrates the central role of Wip1 in the DNA damage response pathway and the mechanism of action of this compound.
Experimental Workflow for Evaluating Wip1 Inhibitors
The following diagram outlines a typical experimental workflow for the initial characterization and comparison of Wip1 inhibitors.
Experimental Protocols
In Vitro Wip1 Enzymatic Assay (Generalized Protocol)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against Wip1 phosphatase.
1. Reagents and Materials:
-
Recombinant human Wip1 enzyme
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 30 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA)
-
Phosphopeptide substrate (e.g., a peptide containing a phosphorylated serine or threonine residue recognized by Wip1, such as a p53-derived phosphopeptide)
-
Test compounds (Wip1 inhibitors) dissolved in DMSO
-
Detection reagent (e.g., Malachite Green-based reagent for detecting free phosphate)
-
384-well microplate
2. Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
Add a fixed amount of Wip1 enzyme to each well of the microplate, followed by the diluted test compounds.
-
Incubate the enzyme and compound mixture for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.
-
Allow the reaction to proceed for a specific time at 37°C.
-
Stop the reaction by adding the detection reagent.
-
Measure the absorbance at the appropriate wavelength to quantify the amount of free phosphate (B84403) released.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for Wip1 Inhibition (Generalized Protocol)
This protocol outlines a general method for evaluating the cellular activity of Wip1 inhibitors.
1. Reagents and Materials:
-
Cancer cell line with wild-type p53 (e.g., MCF7, U2OS)
-
Cell culture medium and supplements
-
Test compounds (Wip1 inhibitors) dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: primary antibodies against p-p53 (Ser15), total p53, p-Chk2 (Thr68), total Chk2, and a loading control (e.g., β-actin); HRP-conjugated secondary antibodies.
-
Reagents for cell viability assay (e.g., MTT, CellTiter-Glo)
-
Reagents for SDS-PAGE and Western blotting
2. Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a density that allows for logarithmic growth during the experiment.
-
Inhibitor Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of the Wip1 inhibitors or vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay:
-
At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the appropriate signal (e.g., absorbance or luminescence) and calculate the percentage of cell viability relative to the vehicle-treated control.
-
-
Western Blot Analysis:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target proteins (p-p53, total p53, p-Chk2, total Chk2, and loading control).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the relative phosphorylation levels.
-
Conclusion
This compound stands out as a highly potent and selective allosteric inhibitor of Wip1 phosphatase.[4][5] Experimental data from both in vitro and cellular assays demonstrate its superiority over other inhibitors like CCT007093, particularly in terms of specificity.[2] The ability of this compound to effectively engage the Wip1 target in cells, leading to increased phosphorylation of key DDR proteins, underscores its potential as a valuable research tool and a promising candidate for further therapeutic development. For researchers investigating the Wip1 signaling pathway or exploring Wip1 as a therapeutic target, this compound represents a benchmark compound for potent and selective inhibition.
References
- 1. WIP1 phosphatase as pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by this compound potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Wip1 Phosphatase Inhibitors: GSK2830371 and CCT007093
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two small molecule inhibitors of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D: GSK2830371 and CCT007093. Wip1 is a critical negative regulator of the DNA damage response (DDR) and tumor suppressor pathways, making it an attractive target for cancer therapy.[1] This comparison is supported by experimental data, detailed methodologies, and visual diagrams to aid in the selection of the most appropriate compound for research and therapeutic development.
At a Glance: Key Differences
| Feature | This compound | CCT007093 |
| Target | Wip1 (PPM1D) Phosphatase | Purported Wip1 (PPM1D) Phosphatase |
| Mechanism of Action | Allosteric Inhibitor | Not specified; effects may be Wip1-independent |
| Potency (IC50) | ~6 nM (in vitro, cell-free)[1][2][3] | ~8.4 µM (in vitro)[4] |
| Specificity | Highly selective for Wip1[1][5] | Questionable; shows Wip1-independent effects[1][5][6] |
| Cellular Activity | Suppresses cell growth in a Wip1-dependent manner[5] | Reduces viability of some tumor cell lines, but effects are not consistently dependent on Wip1[5][7] |
| Oral Bioavailability | Orally active[2][8] | Information not readily available |
Data Presentation: A Quantitative Comparison
The following table summarizes key quantitative data for this compound and CCT007093 based on in vitro enzymatic and cell-based assays.
| Parameter | This compound | CCT007093 | Reference(s) |
| Wip1 Enzymatic IC50 | 6 nM | 8400 nM (8.4 µM) | [1][2][4] |
| MCF-7 Cell Growth GI50 | 2.65 µM | ~0.48 µM (SF50) | [3][7] |
| Wip1-dependent cell growth suppression in U2OS cells | Yes | No | [5] |
Mechanism of Action and Specificity
This compound is a potent, orally active, and highly selective allosteric inhibitor of Wip1 phosphatase.[1][2][8] It binds to a flap subdomain near the catalytic site, locking Wip1 in an inactive conformation.[8] This prevents the dephosphorylation of key substrates in the DNA damage response pathway, such as p53, ATM, and Chk2.[1][8] Inhibition of Wip1 by this compound leads to the sustained phosphorylation and activation of these tumor-suppressive proteins.[8]
CCT007093 was initially identified as a small-molecule inhibitor of Wip1.[4] However, subsequent studies have raised significant questions about its specificity. Research has shown that the growth-suppressive effects of CCT007093 can be independent of Wip1 status in cells.[1][5] For instance, in U2OS cells, this compound's dose-dependent suppression of cell growth was contingent on the presence of Wip1, whereas CCT007093's inhibitory effect was observed even in Wip1-knockout cells.[5] Furthermore, treatment with CCT007093 did not lead to an increase in the phosphorylation of known Wip1 substrates like γH2AX and p53 at Ser15, in contrast to the effects of this compound.[5][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Wip1 signaling pathway and a general experimental workflow for evaluating Wip1 inhibitors.
Caption: The Wip1-p53 signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CCT007093 | PP2Cδ/PPM1D/Wip1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. oncotarget.com [oncotarget.com]
- 6. WIP1 phosphatase as pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide: GSK2830371 vs. SL-176 in Neuroblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct therapeutic agents, GSK2830371 and SL-176, and their potential applications in the context of neuroblastoma, a common pediatric cancer. While direct comparative studies are not available, this document synthesizes the existing preclinical data for each compound, offering insights into their mechanisms of action, effects on neuroblastoma cells, and the experimental approaches used for their evaluation.
Executive Summary
This compound is a small molecule inhibitor of Wild-type p53-induced phosphatase 1 (Wip1). In neuroblastoma cells with wild-type p53, it reactivates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.
SL-176 (also known as SL-172154) is an investigational biologic agent, an anti-CD47 antibody. Its mechanism involves blocking the "don't eat me" signal on cancer cells, thereby promoting their phagocytosis by macrophages. While its clinical development in oncology has been discontinued (B1498344) by Shattuck Labs due to insufficient efficacy in blood cancers, the underlying strategy of targeting the CD47-SIRPα axis remains an area of active research in neuroblastoma, often in combination with other therapies.
This guide will delve into the specifics of each compound's performance based on available preclinical data.
This compound: A Wip1 Inhibitor for p53 Reactivation
This compound is a potent and selective allosteric inhibitor of Wip1 phosphatase. In many neuroblastoma cases, the p53 tumor suppressor pathway is intact but inhibited by negative regulators like Wip1. By inhibiting Wip1, this compound restores p53 activity, leading to apoptosis in cancer cells.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound in various neuroblastoma cell lines.
| Cell Line | p53 Status | Assay Type | Parameter | Value (µM) | Reference |
| IMR-32 | Wild-type | Cell Viability (CCK-8) | IC50 | 28.57 ± 2.13 | [1] |
| NGP | Wild-type | Cell Viability (CCK-8) | IC50 | 35.11 ± 1.56 | [1] |
| NB-19 | Wild-type | Cell Viability (CCK-8) | IC50 | 41.23 ± 2.45 | [1] |
| CHLA-255 | Wild-type | Cell Viability (CCK-8) | IC50 | 45.33 ± 2.18 | [1] |
| SH-SY5Y | Wild-type | Cell Viability (CCK-8) | IC50 | 48.72 ± 3.11 | [1] |
| LA-N-6 | Wild-type | Cell Viability (CCK-8) | IC50 | 50.18 ± 2.98 | [1] |
| SK-N-AS | Mutant | Cell Viability (CCK-8) | IC50 | > 100 | [1] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
1. Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed neuroblastoma cells (e.g., IMR-32, SH-SY5Y) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) for 72 hours.
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.[1]
2. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat neuroblastoma cells with this compound at the desired concentration and time point (e.g., 50 µM for 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
3. Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., phospho-p53 (Ser15), phospho-Chk2 (Thr68), cleaved PARP, and β-actin as a loading control) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.[1]
SL-176 and the Anti-CD47/SIRPα Strategy in Neuroblastoma
SL-176 is an anti-CD47 antibody designed to block the interaction between CD47 on cancer cells and SIRPα on macrophages. This interaction serves as a "don't eat me" signal, and its blockade renders cancer cells susceptible to phagocytosis. While SL-176 itself has not been extensively studied in neuroblastoma preclinical models, the broader strategy of targeting the CD47-SIRPα axis has shown promise, particularly in combination with tumor-opsonizing antibodies.
Quantitative Data Summary
Direct quantitative data for SL-176 monotherapy in neuroblastoma cell lines is not publicly available. However, studies on other anti-CD47 antibodies or SIRPα-blocking agents in combination with anti-GD2 antibodies (a standard immunotherapy for neuroblastoma) have demonstrated enhanced tumor cell killing.
| Treatment Combination | Neuroblastoma Model | Effect | Reference |
| Anti-CD47 Ab + Anti-GD2 Ab | Xenograft models | Enhanced anti-tumor efficacy | [2] |
| Anti-SIRPα Ab + 8B6 (Anti-OAcGD2) | Syngeneic mouse model | Significantly reduced tumor growth | [3] |
| Anti-CD47 Ab + Dinutuximab (Anti-GD2) | In vitro co-culture | Enhanced neutrophil-mediated ADCC | [4][5] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
1. In Vitro Phagocytosis Assay
-
Cell Preparation: Label neuroblastoma cells with a fluorescent dye (e.g., CFSE). Isolate human or mouse macrophages.
-
Co-culture: Co-culture the labeled neuroblastoma cells with macrophages in the presence of an anti-CD47 antibody (as a proxy for SL-176) and/or an anti-GD2 antibody.
-
Analysis: After incubation (e.g., 2-4 hours), analyze the percentage of macrophages that have engulfed the fluorescently labeled tumor cells using flow cytometry or fluorescence microscopy.[3]
2. Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) Assay
-
Effector and Target Cells: Use human neutrophils as effector cells and neuroblastoma cell lines as target cells.
-
Treatment: Opsonize neuroblastoma cells with an anti-GD2 antibody (e.g., dinutuximab) with or without an anti-CD47 antibody.
-
Co-incubation: Co-incubate the effector and target cells at a specific ratio.
-
Measurement: Assess cell lysis through a lactate (B86563) dehydrogenase (LDH) release assay or a flow cytometry-based cytotoxicity assay.[4]
3. In Vivo Xenograft Studies
-
Tumor Implantation: Implant human neuroblastoma cells subcutaneously or orthotopically into immunodeficient mice.
-
Treatment: Once tumors are established, treat mice with an anti-CD47 antibody, an anti-GD2 antibody, or a combination of both.
-
Monitoring: Monitor tumor growth over time using caliper measurements. At the end of the study, tumors can be harvested for immunohistochemical analysis of immune cell infiltration.[2]
Comparison and Conclusion
This compound and the anti-CD47 therapeutic strategy (represented by SL-176) offer two fundamentally different approaches to treating neuroblastoma.
| Feature | This compound | SL-176 (Anti-CD47 Strategy) |
| Target | Wip1 phosphatase (intracellular) | CD47 (cell surface) |
| Mechanism of Action | Reactivates p53 tumor suppressor pathway, inducing apoptosis. | Blocks the "don't eat me" signal, promoting phagocytosis by innate immune cells. |
| Cellular Target | Neuroblastoma cells (direct cytotoxicity) | Neuroblastoma cells and macrophages (immune-mediated killing) |
| Requirement | Wild-type p53 in tumor cells | CD47 expression on tumor cells and functional macrophages |
| Preclinical Efficacy | Reduces cell viability and induces apoptosis as a single agent in p53 wild-type neuroblastoma cell lines.[1] | Efficacy in neuroblastoma models is significantly enhanced when combined with a tumor-opsonizing antibody like anti-GD2.[2][3] |
| Clinical Status | Investigational | SL-172154 (SL-176) development for oncology discontinued. The broader anti-CD47 strategy is still under investigation. |
For researchers, the choice between these or similar agents would depend on the specific genetic background of the neuroblastoma being studied (e.g., p53 status) and the therapeutic strategy being explored (direct cytotoxicity vs. immune modulation). While SL-176 is no longer in active development for cancer, the compelling preclinical data for anti-CD47 therapies in combination with other immunotherapies suggest that this pathway remains a valid and interesting target for future neuroblastoma research.
References
- 1. researchgate.net [researchgate.net]
- 2. A Perspective on the CD47-SIRPA Axis in High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRPα-specific monoclonal antibody enables antibody-dependent phagocytosis of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CD47-SIRPα Checkpoint Inhibition Enhances Neutrophil-Mediated Killing of Dinutuximab-Opsonized Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK2830371: A Highly Specific Allosteric Inhibitor of Wip1 Phosphatase
A Comparative Analysis of GSK2830371 Against Other Phosphatase Inhibitors for Researchers and Drug Development Professionals.
This compound is a potent, orally active, and highly selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.[1][2][3] Its high specificity for Wip1, a key negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway, distinguishes it from many other phosphatase inhibitors.[2][4] This guide provides a comparative overview of this compound's specificity, supported by quantitative data and detailed experimental protocols.
Unparalleled Specificity Profile
This compound's remarkable specificity is attributed to its unique allosteric mechanism of action. It binds to a "flap" subdomain near the Wip1 catalytic site, a structural feature not conserved in other members of the protein phosphatase 2C (PP2C) family.[3] This interaction locks Wip1 in an inactive conformation, preventing it from dephosphorylating its substrates.[2]
Experimental data confirms this high selectivity. In a comprehensive screen against a panel of 21 different phosphatases, this compound showed no significant inhibition, with IC50 values greater than 30,000 nM for all other tested phosphatases. This demonstrates a profound selectivity for its intended target, Wip1.
Quantitative Comparison of Wip1 Inhibitors
The potency and specificity of this compound are evident when compared to other known Wip1 inhibitors in in-vitro enzymatic assays.
| Inhibitor | Target | IC50 (nM) | Mechanism of Action |
| This compound | Wip1 | 6 | Allosteric |
| CCT007093 | Wip1 | 8400 | Not specified |
| SPI-001 | Wip1 | 86.9 | Not specified |
| SL-176 | Wip1 | 110 | Not specified |
Table 1: Comparison of in-vitro inhibitory activity of various Wip1 phosphatase inhibitors.
While other compounds like SPI-001 and SL-176 show inhibitory activity against Wip1, this compound is significantly more potent.[4] Furthermore, studies have raised concerns about the specificity of other inhibitors, such as CCT007093, which has demonstrated off-target effects and Wip1-independent activity in cellular assays.[4]
Signaling Pathway and Experimental Workflow
This compound's mechanism of action directly impacts the Wip1-p53 signaling pathway, a critical axis in cellular stress response and tumor suppression.
The following diagram illustrates a typical experimental workflow to assess the specificity of a Wip1 inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor specificity.
Biochemical Phosphatase Inhibition Assay (Fluorescence-based)
This protocol provides a general framework for determining the in-vitro potency of an inhibitor against a panel of phosphatases.
1. Reagents and Materials:
-
Recombinant phosphatases (Wip1 and a panel of other phosphatases)
-
Fluorescent phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35
-
Test compound (this compound or other inhibitors) dissolved in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
2. Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of the respective recombinant phosphatase solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the DiFMUP substrate solution (at a concentration close to its Km for each enzyme).
-
Immediately begin kinetic reading of the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 1-2 minutes for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Specificity Assay using Wip1 Knockout (KO) Cells
This assay confirms that the inhibitor's cellular activity is dependent on the presence of its target.
1. Cell Lines and Culture:
-
Parental cell line (e.g., U2OS) with wild-type Wip1.
-
Wip1 knockout (KO) cell line (e.g., U2OS-PPM1D-KO) generated using CRISPR/Cas9.
-
Maintain cells in appropriate culture medium supplemented with 10% FBS and antibiotics.
2. Procedure:
-
Seed both parental and Wip1 KO cells into 96-well plates at an equal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or other inhibitors. Include a DMSO vehicle control.
-
Incubate the cells for 72 hours.
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Measure luminescence using a plate reader.
-
Normalize the viability of treated cells to the DMSO control for each cell line.
-
Plot the normalized viability against the inhibitor concentration. A specific inhibitor like this compound will show a dose-dependent decrease in the viability of the parental cells but will have minimal effect on the Wip1 KO cells.
3. Western Blot Analysis for On-Target Effect:
-
Seed parental cells in 6-well plates and treat with the inhibitor at various concentrations for a specified time (e.g., 2-24 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated Wip1 substrates (e.g., phospho-p53 Ser15, phospho-Chk2 Thr68) and total protein controls.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in the phosphorylation of Wip1 substrates will confirm on-target engagement of the inhibitor.
Conclusion
This compound stands out as a highly specific and potent inhibitor of Wip1 phosphatase. Its unique allosteric mechanism of action confers a superior selectivity profile compared to other known Wip1 inhibitors. The experimental data, derived from both biochemical and cellular assays, strongly supports its on-target activity and minimal off-target effects. This makes this compound an invaluable tool for researchers investigating the Wip1-p53 signaling pathway and a promising candidate for further therapeutic development.
References
Enhancing Doxorubicin's Efficacy: A Comparative Guide to Combination Therapies with GSK2830371 and Other Targeted Agents
For Researchers, Scientists, and Drug Development Professionals
Doxorubicin (B1662922), a cornerstone of chemotherapy for decades, faces challenges of toxicity and drug resistance. To address these limitations, researchers are actively exploring combination therapies that pair doxorubicin with targeted agents to enhance its anti-cancer activity. This guide provides an objective comparison of the combination of doxorubicin with the Wip1 phosphatase inhibitor, GSK2830371, against other targeted therapy combinations. The analysis is supported by preclinical experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways.
Executive Summary
The combination of this compound with doxorubicin demonstrates a synergistic effect in preclinical models of breast cancer and neuroblastoma by potentiating doxorubicin-induced cytotoxicity and apoptosis. This is primarily achieved through the inhibition of Wip1 phosphatase, leading to the activation of the p53 tumor suppressor pathway. This guide compares this combination with other doxorubicin-based therapies involving a PI3K/mTOR inhibitor (BEZ235), a CDK inhibitor (roscovitine), and an MDM2 inhibitor (Nutlin-3). Each combination leverages a distinct mechanism to enhance doxorubicin's efficacy, offering potential therapeutic strategies for different cancer types.
Comparative Analysis of Doxorubicin Combination Therapies
The following tables summarize the quantitative data from preclinical studies on the combination of doxorubicin with this compound and its alternatives.
In Vitro Efficacy
| Combination Therapy | Cancer Type | Cell Line(s) | Key In Vitro Findings | Reference(s) |
| Doxorubicin + this compound | Breast Cancer | MCF7 | Potentiated cell death through strong induction of the p53 pathway and activation of caspase 9.[1] | [1] |
| Neuroblastoma | IMR-32, SH-SY5Y, LA-N-6 | Enhanced doxorubicin-induced cytotoxicity, even in chemoresistant cell lines.[2][3] | [2][3] | |
| Doxorubicin + BEZ235 (PI3K/mTOR inhibitor) | Leiomyosarcoma | SKLMS1, STS39 | Synergistic anti-proliferative effect. Increased early and late apoptosis (e.g., in SKLMS1 cells, combination treatment resulted in 15.3% early and 9.6% late apoptotic cells).[4][5] | [4][5] |
| Doxorubicin + Roscovitine (B1683857) (CDK inhibitor) | Triple-Negative Breast Cancer (TNBC) | MDA-MB-157, MDA-MB-468 | Sequential treatment (roscovitine followed by doxorubicin) is synthetically lethal and induces apoptosis.[6] | [6] |
| Doxorubicin + Nutlin-3 (B1677040) (MDM2 inhibitor) | Hepatocellular Carcinoma | HepG2, SK-Hep-1, Hep3B, Huh-7 | Synergistically potentiated cytotoxic effect and enhanced apoptosis (e.g., in HepG2 cells, apoptosis increased from 7.8% with doxorubicin alone to 24.5% with the combination).[7] | [7] |
In Vivo Efficacy
| Combination Therapy | Cancer Model | Key In Vivo Findings | Reference(s) |
| Doxorubicin + this compound | Neuroblastoma Orthotopic Xenograft | Significantly inhibited tumor growth by inducing Chk2/p53-mediated apoptosis.[2][3] | [2][3] |
| Doxorubicin + BEZ235 | Leiomyosarcoma Xenograft | Combination therapy decreased tumor volume by 68% compared to vehicle control, outperforming BEZ235 alone (42% decrease).[4][8][9][10] | [4][8][9][10] |
| Doxorubicin + Roscovitine | Breast Cancer Xenograft (MCF7) | Significantly enhanced the antitumor effect of doxorubicin without additional toxicity.[11] | [11] |
| TNBC Xenograft (MDA-MB-468) | Sequential treatment significantly reduced tumor volume and increased overall survival compared to single-drug treatments.[6][12] | [6][12] | |
| Doxorubicin + Nutlin-3 | Hepatocellular Carcinoma Xenograft | Not explicitly detailed in the provided search results, but in vitro data strongly suggests potential for in vivo synergy. |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Signaling Pathways
Caption: Combined action of Doxorubicin and this compound on the p53 pathway.
Caption: Mechanisms of action for alternative doxorubicin combination therapies.
Experimental Workflows
Caption: General experimental workflow for in vitro combination studies.
Caption: General experimental workflow for in vivo xenograft studies.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of doxorubicin, the combination agent, or both for 48-72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. To avoid interference from doxorubicin's color, it is recommended to wash the cells with PBS before adding the MTT reagent.[13]
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the respective drugs for a specified period (e.g., 24-72 hours).
-
Cell Harvesting: Adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer, followed by the addition of Annexin V-FITC and propidium iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.
In Vivo Tumor Xenograft Study
This model assesses the anti-tumor efficacy of the combination therapy in a living organism.
-
Cell Implantation: Human cancer cells (e.g., 4.5 x 10^6 MDA-MB-468 cells) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., BALB/c nude mice).[12]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).[12]
-
Drug Administration: Mice are randomized into treatment groups and receive doxorubicin, the combination agent, both, or a vehicle control. Dosing schedules can vary, for example, doxorubicin at 2 mg/kg once a week and roscovitine at 50 mg/kg for 4 days on/3 days off.[12]
-
Efficacy Assessment: Tumor volume and mouse body weight are measured regularly (e.g., weekly).[12]
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for proliferation (e.g., Ki67) and apoptosis (e.g., TUNEL) markers.
Conclusion
The combination of this compound with doxorubicin presents a promising strategy for enhancing cancer therapy, particularly in tumors with wild-type p53. By reactivating the p53 pathway, this compound sensitizes cancer cells to the DNA-damaging effects of doxorubicin. The comparative analysis with other doxorubicin combinations highlights the diversity of mechanisms that can be exploited to improve therapeutic outcomes. The choice of a combination partner for doxorubicin will likely depend on the specific genetic and molecular characteristics of the tumor. Further preclinical and clinical investigations are warranted to fully elucidate the potential of these combination therapies in various cancer types.
References
- 1. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Wip1 inhibitor this compound inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Sequential combination therapy of CDK inhibition and doxorubicin is synthetically lethal in p53-mutant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nutlin-3 cooperates with doxorubicin to induce apoptosis of human hepatocellular carcinoma cells through p53 or p73 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Seliciclib (CYC202, R-roscovitine) enhances the antitumor effect of doxorubicin in vivo in a breast cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line [mdpi.com]
GSK2830371: A Comparative Analysis of its Effects in p53 Wild-Type versus Mutant Cellular Contexts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), in cancer cells with differing p53 tumor suppressor gene status. The data presented herein, compiled from multiple studies, highlights the p53-dependent mechanism of action of this compound and its potential as a targeted therapeutic agent.
Mechanism of Action: The Wip1-p53 Axis
This compound functions by inhibiting Wip1 (also known as PPM1D), a phosphatase that acts as a crucial negative regulator of the p53 signaling pathway.[1] In response to cellular stress, such as DNA damage, p53 is activated and transcriptionally induces Wip1, creating a negative feedback loop. Wip1 then dephosphorylates and inactivates p53 and other key proteins in the DNA damage response (DDR) pathway, including ATM and Chk2.[1][2][3]
By inhibiting Wip1, this compound disrupts this negative feedback, leading to the sustained phosphorylation and activation of p53 and its upstream kinases.[1][2] This amplified p53 signaling cascade ultimately results in cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells.[4][5][6]
Comparative Efficacy of this compound: p53 Wild-Type vs. Mutant Cells
The anti-cancer activity of this compound is predominantly observed in cells harboring wild-type p53. In contrast, cells with mutated or null p53 exhibit significantly reduced sensitivity to the compound.
Table 1: Single Agent Anti-proliferative Activity
| Cell Line | p53 Status | PPM1D Status | This compound GI50 |
| MCF-7 | Wild-Type | Amplified | 2.65 µM[7] |
| Neuroblastoma Cell Lines | Wild-Type | Not specified | Inhibition of colony formation[4] |
| Lymphoid Cell Lines | Wild-Type | Not specified | Selective antiproliferative activity[2] |
| p53 Mutant/Null Cell Lines | Mutant/Null | Not specified | Relatively insensitive[7][8] |
Table 2: Cellular Responses to this compound Treatment
| Cellular Effect | p53 Wild-Type Cells | p53 Mutant/Null Cells |
| p53 Phosphorylation (Ser15) | Increased[2][5] | No significant change |
| Downstream Target Expression (e.g., p21, PUMA) | Increased[5][9] | No significant change[5] |
| Cell Cycle Progression | G1 and G2 phase arrest[5][6] | No effect on cell cycle progression[5] |
| Apoptosis Induction | Induced[4][10] | Minimal to no induction[10] |
Synergistic Potential in Combination Therapies
The efficacy of this compound is significantly enhanced when used in combination with other anti-cancer agents, particularly in p53 wild-type cells.
Table 3: Potentiation of MDM2 Inhibitors and Chemotherapy
| Combination Agent | p53 Status | Effect | Fold Decrease in GI50 (vs. MDM2i alone) |
| MDM2 Inhibitors (Nutlin-3, RG7388) | Wild-Type | Synergistic growth inhibition[7] | Up to 5.8-fold[7][11] |
| MDM2 Inhibitors | Mutant/Null | No potentiation[7] | Not applicable |
| Doxorubicin, Etoposide | Wild-Type | Enhanced cytotoxicity[3][4][5] | Not specified |
The potentiation of MDM2 inhibitors by this compound is a direct consequence of their complementary mechanisms. While MDM2 inhibitors stabilize p53, this compound enhances its activity through phosphorylation, leading to a more robust anti-tumor response.[10][12]
Visualizing the Mechanism of Action
To further elucidate the differential effects of this compound, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: this compound inhibits Wip1, enhancing p53-mediated cell cycle arrest and apoptosis.
Caption: Workflow for comparing this compound effects in p53 wild-type vs. mutant cells.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature to assess the effects of this compound.
Cell Viability/Growth Inhibition Assay
-
Method: Sulforhodamine B (SRB) or CellTiter-Glo® Luminescent Cell Viability Assay.[2]
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours to 7 days).[2]
-
For SRB assay, fix cells with trichloroacetic acid, stain with SRB, and measure absorbance.
-
For CellTiter-Glo®, add the reagent and measure luminescence.
-
Calculate the GI50 (concentration that inhibits cell growth by 50%).
-
Apoptosis Assay
-
Method: Annexin V and Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD) staining followed by flow cytometry.[3]
-
Procedure:
-
Treat cells with this compound at the desired concentration and time point.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and a viability dye (PI or 7-AAD).
-
Incubate in the dark.
-
Analyze by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Cycle Analysis
-
Method: Propidium Iodide (PI) staining and flow cytometry.
-
Procedure:
-
Treat cells with this compound.
-
Harvest and fix cells in cold 70% ethanol.
-
Wash cells and treat with RNase A.
-
Stain with PI.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Western Blotting
-
Method: Standard immunoblotting techniques.
-
Procedure:
-
Treat cells with this compound.
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies against proteins of interest (e.g., phospho-p53 Ser15, total p53, p21, Chk2, Wip1).
-
Incubate with secondary antibodies and detect using chemiluminescence.
-
Conclusion
The available evidence strongly indicates that the anti-cancer effects of this compound are predominantly mediated through the activation of the p53 pathway. Its efficacy is significantly higher in p53 wild-type cells, where it can induce cell cycle arrest and apoptosis. In contrast, p53 mutant or null cells are largely resistant to its effects. These findings underscore the potential of this compound as a targeted therapy for tumors with intact p53, particularly in combination with other agents that stabilize p53 or induce DNA damage. The p53 status of a tumor is, therefore, a critical biomarker for predicting the response to this compound-based therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Wip1 inhibitor this compound inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by this compound potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tipping Growth Inhibition into Apoptosis by Combining Treatment with MDM2 and WIP1 Inhibitors in p53WT Uterine Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. WIP1 Inhibition by this compound Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating GSK2830371 Specificity: A Comparative Guide Using Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Wip1 phosphatase inhibitor, GSK2830371, and its alternatives, with a focus on validating its specificity using knockout cell lines. The experimental data cited herein demonstrates the on-target activity of this compound and provides a framework for its evaluation.
Executive Summary
This compound is a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.[1] Wip1 is a critical negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[2][3] The validation of this compound's specificity is crucial for its development as a therapeutic agent. The use of isogenic knockout cell lines, specifically those with a null PPM1D allele, provides the most definitive method for confirming that the inhibitor's cellular effects are mediated through its intended target. Experimental evidence demonstrates that the anti-proliferative effects of this compound are contingent on the presence of Wip1, a characteristic not shared by less specific inhibitors.[4][5]
Comparative Analysis of Wip1 Inhibitors
The specificity of this compound has been benchmarked against other reported Wip1 inhibitors, such as CCT007093. The use of PPM1D knockout (KO) cell lines has been instrumental in these comparisons.
Table 1: Effect of Wip1 Inhibitors on the Proliferation of Wild-Type and PPM1D-KO U2OS Cells [4][5]
| Inhibitor | Cell Line | Concentration (µM) | Relative Cell Proliferation (vs. DMSO) |
| This compound | U2OS (Wild-Type) | 0.5 | Decreased |
| 1.0 | Significantly Decreased | ||
| 2.5 | Markedly Decreased | ||
| U2OS-PPM1D-KO | 0.5 - 2.5 | No significant effect | |
| CCT007093 | U2OS (Wild-Type) | 10 | Decreased |
| U2OS-PPM1D-KO | 10 | Decreased |
Note: The data presented for relative cell proliferation is a qualitative summary based on graphical representations in the cited literature. Specific numerical values for growth inhibition percentages were not available in a tabular format in the source material.
Table 2: Impact of this compound and PPM1D Knockout on p53 Pathway Activation [4]
| Condition | Phospho-γH2AX (Ser139) Levels | Phospho-p53 (Ser15) Levels | p21 Expression |
| U2OS (Wild-Type) + DMSO | Basal | Basal | Basal |
| U2OS (Wild-Type) + this compound (0.5 µM) | Increased | Increased | Increased |
| U2OS-PPM1D-KO + DMSO | Increased | Increased | Increased |
This data highlights that the pharmacological inhibition of Wip1 by this compound phenocopies the genetic knockout of PPM1D, leading to the activation of the p53 signaling pathway.
Signaling Pathway and Mechanism of Action
This compound functions by allosterically inhibiting Wip1 phosphatase.[1] This leads to the sustained phosphorylation and activation of key proteins in the DNA damage response pathway, including p53, ATM, and Chk2.[2] The activation of p53, in turn, induces the expression of target genes like p21, which leads to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[6][7]
Caption: Wip1-p53 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Generation of PPM1D Knockout Cell Lines via CRISPR/Cas9
This protocol outlines the generation of PPM1D knockout (KO) U2OS cells, a critical tool for validating the specificity of Wip1 inhibitors.
-
sgRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting an early exon of the PPM1D gene using a CRISPR design tool.
-
Synthesize and anneal complementary oligonucleotides for the selected sgRNA.
-
Clone the annealed oligos into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
-
-
Transfection:
-
Seed U2OS cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfect the cells with the PPM1D-targeting CRISPR/Cas9 plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Single-Cell Sorting and Clonal Expansion:
-
48 hours post-transfection, detach the cells and sort GFP-positive single cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS).
-
Culture the single cells in complete medium until colonies form.
-
-
Validation of Knockout:
-
Expand the individual clones and harvest genomic DNA.
-
Perform PCR amplification of the targeted region of the PPM1D gene.
-
Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of Wip1 protein expression in the knockout clones by Western blot analysis.
-
Western Blot Analysis for p53 Pathway Activation
This protocol is for assessing the phosphorylation status of p53 and the expression of downstream targets in response to this compound treatment.
-
Cell Lysis:
-
Plate wild-type and PPM1D-KO U2OS cells and treat with this compound or DMSO (vehicle control) for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p53 (Ser15), total p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Experimental Workflow and Logic
The validation of this compound's specificity relies on a logical workflow that compares its effects on cells with and without its target protein.
Caption: Experimental workflow for validating this compound specificity.
The underlying logic is that if this compound is specific for Wip1, its biological effects should be observed in wild-type cells but abrogated in cells lacking Wip1.
References
- 1. Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by this compound potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
GSK2830371: A Superior Tool for Unraveling Wip1 Phosphatase Function
A Comparative Guide for Researchers
Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D, has emerged as a critical negative regulator of the DNA damage response (DDR) and key tumor suppressor pathways.[1] Its role in dephosphorylating crucial proteins like p53, ATM, and Chk2 makes it a compelling target for cancer therapy.[1][2] For researchers investigating Wip1's multifaceted functions, the choice of a potent, selective, and reliable inhibitor is paramount. This guide provides an objective comparison of GSK2830371, a highly potent and selective allosteric inhibitor of Wip1, with other available tool compounds, supported by experimental data to inform compound selection for both in vitro and in vivo studies.
Unveiling the Wip1 Signaling Axis
Wip1 exerts its influence by acting as a brake on the DDR pathway. In response to cellular stress, such as DNA damage, a signaling cascade is initiated to arrest the cell cycle and promote repair or apoptosis. Wip1 intervenes by dephosphorylating and inactivating key proteins in this pathway, effectively dampening the response and allowing cells to return to a homeostatic state.[3] A critical aspect of this regulation is a negative feedback loop with the tumor suppressor p53; p53 transcriptionally induces Wip1, which in turn dephosphorylates and inactivates p53.[4][5]
Wip1 signaling pathway and the inhibitory action of this compound.
Quantitative Comparison of Wip1 Inhibitors
The efficacy of a chemical probe is defined by its potency and selectivity. This compound distinguishes itself from other Wip1 inhibitors with a significantly lower IC50 value, indicating higher potency in enzymatic assays.
| Inhibitor | Target | IC50 (nM) | Mechanism of Action | Reference |
| This compound | Wip1 | 6 | Allosteric | [1][6] |
| CCT007093 | Wip1 | 8400 | Not specified | [1] |
| SPI-001 | Wip1 | 86.9 | Not specified | [1] |
| SL-176 | Wip1 | 110 | Not specified | [1] |
Performance in Cellular Assays: this compound Demonstrates Superior Specificity
Beyond enzymatic inhibition, the performance of an inhibitor within a cellular context is crucial. Studies have shown that this compound exhibits potent, Wip1-dependent anti-proliferative activity in various cancer cell lines.[1] A head-to-head comparison with CCT007093 in U2OS cells and their Wip1-knockout counterparts (U2OS-PPM1D-KO) revealed that the growth-suppressive effects of this compound were contingent on the presence of Wip1.[7] In contrast, CCT007093's inhibitory effect was independent of Wip1, raising questions about its specificity as a Wip1 tool compound.[7]
Furthermore, treatment of cancer cells with this compound leads to a dose-dependent increase in the phosphorylation of Wip1 substrates, including p53 (Ser15), Chk2 (T68), and H2AX (S139), confirming its on-target activity in a cellular environment.[6][7]
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
Wip1 Phosphatase Activity Assay (In Vitro)
This assay measures the enzymatic activity of Wip1 and the inhibitory effect of compounds like this compound.
-
Reagents and Materials:
-
Recombinant Wip1 enzyme
-
Fluorescent phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Assay Buffer: 50 mM TRIS, pH 7.5, 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA
-
This compound or other test compounds
-
384-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compound (e.g., this compound) in the assay buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the fluorescent substrate to each well.
-
Initiate the reaction by adding the Wip1 enzyme to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity using a microplate reader (excitation/emission wavelengths appropriate for the substrate).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Cell Viability Assay
This assay assesses the effect of Wip1 inhibitors on cell proliferation.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MCF7, U2OS)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent cell viability relative to the vehicle control and determine the GI50 (50% growth inhibition) value.
-
Western Blotting for Phospho-protein Analysis
This technique is used to detect changes in the phosphorylation status of Wip1 substrates following inhibitor treatment.
-
Reagents and Materials:
-
Cancer cell lines
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against total and phosphorylated forms of target proteins (e.g., p53, p-p53 Ser15, Chk2, p-Chk2 Thr68)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
-
-
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
A typical experimental workflow to assess the effects of this compound.
Conclusion
Based on the available biochemical and cellular data, this compound stands out as a superior tool compound for studying Wip1 function. Its high potency, allosteric mechanism of action, and demonstrated on-target specificity in cellular contexts make it a reliable choice for researchers aiming to dissect the intricate roles of Wip1 in the DNA damage response and tumorigenesis. While other inhibitors exist, their lower potency and potential for off-target effects, as highlighted in comparative studies, warrant careful consideration. For robust and reproducible experimental outcomes in Wip1 research, this compound is the recommended chemical probe.
References
- 1. benchchem.com [benchchem.com]
- 2. The type 2C phosphatase Wip1: An oncogenic regulator of tumor suppressor and DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the Wip1 phosphatase and its effects on the stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Wip1 phosphatase: between p53 and MAPK kinases pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Cross-Reactivity Profile of GSK2830371
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.[1] The document outlines its selectivity against other phosphatases, compares its mechanism to alternative therapeutic strategies, and provides supporting experimental data and protocols.
Cross-Reactivity and Selectivity Profile
This compound is characterized by its high selectivity for Wip1 phosphatase.[2] Experimental data demonstrates that this compound exhibits minimal to no activity against a panel of other phosphatases, underscoring its specific inhibitory action.
Table 1: Selectivity Profile of this compound Against a Panel of Phosphatases
| Target | IC50 (nM) | Fold Selectivity vs. Wip1 |
| Wip1 (PPM1D) | 6 | - |
| Panel of 21 other phosphatases | >30,000 | >5,000 |
| Data sourced from in vitro biochemical assays.[3] |
The high degree of selectivity is attributed to its allosteric mechanism of action, binding to a flap subdomain near the catalytic site of Wip1, which locks the enzyme in an inactive conformation.[1]
Comparison with Alternative Therapeutic Strategies: MDM2 Inhibitors
This compound is often investigated in combination with MDM2 inhibitors, such as nutlin-3 (B1677040) and HDM201, as a strategy to reactivate the p53 tumor suppressor pathway.[4][5] While both classes of drugs aim to enhance p53 activity, they do so through distinct mechanisms.
-
This compound (Wip1 Inhibitor): Wip1 is a negative regulator of p53 that dephosphorylates it at Ser15, leading to its inactivation.[1][4] By inhibiting Wip1, this compound increases the phosphorylation of p53, thereby activating it.[6]
-
MDM2 Inhibitors: MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4] MDM2 inhibitors block the interaction between MDM2 and p53, preventing its degradation and leading to the accumulation of p53 protein.[4]
The combination of this compound and an MDM2 inhibitor can lead to a synergistic anti-tumor effect by both increasing the stability and promoting the activation of p53.[4][7]
Wip1-p53 Signaling Pathway and this compound Inhibition
The following diagram illustrates the role of Wip1 in the p53 signaling pathway and the mechanism of inhibition by this compound.
Caption: The Wip1-p53 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
1. Wip1 Phosphatase Inhibition Assay (FDP Hydrolysis Assay) [6]
-
Objective: To determine the in vitro potency of this compound against Wip1 phosphatase.
-
Materials: Recombinant Wip1 enzyme, fluorescein (B123965) diphosphate (B83284) (FDP) substrate, this compound, DMSO, assay buffer (50 mM TRIS, pH 7.5, 30 mM MgCl2, 0.8 mM CHAPS, 0.05 mg/ml BSA), 96-well plates, fluorescence microplate reader.
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 50 µM FDP substrate to the wells of a 96-well plate.
-
Add the this compound dilutions or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding 10 nM Wip1 enzyme to each well.
-
Incubate at room temperature.
-
Measure the fluorescent signal on a microplate reader at an excitation of 485 nm and an emission of 530 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cell Proliferation Assay (CellTiter-Glo®) [6]
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
-
Materials: Cancer cell lines (e.g., MCF7), cell culture medium, this compound, DMSO, 96-well plates, CellTiter-Glo® Luminescent Cell Viability Assay kit, luminometer.
-
Procedure:
-
Seed cells into 96-well plates at a density of 200–400 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) on day 1.
-
Incubate the plates for 7 days.
-
On day 7, add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescent signal using a luminometer.
-
Calculate the GI50 (concentration for 50% growth inhibition) value by normalizing the data to the vehicle-treated controls.
-
Conclusion
This compound is a highly selective inhibitor of Wip1 phosphatase with a favorable cross-reactivity profile, showing minimal off-target activity against other phosphatases.[3] Its specific mechanism of action, which involves the activation of the p53 pathway through the inhibition of a key negative regulator, distinguishes it from other therapeutic strategies like MDM2 inhibition.[1][4] The high selectivity of this compound makes it a valuable tool for studying the role of Wip1 in cancer and a promising candidate for targeted cancer therapy, particularly in combination with other agents that modulate the p53 pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. WIP1 Inhibition by this compound Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by this compound potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK2830371 and Other Novel Wip1 Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the efficacy and experimental validation of emerging Wip1-targeted cancer therapeutics.
Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D, has emerged as a critical negative regulator of the DNA damage response (DDR) and key tumor suppressor pathways. Its overexpression in various cancers makes it a compelling target for therapeutic intervention. GSK2830371, a potent and selective allosteric inhibitor of Wip1, has shown significant promise in preclinical studies. This guide provides a comprehensive comparison of this compound with other novel Wip1 inhibitors, supported by experimental data to inform research and development decisions.
Quantitative Comparison of Wip1 Inhibitor Potency
The in vitro potency of several novel Wip1 inhibitors has been characterized by their half-maximal inhibitory concentration (IC50) values against the Wip1 enzyme. This compound demonstrates high potency with an IC50 in the low nanomolar range. Here, we summarize the reported IC50 values for this compound and a selection of other recently developed Wip1 inhibitors.
| Inhibitor | Target | IC50 (nM) | Mechanism of Action |
| This compound | Wip1 Phosphatase | 6 | Allosteric[1] |
| SL-176 | Wip1 Phosphatase | 110 | Not specified[2] |
| CCT007093 | Wip1 Phosphatase | 8400 | Not specified[2][3] |
| BRD5049 | Wip1 Phosphatase | Not Reported | Not specified |
| BRD6257 | Wip1 Phosphatase | 5 | Not specified[4] |
Cellular Efficacy and Specificity
Beyond enzymatic inhibition, the cellular activity and specificity of these compounds are crucial for their therapeutic potential. Studies have shown that this compound exhibits potent, Wip1-dependent anti-proliferative effects in cancer cell lines.
A direct comparison between this compound and CCT007093 in U2OS osteosarcoma cells and their Wip1-knockout counterparts revealed the superior specificity of this compound. The growth-suppressive effects of this compound were dependent on the presence of Wip1, whereas CCT007093 inhibited cell growth regardless of Wip1 status, suggesting potential off-target effects.[2]
More recent research has introduced new potent Wip1 inhibitors, such as BRD5049 and BRD6257. In vivo studies using a p21-luciferase reporter mouse model demonstrated that oral administration of BRD6257 activates the p53 pathway to a comparable level as this compound, indicating similar in vivo efficacy.[5]
The combination of Wip1 inhibitors with other anti-cancer agents is also an area of active investigation. For instance, SL-176 has been shown to induce cell cycle arrest and apoptosis when combined with the epigenetic modifier GSK-J4 in neuroblastoma models.[6] Similarly, this compound has been shown to potentiate the effects of MDM2 inhibitors, leading to enhanced p53 activation and tumor cell death.[7][8]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphatase Wip1 in Immunity: An Overview and Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The type 2C phosphatase Wip1: An oncogenic regulator of tumor suppressor and DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wip1-dependent signaling pathways in health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by this compound potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Chemotherapy Efficacy: A Comparative Guide to GSK2830371's Potentiating Effects in Vitro
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK2830371's performance in potentiating chemotherapy and targeted therapies in vitro, supported by experimental data and detailed protocols.
This compound, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), has emerged as a promising agent for enhancing the efficacy of various cancer treatments.[1] By inhibiting WIP1, a negative regulator of the p53 tumor suppressor pathway, this compound promotes the activation of p53, leading to increased cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2] This guide synthesizes in vitro data to compare the effects of combining this compound with standard chemotherapies and targeted agents against the use of these agents alone.
Comparative Efficacy of this compound Combination Therapy
The addition of this compound to existing anti-cancer agents has been shown to significantly increase their growth-inhibitory and cytotoxic effects across various cancer cell lines. The following tables summarize the quantitative data from key in vitro studies.
Potentiation of MDM2 Inhibitors
This compound has demonstrated a significant potentiation of MDM2 inhibitors, which also act to stabilize and activate p53.
Table 1: Potentiation of MDM2 Inhibitor RG7388 in Liver Adenocarcinoma Cells [3]
| Cell Line | Treatment | IC50 (Colony Formation) | Growth Inhibition (%) - 72h | Growth Inhibition (%) - 96h |
| RBE | RG7388 alone | Not specified | ~40% (at 1µM) | ~50% (at 1µM) |
| RG7388 + 2.5 µM this compound | Not specified | ~60% (at 1µM) | ~70% (at 1µM) | |
| SK-Hep-1 | RG7388 alone | Not specified | ~30% (at 1µM) | ~40% (at 1µM) |
| RG7388 + 2.5 µM this compound | Not specified | ~55% (at 1µM) | ~65% (at 1µM) |
Table 2: Potentiation of MDM2 Inhibitor HDM201 in Uterine Leiomyosarcoma (uLMS) p53WT Cells [4]
| Cell Line | Treatment | GI50 (Growth Inhibition) |
| SK-UT-1 | HDM201 alone | ~100 nM |
| HDM201 + 2.5 µM this compound | ~50 nM |
Sensitization to Genotoxic Chemotherapy
The inhibition of WIP1 by this compound also sensitizes cancer cells to traditional DNA-damaging chemotherapeutic agents like doxorubicin.
Table 3: Sensitization of Breast Cancer Cells to Doxorubicin [2][5]
| Cell Line | Treatment | Cell Proliferation Reduction |
| MCF7 | 0.05 µM Doxorubicin alone | Mild reduction |
| 0.05 µM Doxorubicin + this compound | Significant reduction | |
| 0.5 µM Doxorubicin alone | Strong suppression | |
| Doxorubicin + Nutlin-3 (B1677040) + this compound (Triple) | Massive cell death | |
| ZR-75-1 | Doxorubicin + Nutlin-3 + this compound (Triple) | Potentiated cytostatic effect |
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and the typical workflow for assessing its efficacy are illustrated below.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Cell Proliferation Assay (CCK-8)
-
Cell Seeding: Plate cancer cells (e.g., RBE, SK-Hep-1) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with the chemotherapeutic agent or MDM2 inhibitor alone, this compound alone, or a combination of both. Include a vehicle-treated control group. A fixed concentration of this compound (e.g., 2.5 µM) is often used where it shows minimal single-agent activity.[6]
-
Incubation: Incubate the plates for specified time points (e.g., 72 and 96 hours).[3]
-
Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of growth inhibition relative to the vehicle control.
Clonogenic Assay
-
Cell Seeding: Seed a low number of cells in 6-well plates and allow them to attach.
-
Treatment: Treat the cells with the respective compounds for a defined period.
-
Recovery: Remove the drug-containing medium, wash the cells, and add fresh medium.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
-
Analysis: Calculate the surviving fraction and determine the IC50 for colony formation reduction.[3]
Western Blot Analysis
-
Cell Lysis: After treatment, harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p53, phospho-p53 (Ser15), p21, WIP1) overnight at 4°C. Follow this with incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
-
Cell Preparation: Harvest cells after treatment, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) using appropriate software. The combination of this compound with other agents often leads to an accumulation of cells in the G1 and G2 phases.[2][5]
References
- 1. benchchem.com [benchchem.com]
- 2. oncotarget.com [oncotarget.com]
- 3. In vitro and in vivo study of this compound and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tipping Growth Inhibition into Apoptosis by Combining Treatment with MDM2 and WIP1 Inhibitors in p53WT Uterine Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WIP1 Inhibition by this compound Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: GSK2830371 and Genetic Knockdown of PPM1D
In the landscape of cancer therapy and research, targeting the Protein Phosphatase, Mg2+/Mn2+ Dependent 1D (PPM1D), also known as Wip1, has emerged as a promising strategy. This phosphatase is a critical negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[1][2] Overexpression or activating mutations of PPM1D are found in various cancers, contributing to tumor progression and resistance to therapy.[2][3] This guide provides a comparative analysis of two key methodologies for inhibiting PPM1D function: the small molecule inhibitor GSK2830371 and genetic knockdown techniques.
This comparison is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of pharmacological inhibition versus genetic suppression of PPM1D, supported by experimental data.
Mechanism of Action: A Tale of Two Interventions
This compound is a potent, orally active, and highly selective allosteric inhibitor of PPM1D phosphatase.[4][5] It binds to a "flap" subdomain near the catalytic site, locking the enzyme in an inactive conformation.[1][5] This non-competitive and reversible inhibition prevents PPM1D from dephosphorylating its numerous substrates, leading to the sustained activation of key DDR proteins.[1][5] Notably, this compound treatment not only inhibits PPM1D activity but can also lead to the ubiquitination-dependent degradation of the PPM1D protein itself.[5]
Genetic knockdown of PPM1D , typically achieved through small interfering RNA (siRNA) or short hairpin RNA (shRNA), directly targets the PPM1D mRNA for degradation.[6][7] This leads to a significant reduction in the cellular levels of the PPM1D protein, thereby preventing its function.[6] Unlike the immediate enzymatic inhibition by this compound, the effects of genetic knockdown are dependent on the turnover rate of the existing PPM1D protein and the efficiency of mRNA silencing.
Comparative Efficacy: Insights from In Vitro and In Vivo Studies
Both this compound and genetic knockdown of PPM1D have demonstrated significant anti-tumor effects, primarily in cancer cells with wild-type p53.[4][8] The inhibition of PPM1D, through either method, leads to the hyperphosphorylation and activation of p53 and other tumor-suppressive pathways, resulting in cell cycle arrest and apoptosis.[1][9]
Studies have shown that the impact of this compound on the activation of the DNA damage response pathway is comparable to that of PPM1D knockout, indicating the high efficiency of this small molecule inhibitor in cells.[10][11]
Quantitative Data Summary
| Parameter | This compound | Genetic Knockdown (siRNA/shRNA) | Cell Line(s) | Reference(s) |
| IC50 (Growth Inhibition) | 6 nM (enzymatic assay)[4][5]; 9.5 µM (MCF7 cells)[4] | Not directly applicable; knockdown efficiency is measured | MCF7, various lymphoid cell lines | [4][5] |
| Effect on p53 Phosphorylation (Ser15) | Increased phosphorylation | Increased phosphorylation | MCF7, DOHH2, AML cells | [4][6][12] |
| Effect on Chk2 Phosphorylation (Thr68) | Increased phosphorylation | Not explicitly stated in all studies, but expected due to PPM1D's role | DOHH2 | [4] |
| Induction of Apoptosis | Induces apoptosis, particularly in p53 wild-type cells[8][13] | Promotes apoptosis[6][14] | Mantle cell lymphoma (MCL) cells, Acute Myeloid Leukemia (AML) cells | [6][8][13][14] |
| Cell Cycle Arrest | Induces G2 phase arrest[10] | Induces G0/G1 phase arrest[7] | MCF7, Lung cancer cells | [7][10] |
| In Vivo Tumor Growth Inhibition | 41% inhibition (150 mg/kg, BID) in DOHH2 xenografts[4][12] | Reduced tumor proliferation and extended survival in DIPG xenografts[15] | DOHH2, Diffuse Intrinsic Pontine Glioma (DIPG) | [4][12][15] |
Signaling Pathways and Experimental Workflows
To visualize the intricate molecular interactions and experimental processes discussed, the following diagrams are provided.
Caption: The PPM1D-p53 signaling pathway and points of intervention.
Caption: A generalized experimental workflow for comparing this compound and PPM1D knockdown.
Detailed Experimental Protocols
Genetic Knockdown of PPM1D using siRNA
This protocol is based on methodologies described for PPM1D knockdown in acute myeloid leukemia and papillary thyroid carcinoma cells.[6][16]
1. siRNA Design and Synthesis:
-
Design and synthesize PPM1D-specific siRNA and a non-targeting control siRNA. An example of a PPM1D siRNA sequence is 5′-UAUCCUUAAAGUCAGGGCUUUAGCG-3′.[6] It is recommended to test multiple siRNA sequences for optimal knockdown efficiency.[17]
2. Cell Culture and Transfection:
-
Culture the target cancer cell lines (e.g., AML-193, KG-1) in appropriate media and conditions.
-
On the day of transfection, seed cells to achieve 50-70% confluency.
-
Prepare siRNA-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions.
-
Add the complexes to the cells and incubate for 24-72 hours.
3. Validation of Knockdown:
-
After incubation, harvest the cells.
-
Assess PPM1D mRNA levels by RT-qPCR and protein levels by Western blotting to confirm knockdown efficiency.
Western Blot Analysis for Phosphorylated Proteins
This protocol is a standard method to assess changes in protein phosphorylation following treatment.
1. Cell Lysis:
-
After treatment with this compound or transfection with siRNA, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p53 (Ser15), total p53, phospho-p38, PPM1D, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of the ATP present.[4]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 200–400 cells per well.
2. Treatment:
-
The following day, treat the cells with a dilution series of this compound or transfect with siRNA.
3. Incubation:
-
Incubate the plate for 7 days.
4. Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Conclusion
Both the small molecule inhibitor this compound and genetic knockdown of PPM1D serve as powerful tools to probe the function of this critical phosphatase and to induce anti-tumor responses. This compound offers the advantage of a titratable, reversible, and pharmacologically applicable intervention, making it a clinically relevant modality. Its effects are rapid, targeting the enzymatic activity of PPM1D directly. Genetic knockdown, on the other hand, provides a highly specific method to study the effects of reduced PPM1D protein levels, though its effects are less immediate and may be subject to off-target effects depending on the siRNA sequence.
The choice between these two approaches will depend on the specific research question. For preclinical and clinical development, this compound and similar small molecules are the preferred path. For fundamental research aimed at understanding the genetic role of PPM1D, knockdown and knockout models are invaluable. The data presented here underscore the consistent outcomes of inhibiting PPM1D function, validating it as a compelling target in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. PPM1D Phosphatase Inhibitor II, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. PPM1D Knockdown Suppresses Cell Proliferation, Promotes Cell Apoptosis, and Activates p38 MAPK/p53 Signaling Pathway in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPM1D silencing by RNA interference inhibits the proliferation of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The pathophysiological significance of PPM1D and therapeutic targeting of PPM1D-mediated signaling by this compound in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PPM1D Knockdown Suppresses Cell Proliferation, Promotes Cell Apoptosis, and Activates p38 MAPK/p53 Signaling Pathway in Acute Myeloid Leukemia | Semantic Scholar [semanticscholar.org]
- 15. Inhibition of mutant PPM1D enhances DNA damage response and growth suppressive effects of ionizing radiation in diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for GSK2830371
Researchers and laboratory professionals handling GSK2830371 must adhere to strict safety and disposal protocols to ensure personal safety and environmental compliance. This document provides a comprehensive overview of the necessary procedures, emphasizing the importance of consulting the official Safety Data Sheet (SDS) provided by the supplier for detailed and specific guidance.
Understanding the Safety Data Sheet (SDS)
The SDS is the primary source of information for the safe handling, storage, and disposal of this compound. While the specific SDS for this compound should be obtained directly from the supplier, a typical SDS will contain the following critical information structured into standardized sections.
Typical SDS Content Summary
| Section | Content | Relevance to Safety and Disposal |
| 2. Hazards Identification | Details on physical and health hazards. | Crucial for risk assessment and determining appropriate personal protective equipment (PPE). |
| 4. First-Aid Measures | Immediate medical response to exposure. | Essential for emergency preparedness. |
| 7. Handling and Storage | Recommended practices for safe handling and storage conditions. | Informs operational procedures to minimize exposure risk. For instance, it is recommended to store in a locked-up area.[1] |
| 8. Exposure Controls/Personal Protection | Exposure limits and required PPE. | Specifies the necessary protective gear such as gloves, clothing, and eye protection.[1] |
| 10. Stability and Reactivity | Information on chemical stability and potential hazardous reactions. | Guides the segregation of chemicals to prevent incompatible mixtures. |
| 13. Disposal Considerations | Guidelines for proper waste disposal. | Provides the basis for the disposal procedures outlined in this document. Disposal must be in accordance with local regulations.[1] |
Proper Disposal Procedures for this compound
As a chlorinated organic compound, this compound requires disposal as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][3] The following step-by-step protocol outlines the general procedure for its disposal.
Experimental Protocol: Disposal of this compound Waste
-
Segregation of Waste:
-
Collect all waste containing this compound, including unused solid compound, solutions, and contaminated labware (e.g., pipette tips, vials), in a designated and compatible hazardous waste container.
-
This waste stream should be classified as halogenated organic waste .
-
Do not mix with non-halogenated solvents or other incompatible waste streams to avoid dangerous reactions and to facilitate proper disposal by waste management services.[4]
-
-
Waste Container Requirements:
-
Use a container that is chemically resistant to chlorinated organic compounds.
-
The container must be in good condition, with a secure, leak-proof screw cap.[4]
-
Ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Halogenated Organic Waste").[4]
-
-
Accumulation and Storage:
-
Disposal Request and Pickup:
-
Once the container is full or has been in storage for the maximum allowed time (per institutional and local regulations), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
-
Spill Management:
-
In the event of a spill, treat all cleanup materials (e.g., absorbent pads, contaminated PPE) as hazardous waste and place them in the designated this compound waste container.[2]
-
For significant spills, evacuate the area and contact your institution's EHS emergency line.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling GSK2830371
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of the potent Wip1 phosphatase inhibitor, GSK2830371.
This document provides crucial safety and logistical information for laboratory personnel working with this compound. Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact. The toxicological properties of this compound have not been thoroughly investigated, and it should be handled as a potentially hazardous substance.[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent chemical compound that may be harmful if inhaled, ingested, or absorbed through the skin.[1] It may also cause irritation to the respiratory tract, skin, and eyes.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Required Personal Protective Equipment
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Handle with gloves. Nitrile gloves are a suitable option. Always inspect gloves prior to use and use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form or when there is a risk of aerosol generation. The type of respirator will depend on the potential for exposure. |
| Body Protection | Laboratory coat or disposable gown | A lab coat should be worn at all times. For procedures with a higher risk of contamination, a disposable gown is recommended. |
Operational Handling and Storage
All handling of this compound, especially in its solid form, should be conducted in a designated area with appropriate engineering controls to minimize exposure.
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure you are wearing all required PPE. Prepare your workspace by covering it with absorbent, disposable bench paper.
-
Weighing : If working with the solid form, conduct all weighing operations within a certified chemical fume hood or a ventilated balance enclosure to prevent the inhalation of dust.
-
Solution Preparation : When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. Cap vials and containers securely before mixing or vortexing.
-
Cell Culture and In Vitro Assays : When adding this compound or its solutions to cell cultures or other assays, use appropriate containment measures such as a biological safety cabinet.
-
Post-Handling : After handling, thoroughly wipe down the work area with an appropriate decontaminating solution (e.g., 70% ethanol). Wash hands thoroughly with soap and water.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Keep containers securely closed when not in use.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
Waste Segregation and Disposal
-
Solid Waste : Collect all contaminated solid waste, including used gloves, disposable lab coats, bench paper, and empty vials, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
Sharps : Any sharps, such as needles or pipette tips, contaminated with this compound must be disposed of in a designated sharps container.
Never dispose of this compound down the drain or in the regular trash.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Experimental Protocols
While specific experimental protocols will vary, the following general procedure for preparing a stock solution of this compound should be followed with strict adherence to the safety guidelines outlined above.
Preparation of a this compound Stock Solution
-
Don all required PPE as detailed in the table above.
-
Perform all operations within a chemical fume hood.
-
Carefully weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to the tube to achieve the desired stock concentration.
-
Securely cap the tube and vortex until the solid is completely dissolved.
-
Store the stock solution at the recommended temperature, typically -20°C or -80°C, in a clearly labeled, sealed container.
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
